Dibenzobarallene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(15S,19R)-17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O3/c19-17-15-13-9-5-1-2-6-10(9)14(16(15)18(20)21-17)12-8-4-3-7-11(12)13/h1-8,13-16H/t13?,14?,15-,16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKVQQJLLWSBFV-STONLHKKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C3[C@@H]4[C@H](C(C2=C1)C5=CC=CC=C35)C(=O)OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Molecular Architecture of Dibenzobarallene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibenzobarallene, formally known as 9,10-dihydroanthracene-9,10-α,β-succinic acid anhydride (B1165640), is a rigid, polycyclic aromatic hydrocarbon with a unique bridged structure. Its well-defined three-dimensional architecture makes it a valuable scaffold in supramolecular chemistry and a precursor for the synthesis of various heterocyclic compounds with potential pharmacological applications. This guide provides an in-depth analysis of the molecular structure of this compound, supported by crystallographic and spectroscopic data. Detailed experimental protocols for its synthesis and characterization are also presented to facilitate its application in research and development.
Molecular Structure and Properties
This compound (C₁₈H₁₂O₃) is synthesized through a Diels-Alder reaction between anthracene (B1667546) and maleic anhydride.[1][2] This cycloaddition reaction results in a rigid bicyclic system with two fused benzene (B151609) rings. The molecule possesses a high degree of symmetry and a well-defined cleft, making it an interesting building block for molecular tweezers and host-guest chemistry.[3]
IUPAC Nomenclature and Synonyms
-
Systematic IUPAC Name : (15R,19S)-17-oxapentacyclo[6.6.5.0²,⁷.0⁹,¹⁴.0¹⁵,¹⁹]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione[2]
-
Common Synonyms : 9,10-Dihydroanthracene-9,10-α,β-succinic acid anhydride, Anthracene-maleic anhydride adduct, 5,6:7,8-dibenzobicyclo[2.2.2]octa-5,7-diene-2,3-dicarboxylic acid anhydride[1][2]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₂O₃ | [2] |
| Molecular Weight | 276.29 g/mol | [2] |
| Appearance | White crystalline solid | [4] |
| Melting Point | 261-263 °C | [4] |
Crystallographic Data
The precise three-dimensional structure of a polymorph of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group C 1 c 1.[2]
Unit Cell Parameters
| Parameter | Value |
| a | 15.410 Å |
| b | 9.4020 Å |
| c | 11.0939 Å |
| α | 90.00° |
| β | 124.235° |
| γ | 90.00° |
| Data obtained from a study by Díaz de Delgado, G. et al. (2002) as cited on PubChem.[2] |
Key Structural Features
The benzene rings in the this compound structure are planar. The dihedral angle between these two rings has been reported to be 53.9°. The anhydride ring is also planar and forms angles of 57.5° and 4.3° with the benzene rings.[5] A comprehensive list of bond lengths and angles would be available in the full crystallographic information file from the cited study.
Experimental Protocols
Synthesis of this compound via Diels-Alder Reaction
The most common method for the synthesis of this compound is the Diels-Alder cycloaddition of anthracene and maleic anhydride.[1]
Materials:
-
Anthracene
-
Maleic anhydride
-
Xylene (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
In a round-bottom flask, combine equimolar amounts of anthracene and maleic anhydride.
-
Add a sufficient volume of anhydrous xylene to dissolve the reactants upon heating.
-
Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle.
-
Maintain the reflux for approximately 30-60 minutes. The progress of the reaction can be monitored by the disappearance of the yellow color of the reactants.
-
After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Further cool the flask in an ice bath to promote crystallization of the product.
-
Collect the crystalline product by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold xylene or another suitable solvent like ethyl acetate (B1210297) to remove any unreacted starting materials.
-
Dry the crystals in a vacuum oven or by air drying.
Characterization Methods
A general workflow for the single-crystal X-ray diffraction analysis of this compound is as follows:
1. Crystal Growth:
-
Slow evaporation of a saturated solution of this compound in a suitable solvent (e.g., ethyl acetate) can yield single crystals of suitable quality for X-ray diffraction.
2. Data Collection:
-
A selected single crystal is mounted on a goniometer head.
-
X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.
-
The crystal is maintained at a constant temperature (e.g., 293 K) during data collection.
3. Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell dimensions and space group.
-
The crystal structure is solved using direct methods or Patterson methods.
-
The structural model is then refined using full-matrix least-squares on F².
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
-
Instrumentation: A typical NMR spectrometer (e.g., Bruker Avance 400 MHz).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS).
-
Expected Signals: Aromatic protons typically appear in the range of δ 7.2–8.1 ppm.[4]
-
-
¹³C NMR: The carbon-13 NMR spectrum is used to identify the different carbon environments in the molecule.
-
Instrumentation: As above.
-
Solvent and Standard: As above.
-
Expected Signals: Aromatic carbons are expected in the region of δ 120–140 ppm.[4]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
-
Instrumentation: A standard FT-IR spectrometer (e.g., Bruker Tensor 27).
-
Sample Preparation: The solid sample is typically mixed with potassium bromide (KBr) and pressed into a pellet.
-
Key Vibrational Bands:
-
C=O stretching (anhydride): Two characteristic bands are observed in the region of 1750-1850 cm⁻¹. A doublet may appear around 1837 cm⁻¹ and 1863 cm⁻¹ due to coupled vibrations of the two carbonyl groups.[5]
-
C-O stretching: Bands are typically observed around 1231 cm⁻¹ and 1290 cm⁻¹.[5]
-
C=C-H stretching (aromatic): A characteristic band appears around 3070 cm⁻¹.[5]
-
-
Visualizations
Synthesis of this compound
Caption: Synthetic pathway of this compound.
References
Nomenclature and IUPAC naming of Dibenzobarallene.
An In-depth Technical Guide on the Nomenclature and IUPAC Naming of Dibenzobarallene
Introduction
This compound, a polycyclic aromatic compound, is a notable example of a Diels-Alder adduct, synthesized from anthracene (B1667546) and maleic anhydride (B1165640).[1][2][3] Its rigid, three-dimensional triptycene-like framework makes it a valuable intermediate in the synthesis of novel heterocyclic systems and molecular tweezers designed for selective molecular recognition.[1][4][5] This technical guide provides a comprehensive overview of the nomenclature, IUPAC naming conventions, physicochemical properties, synthesis protocols, and key characterization data for this compound, tailored for researchers, scientists, and professionals in drug development.
Nomenclature and IUPAC Naming
The complex structure of this compound has led to several synonyms and naming conventions in the literature.[6] The most systematic and universally accepted name is assigned by the International Union of Pure and Applied Chemistry (IUPAC).
The formal IUPAC name for the compound is (15S,19R)-17-oxapentacyclo[6.6.5.0²,⁷.0⁹,¹⁴.0¹⁵,¹⁹]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione .[1][7][8] This name precisely describes its complex pentacyclic structure. Other commonly used names are derivatives of the core structures from which it is formed.
Table 1: Nomenclature and Synonyms for this compound
| Type of Name | Name |
| IUPAC Name | (15S,19R)-17-oxapentacyclo[6.6.5.0²,⁷.0⁹,¹⁴.0¹⁵,¹⁹]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione[7][9] |
| Common Name | This compound[6][9] |
| Synonyms | 9,10-Dihydroanthracene-9,10-alpha,beta-succinic acid anhydride[6][10] |
| 9,10-dihydroanthracene-9,10-endo-α,β-succinic anhydride[6][9] | |
| 9,10-Ethanoanthracene-11,12-dicarboxylic anhydride[6][9] | |
| 5,6:7,8-dibenzobicyclo[2.2.2]octa-5,7-diene-2,3-dicarboxylic acid anhydride[10] |
The relationship between these names is illustrated in the diagram below, showing the progression from the common name to the highly descriptive IUPAC nomenclature.
Caption: Logical hierarchy of this compound nomenclature.
Physicochemical and Structural Properties
This compound is a colorless crystalline solid.[9] Its key properties are summarized below.
Table 2: Physicochemical and Computed Properties
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₂O₃ | [7][10] |
| Molecular Weight | 276.3 g/mol | [7][10] |
| Melting Point | 262 °C | [9] |
| XLogP3-AA | 2.6 | [10] |
| InChI Key | PSKVQQJLLWSBFV-STONLHKKSA-N | [1] |
Synthesis of this compound
The most established method for synthesizing this compound is the Diels-Alder reaction, which involves the [4+2] cycloaddition of anthracene with maleic anhydride.[2][3] Several protocols exist to facilitate this reaction, offering different advantages in terms of yield, reaction time, and environmental impact.
Caption: General experimental workflow for this compound synthesis.
Experimental Protocols
Protocol 1: Brønsted-Acid Ionic Liquid (BAIL)-Catalyzed Synthesis
This method represents a green and efficient approach to synthesizing this compound derivatives.[7]
-
Reactants : Anthracene derivatives and maleic anhydride.
-
Catalyst : Brønsted-acid ionic liquid (BAIL) such as 1-butyl-3-methylimidazolium hydrogen sulfate (B86663) ([BMIM][HSO₄]).[7]
-
Solvent : Solvent-free conditions or a low-polarity solvent (e.g., toluene).[7]
-
Procedure :
-
Combine the anthracene derivative, maleic anhydride, and a catalytic amount of the BAIL in a round-bottom flask.
-
Heat the mixture to 80–100°C under reflux.[7]
-
Maintain the reaction for 4–6 hours, monitoring progress via Thin Layer Chromatography (TLC).[7]
-
Upon completion, cool the reaction mixture to room temperature.
-
Add cold ethanol (B145695) to precipitate the product.[11]
-
Filter the solid, wash with ethanol, and dry to yield the this compound adduct.
-
-
Advantages : This method achieves high yields (>85%) and allows for the recycling of the ionic liquid catalyst, reducing waste.[7]
Protocol 2: Classical Synthesis via Reflux
This is a traditional and widely cited method for laboratory preparations.[2][3]
-
Reactants : Equimolar amounts of anthracene and maleic anhydride.[9]
-
Solvent : Xylenes (B1142099).[9]
-
Procedure :
-
Dissolve anthracene and maleic anhydride in a minimal amount of hot xylenes in a round-bottom flask equipped with a reflux condenser.
-
Reflux the solution. The reaction time can vary, but it is often run for several hours.
-
After the reaction period, remove the heat source and allow the flask to cool slowly to room temperature.
-
The product, the anthracene-maleic anhydride adduct, will crystallize out of the solution upon cooling.[9]
-
Collect the colorless crystals by vacuum filtration, wash with a small amount of cold xylenes or petroleum ether, and air dry.
-
Spectroscopic and Crystallographic Data
Characterization of this compound is typically performed using NMR, IR spectroscopy, and X-ray crystallography.
Table 3: Spectroscopic Characterization Data
| Technique | Key Data | Application / Interpretation | Reference |
| ¹H NMR | δ 7.2–8.1 ppm (aromatic protons) | Confirms the presence of the fused aromatic (dibenzo) framework. | [1][7] |
| δ 4.9 ppm (singlet, benzylic protons) | Identifies the bridgehead protons adjacent to the benzene (B151609) rings. | [5] | |
| ¹³C NMR | δ 170–175 ppm (carbonyl carbons) | Confirms the presence of the anhydride functional group. | [7] |
| δ 120–140 ppm (sp² carbons) | Corresponds to the carbons of the aromatic rings. | [1] | |
| IR Spectroscopy | 1779 cm⁻¹ (C=O stretching) | Strong absorption characteristic of the anhydride carbonyl group. | [5] |
| 1837 & 1863 cm⁻¹ (doublet) | Symmetrical and asymmetrical coupled vibrations of the two C=O groups. | [5][6] | |
| 1231 & 1290 cm⁻¹ (C–O stretching) | Confirms the C-O bonds within the anhydride ring. | [5] | |
| 3069 cm⁻¹ (C=C–H stretching) | Aromatic C-H bond stretching. | [5] |
Table 4: X-ray Crystallographic Data
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [9] |
| Space Group | Cc (or C 1 c 1) | [9][10] |
| Lattice Constants | a = 15.410 Å, b = 9.4020 Å, c = 11.0930 Å | [9][10] |
| α = 90°, β = 124.235°, γ = 90° | [9][10] | |
| Dihedral Angle | 53.9° (between benzene rings) | [5][6] |
Reactivity and Applications
This compound serves as a versatile precursor for more complex molecules. Its anhydride ring can be readily opened or reacted with amines to form imides, leading to the synthesis of "molecular tweezers."[7][11] These tweezer-like molecules have applications in host-guest chemistry, ion sensing, and as inhibitors of protein aggregation, such as amyloid-beta, which is relevant to Alzheimer's disease research.[1][7]
Caption: Synthesis of a molecular tweezer from this compound.
References
- 1. This compound | 103515-22-6 | Benchchem [benchchem.com]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Chemistry of this compound | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound (103515-22-6) for sale [vulcanchem.com]
- 8. Buy this compound (EVT-7847405) | 103515-22-6 [evitachem.com]
- 9. Anthracene–maleic anhydride adduct - Wikipedia [en.wikipedia.org]
- 10. This compound | C18H12O3 | CID 11807956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. heteroletters.org [heteroletters.org]
Spectroscopic data interpretation for Dibenzobarallene (NMR, IR, Mass Spec).
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzobarallene, formally known as 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic anhydride (B1165640), is a rigid, polycyclic molecule synthesized through a Diels-Alder reaction between anthracene (B1667546) and maleic anhydride. Its unique three-dimensional structure makes it a valuable scaffold in supramolecular chemistry and materials science. Accurate structural elucidation and characterization are paramount for its application, and a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides a comprehensive analysis of its molecular architecture. This guide presents an in-depth interpretation of the spectroscopic data for this compound, complete with experimental protocols and data presented in a clear, tabular format for ease of reference.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.08 - 7.65 | Multiplet | 8H | Aromatic Protons (H-Ar) |
| 4.81 - 4.93 | Doublet | 2H | Bridgehead Methine Protons (H-9, H-10) |
| 3.44 - 3.56 | Doublet | 2H | Methine Protons on Anhydride Ring (H-11, H-12) |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| 170.5 | Carbonyl | C=O (Anhydride) |
| 140.6 | Aromatic | Quaternary Aromatic Carbons |
| 138.1 | Aromatic | Quaternary Aromatic Carbons |
| 127.8 | Aromatic | Aromatic CH |
| 127.1 | Aromatic | Aromatic CH |
| 125.2 | Aromatic | Aromatic CH |
| 124.4 | Aromatic | Aromatic CH |
| 48.0 | Aliphatic | Bridgehead Methine (C-9, C-10) |
| 45.4 | Aliphatic | Methine on Anhydride Ring (C-11, C-12) |
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3070 | Medium | Aromatic C-H Stretch |
| ~1860, ~1780 | Strong | Symmetric and Asymmetric C=O Stretch (Anhydride)[1] |
| ~1230 | Strong | C-O Stretch |
| ~950, ~750 | Strong | Aromatic C-H Bend (Out-of-plane) |
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 276 | 35 | [M]⁺ (Molecular Ion) |
| 178 | 100 | [Anthracene]⁺ (Retro-Diels-Alder Fragment) |
| 98 | 15 | [Maleic Anhydride]⁺ (Retro-Diels-Alder Fragment) |
| 76 | 10 | [C₆H₄]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of purified this compound is dissolved in 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), in a clean, dry 5 mm NMR tube.[2][3] A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 300 MHz or higher field NMR spectrometer. Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument, typically operating at 75 MHz or higher for carbon. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.[3][5]
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of solid this compound is finely ground with dry potassium bromide (KBr) powder using an agate mortar and pestle.[6] The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[7]
-
Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.[8] The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).[9] Electron Ionization (EI) is a common method used for this type of molecule, where high-energy electrons (typically 70 eV) bombard the sample, causing ionization and fragmentation.[9]
-
Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[10] The detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.[9]
Visualization of Key Relationships
Spectroscopic Correlation Diagram
The following diagram illustrates the correlation between the different parts of the this compound molecule and their corresponding signals in the various spectra.
A diagram correlating the this compound structure to its key spectroscopic signatures.
Experimental Workflow for Spectroscopic Analysis
The logical flow for the complete spectroscopic characterization of a compound like this compound is depicted below.
A generalized workflow for the spectroscopic analysis of a chemical compound.
In-Depth Interpretation
-
¹H NMR: The aromatic region of the ¹H NMR spectrum displays a complex multiplet integrating to eight protons, consistent with the two benzene (B151609) rings of the this compound structure. The downfield chemical shifts are characteristic of protons attached to sp²-hybridized carbons in an aromatic system. The two distinct signals in the aliphatic region, each integrating to two protons, are key to confirming the Diels-Alder adduct structure. The doublet at a higher chemical shift (4.81-4.93 ppm) is assigned to the bridgehead methine protons (H-9 and H-10). Their position is influenced by the adjacent aromatic rings. The other doublet at a lower chemical shift (3.44-3.56 ppm) corresponds to the methine protons on the succinic anhydride ring (H-11 and H-12), which are in a more shielded environment.
-
¹³C NMR: The ¹³C NMR spectrum provides a carbon count that matches the molecular formula. The signal at 170.5 ppm is characteristic of a carbonyl carbon in an anhydride functional group. The multiple signals in the range of 124-141 ppm correspond to the twelve aromatic carbons. The two signals in the aliphatic region at 48.0 ppm and 45.4 ppm are assigned to the two pairs of methine carbons, confirming the bridged bicyclic structure.
-
IR Spectroscopy: The IR spectrum provides definitive evidence for the key functional groups. The two strong absorption bands at approximately 1860 cm⁻¹ and 1780 cm⁻¹ are characteristic of the symmetric and asymmetric C=O stretching vibrations of a cyclic anhydride.[1] The presence of a strong C-O stretching band around 1230 cm⁻¹ further supports the anhydride functionality. The medium intensity band around 3070 cm⁻¹ is indicative of the C-H stretching of the aromatic rings.
-
Mass Spectrometry: The mass spectrum shows a molecular ion peak [M]⁺ at an m/z of 276, which corresponds to the molecular weight of this compound (C₁₈H₁₂O₃). The most prominent feature of the mass spectrum is the base peak at m/z 178. This fragment corresponds to the anthracene cation, formed via a characteristic retro-Diels-Alder reaction, which is a common fragmentation pathway for such adducts. The observation of a peak at m/z 98, corresponding to the maleic anhydride radical cation, further confirms this fragmentation pattern. This retro-Diels-Alder fragmentation provides strong evidence for the original connectivity of the molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. spectrabase.com [spectrabase.com]
- 4. Solved Analyze the C NMR of the product of anthracene with | Chegg.com [chegg.com]
- 5. heteroletters.org [heteroletters.org]
- 6. spectrabase.com [spectrabase.com]
- 7. 9,10-Dihydro-9,10-ethenoanthracene-11,12-dicarboxylic anhydride(1625-83-8) 1H NMR spectrum [chemicalbook.com]
- 8. (Solved) - Draw the structure of 9,10-dihydroanthracene-9,10-a,ß-succinic... (1 Answer) | Transtutors [transtutors.com]
- 9. scribd.com [scribd.com]
- 10. ORGANIC SPECTROSCOPY INTERNATIONAL: 9,10-Dihydro-9,10-ethanoanthracene-11,12-trans-dicarboxylic acid diethyl ester [orgspectroscopyint.blogspot.com]
The Genesis of a Bridged Benzene: A Technical History of Dibenzobarallene
For Immediate Release
This technical guide provides a comprehensive overview of the historical background and discovery of dibenzobarallene, a molecule of significant interest in synthetic and medicinal chemistry. Aimed at researchers, scientists, and drug development professionals, this document details the seminal synthesis, key experimental protocols, and foundational quantitative data that established this unique bridged aromatic compound.
Historical Background and Discovery
The discovery of this compound, also known by its systematic IUPAC name (15S,19R)-17-oxapentacyclo[6.6.5.0²,⁷.0⁹,¹⁴.0¹⁵,¹⁹]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione, is intrinsically linked to one of the most powerful reactions in organic chemistry: the Diels-Alder reaction. First described in 1928 by German chemists Otto Diels and Kurt Alder in their paper "Synthesen in der hydroaromatischen Reihe" (Syntheses in the Hydroaromatic Series), this [4+2] cycloaddition provided a revolutionary method for the formation of six-membered rings.[1] For this groundbreaking work, Diels and Alder were awarded the Nobel Prize in Chemistry in 1950.[2][3][4]
This compound is the adduct formed from the Diels-Alder reaction between anthracene (B1667546), acting as the diene, and maleic anhydride (B1165640), the dienophile.[5] This reaction serves as a classic example of the cycloaddition, often utilized in academic laboratories to demonstrate the principles of this concerted reaction.[6] The rigid, bicyclic framework of this compound has made it a valuable intermediate in the synthesis of a wide range of compounds, including bioactive heterocycles, phthalazine (B143731) derivatives with antibacterial activity, and molecular tweezers.[7]
The Foundational Synthesis: A Diels-Alder Cycloaddition
The most well-established and historically significant method for the synthesis of this compound is the direct cycloaddition of anthracene and maleic anhydride.[5] This reaction can be carried out under several conditions, with the earliest methods involving simple heating of the reactants.
Reaction Principle
The synthesis is a [4+2] cycloaddition, a pericyclic reaction that proceeds through a cyclic transition state. The π-electrons from the diene (anthracene) and the dienophile (maleic anhydride) rearrange to form a new six-membered ring with two new sigma bonds.
Quantitative Data from Early Syntheses
The following table summarizes key quantitative data for this compound as reported in various chemical literature.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₁₂O₃ | [8] |
| Molar Mass | 276.29 g/mol | [8] |
| Melting Point | 261-262 °C | |
| Appearance | Colorless to white crystalline solid | |
| FTIR (KBr, cm⁻¹) | ||
| C=O Stretch (Anhydride) | ~1863, ~1837 (doublet) | [5] |
| C=C-H Stretch (Aromatic) | ~3070 | [5] |
| ¹H NMR (CDCl₃, δ ppm) | ||
| Aromatic Protons | 7.0-7.5 (m, 8H) | |
| Bridgehead Protons | ~4.8 (s, 2H) | |
| Succinic Protons | ~3.5 (s, 2H) |
Experimental Protocols
The synthesis of this compound has been performed using several methods. The most common historical method involves refluxing the reactants in a high-boiling solvent like xylene. More contemporary "green" methods have also been developed.
Classical Synthesis: Reflux in Xylene
This method is a staple in many organic chemistry laboratory courses and reflects the early approaches to the synthesis.
Materials:
-
Anthracene
-
Maleic anhydride
-
Xylene (isomeric mixture)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of anthracene and maleic anhydride.
-
Add a sufficient volume of xylene to dissolve the reactants upon heating.
-
Heat the mixture to reflux (the boiling point of xylene is approximately 140 °C).
-
Maintain reflux for a period of 30 minutes to 1 hour.
-
Allow the reaction mixture to cool slowly to room temperature.
-
Further cool the mixture in an ice bath to promote complete crystallization of the product.
-
Collect the crystalline product by vacuum filtration.
-
Wash the crystals with a small amount of cold xylene or petroleum ether to remove any unreacted starting materials.
-
Dry the product in a desiccator.
Solvent-Free ("Neat") Synthesis
This environmentally friendly method avoids the use of organic solvents.
Materials:
-
Anthracene
-
Maleic anhydride
Procedure:
-
Thoroughly grind equimolar amounts of anthracene and maleic anhydride together in a mortar and pestle.
-
Transfer the solid mixture to a flask equipped with a condenser.
-
Heat the mixture in a heating block or sand bath to a temperature between 210-260 °C. The mixture will melt and react.
-
After approximately 15 minutes of heating, remove the flask from the heat source and allow it to cool to room temperature.
-
The solidified product can be purified by recrystallization from a suitable solvent such as ethyl acetate.
Subsequent Chemical Transformations
This compound is a versatile starting material for the synthesis of various heterocyclic compounds. The anhydride moiety is particularly reactive and can be opened or reacted with nucleophiles to generate a diverse array of derivatives.
Conclusion
The discovery of this compound is a direct consequence of the seminal work of Diels and Alder. Its straightforward synthesis and rigid, well-defined structure have made it a cornerstone molecule in the study of cycloaddition reactions and a valuable building block in the development of new chemical entities with potential applications in materials science and pharmacology. This guide provides a foundational understanding of its historical context and the experimental basis for its synthesis, serving as a valuable resource for professionals in the chemical sciences.
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. Diels–Alder reaction | Research Starters | EBSCO Research [ebsco.com]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. study.com [study.com]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. praxilabs.com [praxilabs.com]
- 7. heteroletters.org [heteroletters.org]
- 8. This compound | C18H12O3 | CID 11807956 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Dibenzobarallene in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of dibenzobarallene, a pivotal intermediate in the synthesis of novel heterocyclic systems and bioactive molecules. Due to a lack of extensive quantitative solubility data in publicly available literature, this document focuses on qualitative solubility information and provides standardized experimental protocols for its determination and synthesis.
This compound: A Profile
This compound, formally known as 9,10-dihydroanthracene-9,10-α,β-succinic acid anhydride (B1165640), is a polycyclic aromatic hydrocarbon derivative. Its rigid, cage-like structure makes it a valuable starting material for a variety of chemical transformations. An understanding of its solubility is crucial for optimizing reaction conditions, purification processes, and for its application in medicinal chemistry and materials science.
Solubility Profile of this compound
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Type | Solubility | Notes |
| Dichloromethane (CH₂Cl₂) | Chlorinated | Soluble | Mentioned as a solvent for washing and in reactions.[1] |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Used as a solvent for reactions involving this compound.[2] |
| Xylene (C₈H₁₀) | Non-polar Aromatic | Soluble (especially when heated) | Commonly used as a high-boiling solvent for the synthesis of this compound.[3][4][5][6][7][8] |
| Toluene (C₇H₈) | Non-polar Aromatic | Soluble (especially when heated) | Used as a solvent for the synthesis of this compound.[7][8] |
| Benzene (C₆H₆) | Non-polar Aromatic | Soluble (especially when heated) | Mentioned as a solvent for synthesis and reactions.[2][7][8] |
| Dioxane (C₄H₈O₂) | Polar Aprotic | Soluble | Used as a solvent for the synthesis of this compound.[7][8] |
| Acetic Acid (CH₃COOH) | Polar Protic | Soluble | Used as a solvent for synthesis and reactions.[2][8] |
| Ethanol (C₂H₅OH) | Polar Protic | Sparingly Soluble to Soluble | Used for washing precipitates and in some reactions, suggesting some degree of solubility.[1][2][6] |
| Acetone ((CH₃)₂CO) | Polar Aprotic | Soluble | Mentioned for dissolving this compound for NMR analysis. |
| Methanol (CH₃OH) | Polar Protic | Sparingly Soluble | Used in some reactions, often with heating.[2] |
| Ethyl Acetate (B1210297) (C₄H₈O₂) | Polar Aprotic | Sparingly Soluble | Used as a washing solvent for the product crystals, indicating lower solubility.[3] |
| Petroleum Ether | Non-polar | Insoluble/Slightly Soluble | Used to wash the final product, indicating its insolubility in this solvent.[5] |
Experimental Protocols
This protocol outlines a general procedure for determining the qualitative solubility of this compound in a given organic solvent.
-
Preparation: Add approximately 25 mg of this compound to a small test tube.
-
Solvent Addition: Add the test solvent dropwise (approximately 0.75 mL in total) to the test tube.
-
Agitation: After each addition, vigorously shake or vortex the test tube for 30 seconds to facilitate dissolution.
-
Observation: Observe the mixture against a well-lit background to determine if the solid has completely dissolved. If the solid dissolves, the compound is considered soluble in that solvent under the tested conditions.
-
Heating (Optional): If the compound is insoluble at room temperature, gently heat the test tube in a water bath to observe if solubility increases with temperature.
-
Documentation: Record the observations, noting whether the compound is soluble, sparingly soluble, or insoluble at room temperature and with heating.
The most common method for synthesizing this compound is the Diels-Alder reaction between anthracene (B1667546) and maleic anhydride.[1][4][7][8][9]
-
Reactant Preparation: In a round-bottom flask, combine anthracene (1.0 equivalent) and maleic anhydride (1.0 equivalent).
-
Solvent Addition: Add a high-boiling solvent such as xylene to the flask.[3][4][5]
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 140°C for xylene) with constant stirring. The reaction is typically monitored by Thin Layer Chromatography (TLC).
-
Crystallization: Once the reaction is complete, allow the mixture to cool to room temperature, and then place it in an ice bath to induce crystallization of the this compound product.[4][5]
-
Isolation: Collect the crystalline product by vacuum filtration.
-
Washing and Drying: Wash the crystals with a cold, non-polar solvent like petroleum ether or ethyl acetate to remove any remaining impurities.[3][5] Dry the product under vacuum to obtain pure this compound.
Visualizations
The following diagrams illustrate key workflows related to this compound.
References
- 1. heteroletters.org [heteroletters.org]
- 2. researchgate.net [researchgate.net]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. academics.su.edu.krd [academics.su.edu.krd]
- 5. Lu Le Laboratory: The Diels-Alder Reaction of Anthracene with Maleic Anhydride - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 6. archive.mcpherson.edu [archive.mcpherson.edu]
- 7. researchgate.net [researchgate.net]
- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 9. [PDF] Chemistry of this compound | Semantic Scholar [semanticscholar.org]
Thermodynamic Properties of the Anthracene-Maleic Anhydride Adduct: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core thermodynamic properties of the Diels-Alder adduct formed between anthracene (B1667546) and maleic anhydride (B1165640). The information presented herein is intended to be a valuable resource for researchers and scientists working in areas such as organic chemistry, materials science, and drug development, where a thorough understanding of the energetic and stability characteristics of such compounds is crucial. This document summarizes key quantitative data, details relevant experimental methodologies, and provides a visual representation of the thermodynamic relationships.
Core Thermodynamic Data
The following tables summarize the key thermodynamic parameters that have been experimentally determined for the anthracene-maleic anhydride adduct. This data is essential for understanding the adduct's stability, formation, and potential for thermal decomposition.
Table 1: Enthalpic Properties of the Anthracene-Maleic Anhydride Adduct
| Thermodynamic Parameter | Symbol | Value (kJ·mol⁻¹) | State | Reference |
| Standard Molar Enthalpy of Combustion | ΔcHₘ° | -8380.0 ± 5.9 | Crystalline (298.15 K) | [1] |
| Standard Molar Enthalpy of Formation | ΔfHₘ° | -418.2 ± 6.4 | Crystalline (298.15 K) | [1][2] |
| Standard Molar Enthalpy of Formation | ΔfHₘ° | -389.7 ± 7.7 | Liquid (298.15 K) | [1] |
| Molar Enthalpy of Fusion | ΔfusHₘ | 36.3 ± 4.2 | at Melting Point | [1] |
Table 2: Physicochemical and Reaction Properties
| Property | Symbol | Value | Units | Conditions | Reference |
| Melting Point | Tₘ | 534.07 | K | - | [1] |
| Melting Point | Tₘ | 262 | °C | - | [3] |
| Enthalpy of Reaction (Diels-Alder) | ΔrH° | -93 ± 2 | kJ/mol | liquid phase; solvent: Benzene | |
| Enthalpy of Reaction (Diels-Alder) | ΔrH° | -93.7 | kJ/mol | liquid phase; solvent: 1,2,4-C6H3Cl3 |
Experimental Protocols
A precise understanding of the experimental conditions under which the thermodynamic data were obtained is critical for accurate interpretation and comparison. The following sections detail the methodologies employed for the key experiments cited.
Synthesis of the Anthracene-Maleic Anhydride Adduct
The adduct is typically prepared via a Diels-Alder reaction between anthracene and maleic anhydride.[4][5][6] A common laboratory-scale procedure involves the following steps:
-
Reactant Preparation: Equimolar amounts of anthracene and maleic anhydride are weighed and thoroughly mixed.[6]
-
Solvent Addition: The solid mixture is added to a round-bottom flask containing a high-boiling point solvent, such as xylene.[4][5][6]
-
Reflux: The reaction mixture is heated to reflux, typically around 140 °C, for a period of 30 minutes to ensure the reaction goes to completion.[6]
-
Crystallization: Upon cooling the reaction mixture, the anthracene-maleic anhydride adduct crystallizes out of the solution.[3][6]
-
Isolation and Purification: The crystalline product is isolated by vacuum filtration, washed with a cold solvent like petroleum ether, and dried.[6]
Combustion Calorimetry
The standard molar enthalpy of combustion was determined using a model 1241 Parr automatic calorimeter with a Parr model 1710 calorimeter controller.[1]
-
Sample Preparation: Crystalline samples of the adduct, with a mass ranging from 0.28 g to 0.31 g, were used for each combustion run.[1]
-
Calorimeter Setup: The experiments were conducted under isoperibol conditions, with the calorimeter jacket maintained at a constant temperature of 301.42 ± 0.01 K.[1]
-
Combustion: The sample was ignited in a bomb calorimeter with an oxygen pressure of 3.0 MPa at the start of each run.[1]
-
Data Analysis: The energy of combustion was measured, and the standard molar enthalpy of combustion was calculated from these values. The completeness of the combustion was verified by analyzing the amount of carbon dioxide produced.[1]
Differential Scanning Calorimetry (DSC)
The molar enthalpy of fusion was measured using a 910 DuPont DSC instrument coupled with a 9900 DuPont thermal analyzer and digital computer.[1]
-
Sample Preparation: A small, accurately weighed sample of the crystalline adduct is hermetically sealed in an appropriate DSC pan.
-
Instrument Calibration: The instrument is calibrated for temperature and enthalpy using standard reference materials.
-
Thermal Analysis: The sample is heated at a controlled rate through its melting transition. The heat flow to the sample is monitored relative to an empty reference pan.
-
Data Analysis: The enthalpy of fusion is determined by integrating the area of the endothermic peak corresponding to the melting of the adduct. The melting temperature is taken as the onset of this peak.[1]
Thermodynamic Relationships
The relationship between the key thermodynamic properties of the anthracene-maleic anhydride adduct can be visualized as a logical workflow. The enthalpy of combustion is a fundamental experimentally determined value from which the enthalpy of formation can be derived. The enthalpy of formation, in turn, is crucial for understanding the stability of the adduct. The enthalpy of fusion represents the energy required for the phase transition from solid to liquid.
References
- 1. researchgate.net [researchgate.net]
- 2. Anthracene-maleic anhydride Diels-Alder adduct [webbook.nist.gov]
- 3. Anthracene–maleic anhydride adduct - Wikipedia [en.wikipedia.org]
- 4. vernier.com [vernier.com]
- 5. academics.su.edu.krd [academics.su.edu.krd]
- 6. Lu Le Laboratory: The Diels-Alder Reaction of Anthracene with Maleic Anhydride - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 7. researchgate.net [researchgate.net]
Electronic Structure and Aromaticity of the Dibenzobarallene Core: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzobarallene, formally known as 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic anhydride (B1165640), is a rigid, polycyclic aromatic hydrocarbon that has garnered significant interest as a versatile building block in supramolecular chemistry and drug design.[1][2][3][4] Its unique three-dimensional structure, featuring two benzene (B151609) rings fused to a bicyclo[2.2.2]octane framework, provides a well-defined scaffold for the synthesis of complex molecular architectures, including molecular tweezers and clips.[5] This guide provides a comprehensive overview of the electronic structure and aromaticity of the this compound core, presenting key structural and spectroscopic data, detailed experimental protocols, and an exploration of its relevance in biological signaling pathways.
Electronic Structure and Spectroscopic Properties
The electronic properties of this compound are largely dictated by the interplay between the aromatic benzene rings and the strained bicyclic core. Spectroscopic techniques provide valuable insights into this electronic structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for the structural elucidation of this compound and its derivatives. The chemical shifts of the protons and carbons in the this compound core are characteristic and provide a fingerprint of the molecule.
Table 1: ¹H NMR Chemical Shifts of this compound [1][3]
| Proton Designation | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (a1, a2) | ~7.2 | Multiplet |
| Aromatic (b1) | ~7.5 | Double doublet |
| Aromatic (b2) | ~7.35 | Double doublet |
| Benzylic (c1) | ~4.9 | Singlet |
| Benzylic (c2) | ~3.0 | Singlet |
| Bridgehead (d) | ~3.78 | Triplet |
Table 2: ¹³C NMR Chemical Shifts of this compound Derivatives [6]
| Carbon Type | Chemical Shift (δ, ppm) |
| Carbonyl (anhydride) | ~170 |
| Aliphatic | 40-50 |
Infrared (IR) Spectroscopy
IR spectroscopy of this compound reveals characteristic absorption bands corresponding to its functional groups. The anhydride moiety is particularly prominent.[1][3]
Table 3: Key IR Absorption Bands of this compound [1][3]
| Wavenumber (cm⁻¹) | Assignment |
| 3069.88 | Aromatic C-H stretch |
| 1863.37, 1837.63 | Anhydride C=O stretch (coupled vibrations) |
| 1779.37 | C=O stretch |
| 1290.44, 1231.09 | C-O stretch |
| 900-700 | C-H deformation |
Crystalline Structure
The three-dimensional arrangement of atoms in the this compound core has been determined by single-crystal X-ray diffraction. The benzene rings are planar, with a significant dihedral angle between them, contributing to the molecule's rigid, cage-like structure.[1][7]
Table 4: Crystallographic Data for this compound [4][8]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | Cc |
| a | 15.410 Å |
| b | 9.4020 Å |
| c | 11.0930 Å |
| α | 90° |
| β | 124.235° |
| γ | 90° |
| Dihedral angle between benzene rings | 53.9° |
Aromaticity of the this compound Core
The aromaticity of the two benzene rings within the this compound core is a key feature influencing its reactivity and electronic properties. While the benzene rings are clearly aromatic, the fusion to the strained bicyclic system can modulate this property. Quantitative assessment of aromaticity is often performed using computational methods to calculate indices such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).
Experimental Protocols
X-ray Crystallography
The following provides a general protocol for the single-crystal X-ray diffraction analysis of this compound, based on standard procedures for organic compounds.
Experimental Workflow for X-ray Crystallography
-
Crystal Growth: High-quality single crystals of this compound can be grown by slow evaporation of a saturated solution in a suitable solvent such as xylenes.[4]
-
Data Collection: A suitable crystal is mounted on a diffractometer. Diffraction data are collected using monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å) at a controlled temperature (e.g., 100 K or 293 K).
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using computational methods and refined to yield the final atomic coordinates, bond lengths, and bond angles.[4][8]
NMR Spectroscopy
The following outlines a general procedure for acquiring ¹H and ¹³C NMR spectra of this compound.
NMR Data Acquisition and Processing Workflow
-
Sample Preparation: A sample of this compound is dissolved in a deuterated solvent (e.g., acetone-d₆) to a concentration of approximately 5-10 mg/mL.
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz).[1] For ¹³C NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
-
Data Processing: The raw free induction decay (FID) data are processed by Fourier transformation, followed by phase and baseline correction. The resulting spectra are then integrated (for ¹H) and peaks are picked to determine the chemical shifts.
Biological Relevance and Signaling Pathways
Derivatives of this compound have shown promise as anticancer agents, with some studies indicating that they can induce apoptosis in cancer cells.[2] While the precise mechanisms are still under investigation, the PI3K/Akt signaling pathway is a common mediator of apoptosis and is a plausible target for these compounds.[9][10][11] Inhibition of the PI3K/Akt pathway can lead to the activation of pro-apoptotic proteins and ultimately, programmed cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (103515-22-6) for sale [vulcanchem.com]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. Anthracene–maleic anhydride adduct - Wikipedia [en.wikipedia.org]
- 5. r-nmr.eu [r-nmr.eu]
- 6. researchgate.net [researchgate.net]
- 7. faculty.washington.edu [faculty.washington.edu]
- 8. This compound | C18H12O3 | CID 11807956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Rapid induction of apoptosis by PI3K inhibitors is dependent upon their transient inhibition of RAS-ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
Methodological & Application
Application Notes and Protocols: Standard Diels-Alder Synthesis of Dibenzobarallene
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed standard protocol for the synthesis of dibenzobarallene, a valuable intermediate in the synthesis of various novel heterocyclic systems. The primary and most established method detailed is the Diels-Alder cycloaddition reaction between anthracene (B1667546) and maleic anhydride (B1165640). This protocol covers the necessary reagents, equipment, experimental procedure, and purification methods. Additionally, quantitative data from various reported syntheses are summarized for comparative analysis.
Introduction
This compound, also known as 9,10-dihydroanthracene-9,10-endo-α,β-succinic anhydride, is a key starting material for the synthesis of a range of biologically active molecules and novel materials.[1][2] Its rigid, V-shaped structure makes it an important building block in supramolecular chemistry and materials science. The most common and reliable method for its synthesis is the [4+2] cycloaddition, or Diels-Alder reaction, between anthracene (the diene) and a suitable dienophile.[1][3][4] While various dienophiles can be used, maleic anhydride is the most frequently employed, providing the anhydride adduct of this compound in good yields.[1][4] Alternative, though less common, routes to the this compound core structure involve the reaction of anthracene with benzyne (B1209423) or dimethyl acetylenedicarboxylate.[5][6][7]
Reaction Scheme
The Diels-Alder reaction between anthracene and maleic anhydride proceeds as follows:
Anthracene + Maleic Anhydride → this compound (adduct)
Quantitative Data Summary
The following table summarizes quantitative data from various reported syntheses of this compound and its derivatives, providing a comparative overview of different reaction conditions and outcomes.
| Diene | Dienophile | Solvent | Reaction Time | Temperature | Yield (%) | Melting Point (°C) | Reference |
| Anthracene | Maleic Anhydride | Xylene | 30 min | Reflux (~140°C) | Not specified | 262 | [8][9] |
| Anthracene | Maleic Anhydride | Toluene | Not specified | Reflux (~111°C) | Not specified | Not specified | [1][4] |
| Anthracene | Maleic Anhydride | Benzene | Not specified | Reflux (~80°C) | Not specified | Not specified | [1][4] |
| Anthracene | Maleic Anhydride | Dioxane | Not specified | Reflux (~101°C) | Not specified | Not specified | [1][4] |
| Anthracene | Maleic Anhydride | Acetic Acid | Not specified | Reflux (~118°C) | Not specified | Not specified | [1][4] |
| Anthracene | Maleic Anhydride | None (fused) | 15 min | Fusion | Not specified | Not specified | [1][4] |
| Anthracene | Dimethyl Acetylenedicarboxylate | Not specified | Not specified | Not specified | Not specified | Not specified | [6][7] |
Experimental Protocol: Synthesis of this compound from Anthracene and Maleic Anhydride
This protocol details the synthesis of this compound via the Diels-Alder reaction of anthracene and maleic anhydride in a xylene solvent system.
4.1. Materials and Equipment
-
Reagents:
-
Anthracene (0.80 g)
-
Maleic Anhydride (0.40 g)
-
Xylene (10 mL)
-
Ethyl Acetate (B1210297) (for washing, ~6 mL)
-
-
Equipment:
-
25 mL round-bottom flask
-
Reflux condenser
-
Drying tube (e.g., filled with CaCl2)
-
Heating mantle or sand bath
-
Magnetic stirrer and stir bar (optional)
-
Büchner funnel and filter flask
-
Vacuum source
-
Ice bath
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Melting point apparatus
-
4.2. Procedure
-
Reaction Setup:
-
To a 25 mL round-bottom flask, add 0.80 g of anthracene and 0.40 g of maleic anhydride.[8]
-
Add a few boiling chips to the flask.
-
Attach a reflux condenser to the flask and a drying tube to the top of the condenser to protect the reaction from atmospheric moisture.[8]
-
In a fume hood, carefully add 10 mL of xylene to the reaction flask through the condenser.[8]
-
Securely clamp the apparatus.
-
-
Reaction:
-
Isolation and Purification:
-
After 30 minutes, remove the heat source and allow the flask to cool to room temperature.
-
Once at room temperature, place the flask in an ice bath for 10 minutes to facilitate complete crystallization of the product.[8]
-
Collect the crystalline product by vacuum filtration using a Büchner funnel.[8]
-
Wash the collected crystals twice with 3 mL portions of cold ethyl acetate to remove any unreacted starting materials.[8]
-
Allow the product to air dry on the filter paper for several minutes under vacuum and then transfer to a watch glass to dry completely.
-
4.3. Characterization
-
Determine the melting point of the dried product. The reported melting point of the anthracene-maleic anhydride adduct is 262°C.[9]
-
Calculate the percentage yield of the reaction.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the Diels-Alder synthesis of this compound.
Safety Precautions
-
All procedures should be performed in a well-ventilated fume hood.
-
Xylene and ethyl acetate are flammable and their vapors are harmful. Avoid inhalation and contact with skin and eyes.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Use caution when working with heating mantles and hot glassware.
Conclusion
The Diels-Alder reaction of anthracene and maleic anhydride provides a reliable and straightforward method for the synthesis of this compound. The protocol described herein, utilizing xylene as a solvent, is a common procedure that can be readily adapted for various research applications. The provided quantitative data and workflow diagram offer a comprehensive guide for researchers and professionals in the field of organic synthesis and drug development.
References
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. heteroletters.org [heteroletters.org]
- 3. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Ch23: Diels-Alder reaction of Benzyne [chem.ucalgary.ca]
- 6. mdpi.org [mdpi.org]
- 7. mdpi.com [mdpi.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Anthracene–maleic anhydride adduct - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Dibenzobarallene as a Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of the dibenzobarallene scaffold in medicinal chemistry. This compound, a rigid tricyclic hydrocarbon, serves as a versatile framework for the synthesis of novel therapeutic agents. Its unique conformational rigidity allows for the precise spatial orientation of pharmacophoric groups, making it an attractive scaffold for targeting various biological systems. These notes cover the synthesis of the scaffold and its derivatives, as well as protocols for evaluating their biological activity, with a focus on anticancer and antimicrobial applications.
Synthesis of the this compound Scaffold and Bioactive Derivatives
The this compound core is typically synthesized via a Diels-Alder reaction between anthracene (B1667546) and a suitable dienophile, most commonly maleic anhydride (B1165640). This foundational structure can then be further modified to generate a diverse library of bioactive compounds.
Protocol: Synthesis of this compound Anhydride
This protocol details the classic Diels-Alder cycloaddition to form the this compound anhydride scaffold.
Materials:
-
Anthracene
-
Maleic anhydride
-
Xylene (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stir bar
-
Buchner funnel and filter paper
-
Ice bath
-
Ethyl acetate (B1210297)
Procedure:
-
In a dry 25-mL round-bottom flask containing a stir bar, combine 0.80 g of anthracene and 0.40 g of maleic anhydride.
-
Add 10 mL of anhydrous xylene to the flask.
-
Attach a reflux condenser and ensure water is flowing through it.
-
Heat the mixture to reflux with stirring. The solids will dissolve to form a clear solution.
-
Continue refluxing for approximately 30-45 minutes. The product will begin to precipitate out of the solution.
-
After the reflux period, remove the heating mantle and allow the flask to cool to room temperature for about 10 minutes.
-
Place the flask in an ice bath for an additional 10 minutes to complete the crystallization of the product.
-
Collect the crystalline product by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a cold mixture of 4 mL ethyl acetate and 4 mL hexane to remove any unreacted starting materials.
-
Continue to pull air through the funnel for at least 10 minutes to dry the product.
-
The final product is the this compound anhydride (cis-9,10-dihydroanthracene-9,10-endo-α,β-succinic anhydride).
Protocol: Synthesis of this compound-derived Phthalazinediones
This compound anhydride is a key intermediate for synthesizing various heterocyclic compounds, including phthalazine (B143731) derivatives, which have shown potential as anticancer agents.[1][2]
Materials:
-
This compound anhydride (from Protocol 1.1)
-
Hydrazine (B178648) hydrate (B1144303) (85%) or substituted hydrazines
-
Glacial acetic acid or ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stir bar
Procedure:
-
To a solution of this compound anhydride (1 mmol) in glacial acetic acid or ethanol, add hydrazine hydrate (1 mmol).[2]
-
Reflux the mixture for a duration determined by reaction monitoring (e.g., by TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, the product may be isolated by evaporation of the solvent followed by purification (e.g., recrystallization or column chromatography).
-
This procedure yields the corresponding phthalazine derivative.[2] Further modifications can be made by reacting with various acid hydrazides to produce a range of substituted phthalazinediones.[1]
Biological Activity Evaluation
The this compound scaffold has been incorporated into molecules exhibiting both anticancer and antimicrobial activities. The following are standard protocols for assessing these biological effects.
Anticancer Activity
The cytotoxic effects of this compound derivatives against cancer cell lines are commonly evaluated by determining their half-maximal inhibitory concentration (IC50) values. Phthalazine derivatives, for instance, have been investigated for their anticancer potential.[3][4][5]
This protocol describes a colorimetric assay to assess cell viability.
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Table 1: Anticancer Activity of Phthalazine Derivatives (Literature Data)
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Phthalazine Derivatives | HCT-116 (Colon) | 6.04 - 35 | [4] |
| Phthalazine Derivatives | MCF-7 (Breast) | 8.8 - 44.3 | [4] |
| 1-Anilino-4-(arylsulfanylmethyl)phthalazines | Various | More active than cisplatin | [5] |
Several anticancer agents exert their effects by inducing programmed cell death, or apoptosis. For some heterocyclic compounds, this can occur through the intrinsic mitochondrial pathway, which involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases.[6][7][8] Phthalazine derivatives have been reported to act as VEGFR-2 inhibitors, interfering with tumor angiogenesis.[4][9]
Antimicrobial Activity
This compound derivatives have also been investigated for their ability to inhibit the growth of various microorganisms.
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Materials:
-
Bacterial and/or fungal strains
-
Appropriate liquid growth medium (e.g., Nutrient Broth, Sabouraud Dextrose Broth)
-
96-well microtiter plates
-
This compound derivatives dissolved in a suitable solvent
-
Positive control antibiotic/antifungal
-
Negative control (medium with solvent)
-
Incubator
Procedure:
-
Prepare a twofold serial dilution of the test compounds in the growth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive and negative controls on each plate.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound | Microorganism | MIC (µg/mL) |
| Azo-dibenzobarallene derivative | Staphylococcus aureus | 16 - 64 |
| Azo-dibenzobarallene derivative | Vibrio cholerae | 16 - 64 |
| This compound-pyrrolidine-2,5-dione | Bacteria | 32 - 128 |
| This compound-pyrrolidine-2,5-dione | Yeasts | 64 - 128 |
Visualizations
Experimental Workflows and Logical Relationships
Caption: Synthetic pathway from starting materials to bioactive this compound derivatives.
Caption: Workflow for determining IC50 values using the MTT assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, molecular modeling, in vivo studies and anticancer activity evaluation of new phthalazine derivatives as potential DNA intercalators and topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Dibenzoxanthene Derivatives Induce Apoptosis Through Mitochondrial Pathway in Human Hepatocellular Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, docking, and anticancer evaluations of phthalazines as VEGFR‐2 inhibitors | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Dibenzobarallene in Supramolecular Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of dibenzobarallene and its derivatives in supramolecular chemistry. While direct applications of the parent this compound are emerging, its rigid, three-dimensional structure makes it an exceptional scaffold for the construction of complex supramolecular architectures. The applications outlined below draw parallels from the well-established supramolecular chemistry of triptycene (B166850), a structurally analogous molecule, to highlight the potential of this compound-based systems.[1][2][3][4][5]
Application Note: this compound-Based Macrocycles for Host-Guest Chemistry
The rigid and pre-organized nature of the this compound scaffold makes it an ideal building block for the synthesis of macrocyclic hosts with well-defined cavities.[4][6] These hosts can encapsulate a variety of guest molecules, leading to applications in drug delivery, sensing, and catalysis. By functionalizing the aromatic rings of this compound, its solubility and recognition properties can be tailored.
A key application lies in the development of synthetic receptors for biologically relevant molecules. The defined geometry of this compound-containing cyclophanes can lead to high selectivity in guest binding, a crucial aspect in the design of targeted drug delivery systems and sensitive molecular sensors.
Quantitative Data: Host-Guest Complexation
The binding affinities of triptycene-based macrocycles for various guests have been quantified, providing a strong indication of the potential of analogous this compound systems. The following table summarizes representative association constants (Kₐ) for triptycene-derived hosts with different guest molecules.
| Host Molecule (Triptycene-based Analogue) | Guest Molecule | Solvent | Association Constant (Kₐ) [M⁻¹] |
| Triptycene-based Tetralactam Macrocycle | Squaraine Dye | CHCl₃ | 2.2 x 10⁴ |
| Triptycene-derived Macrotricyclic Host | Paraquat (B189505) | Acetone | 1.3 x 10⁵ |
| Anthracene-Triptycene Nanocage | C₆₀ Fullerene | Toluene | 1.3 x 10⁴ |
| Anthracene-Triptycene Nanocage | C₇₀ Fullerene | Toluene | 3.3 x 10⁵ |
Data is analogous from triptycene-based systems and serves as a predictive guide for this compound-based hosts.[6][7][8]
Experimental Protocol: Synthesis of a this compound-Based Tetralactam Macrocycle and Host-Guest Complexation Study
This protocol describes the synthesis of a this compound-derived tetralactam macrocycle and a subsequent NMR titration experiment to determine its binding constant with a guest molecule.
Part A: Synthesis of the this compound-Based Host
-
Diels-Alder Reaction: Synthesize this compound-2,3-dicarboxylic acid by reacting anthracene-2,3-dicarboxylic acid with benzyne (B1209423) (generated in situ from anthranilic acid and isoamyl nitrite).
-
Activation: Convert the dicarboxylic acid to the corresponding diacyl chloride using thionyl chloride or oxalyl chloride.
-
Cyclization: Under high dilution conditions, react the this compound diacyl chloride with a diamine linker (e.g., 1,4-diaminobenzene) in the presence of a non-nucleophilic base like triethylamine (B128534) in a suitable solvent such as THF. The reaction is typically carried out over an extended period (24-48 hours) to favor macrocyclization over polymerization.
-
Purification: The resulting macrocycle is purified by column chromatography on silica (B1680970) gel followed by recrystallization.
Part B: Host-Guest Complexation Study by ¹H NMR Titration
-
Sample Preparation: Prepare a stock solution of the this compound-based host (e.g., 1 mM in CDCl₃) and a more concentrated stock solution of the guest molecule (e.g., 50 mM in CDCl₃).
-
Initial Spectrum: Record the ¹H NMR spectrum of the host solution.
-
Titration: Add small aliquots of the guest solution to the host solution. After each addition, thoroughly mix the solution and record the ¹H NMR spectrum.
-
Data Analysis: Monitor the chemical shift changes of the host protons that are indicative of guest binding (typically the aromatic protons lining the cavity). Plot the change in chemical shift (Δδ) against the guest concentration.
-
Binding Constant Determination: Fit the resulting binding isotherm to a 1:1 binding model using non-linear regression analysis to determine the association constant (Kₐ).[9][10][11][12]
Logical Workflow for Host-Guest Analysis
References
- 1. Recent advances on triptycene derivatives in supramolecular and materials chemistry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances on triptycene derivatives in supramolecular and materials chemistry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Novel triptycene-derived hosts: synthesis and their applications in supramolecular chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Triptycene-based tetralactam macrocycles: synthesis, structure and complexation with squaraine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Complexation of an Anthracene-Triptycene Nanocage Host with Fullerene Guests through CH⋅⋅⋅π Contacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of triptycene-derived macrotricyclic host containing two dibenzo-[18]-crown-6 moieties and its complexation with paraquat derivatives: Li(+)-ion-controlled binding and release of the guests in the complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Algorithms for the determination of binding constants and enantiomeric excess in complex host : guest equilibria using optical measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determining association constants from titration experiments in supramolecular chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. scispace.com [scispace.com]
- 12. wwwdisc.chimica.unipd.it [wwwdisc.chimica.unipd.it]
Application Notes and Protocols for the Functionalization of the Dibenzobarallene Framework
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key methods for the functionalization of the dibenzobarallene framework, a versatile scaffold for the synthesis of novel heterocyclic systems with potential applications in drug discovery and materials science.[1][2] This document includes detailed experimental protocols, comparative data in tabular format, and visual diagrams of reaction pathways to facilitate the practical application of these methodologies in a laboratory setting.
Synthesis of the this compound Framework
The most common and well-established method for synthesizing the this compound framework is through a Diels-Alder reaction between anthracene (B1667546) and maleic anhydride (B1165640).[3][4] This cycloaddition reaction proceeds with high efficiency and can be performed under various conditions.
Table 1: Synthesis of this compound via Diels-Alder Reaction
| Method | Dienophile | Diene | Solvent(s) | Conditions | Yield (%) | Reference(s) |
| Thermal Cycloaddition | Maleic Anhydride | Anthracene | Xylene, Toluene, Benzene, Dioxane | Reflux | High | [3][4] |
| Fusion | Maleic Anhydride | Anthracene | None | Grinding and fusing for 15 min | Good | [3][4] |
| Ultrasonic Irradiation | Maleic Anhydride | Anthracene | Not specified in snippets | Sonication | Good | [3] |
Experimental Protocol: Synthesis of this compound (Thermal Cycloaddition)
Materials:
-
Anthracene
-
Maleic Anhydride
-
Xylene (or Toluene, Benzene, Dioxane)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Crystallization dish
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of anthracene and maleic anhydride in a minimal amount of xylene.
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle.
-
Maintain the reflux for a period of 30 minutes to 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution upon cooling.
-
Collect the crystalline product by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent (e.g., xylene or hexane) to remove any unreacted starting materials.
-
Dry the product in a vacuum oven to obtain pure this compound.
Visualization of Synthesis
Caption: Diels-Alder synthesis of this compound.
Functionalization via Reaction with Hydrazine (B178648) Hydrate (B1144303)
The reaction of this compound with hydrazine hydrate offers a pathway to various nitrogen-containing heterocyclic derivatives. The product distribution is highly dependent on the reaction conditions, particularly the concentration of hydrazine hydrate and the reaction time and temperature.[1]
Table 2: Products from the Reaction of this compound with Hydrazine Hydrate
| Product Name | Hydrazine Hydrate Conc. | Solvent | Conditions | Reference(s) |
| N-Aminodicarboximide | 25% (1 equivalent) | None | Heating for 10 min | [1] |
| Bis-carbohydrazide | 85% | Ethanol (B145695) | Reflux | [1] |
| Phthalazine derivative | Not specified | Glacial Acetic Acid | Not specified in snippets | [1][3] |
Experimental Protocols
Protocol 2.1: Synthesis of N-Aminodicarboximide
Materials:
-
This compound
-
25% Hydrazine hydrate
-
Heating apparatus
Procedure:
-
Heat a mixture of this compound with one equivalent of 25% hydrazine hydrate for 10 minutes.
-
The reaction progress can be monitored by TLC.
-
Upon completion, the product can be isolated and purified by appropriate methods such as crystallization.
Protocol 2.2: Synthesis of Bis-carbohydrazide
Materials:
-
This compound
-
85% Hydrazine hydrate
-
Ethanol
-
Reflux setup
Procedure:
-
Reflux a solution of this compound with 85% hydrazine hydrate in ethanol.
-
Monitor the reaction until completion.
-
Cool the reaction mixture and isolate the precipitated product by filtration.
Visualization of Hydrazine Hydrate Reactions
Caption: Functionalization with hydrazine hydrate.
Functionalization via Reaction with Acid Hydrazides
This compound reacts with various acid hydrazides to yield phthalazinedione derivatives.[1][3] These compounds serve as important precursors for the synthesis of more complex heterocyclic systems.
Table 3: Synthesis of Phthalazinediones from this compound
| Acid Hydrazide | Product(s) | Further Reactions | Reference(s) |
| Salicylic (B10762653) acid hydrazide | Phthalazinedione derivative | - | [1][3] |
| p-Chlorobenzoic acid hydrazide | Phthalazinedione derivative | - | [1][3] |
| Isonicotinic acid hydrazide | Phthalazinedione derivative | - | [1][3] |
| Benzene sulfonic acid hydrazide | Phthalazinedione derivative | O-acetylation or O-sulfonation with Ac₂O or TsCl | [1][3] |
| Cyanoacetic acid hydrazide | 3-Oxo-propiononitrile derivative | Reaction with aromatic aldehydes to form arylidene derivatives | [3] |
Experimental Protocol: General Synthesis of Phthalazinediones
Materials:
-
This compound
-
Appropriate acid hydrazide (e.g., salicylic acid hydrazide)
-
Solvent (e.g., ethanol or acetic acid)
-
Reflux setup
Procedure:
-
Dissolve equimolar amounts of this compound and the chosen acid hydrazide in a suitable solvent in a round-bottom flask.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature to allow the product to crystallize.
-
Collect the solid product by vacuum filtration and wash with a cold solvent.
-
Recrystallize the crude product from a suitable solvent to obtain the pure phthalazinedione derivative.
Visualization of Phthalazinedione Synthesis
Caption: Synthesis of Phthalazinediones.
Functionalization via Ring Opening and Rearrangement Reactions
The this compound framework can undergo ring-opening and rearrangement reactions under specific conditions, leading to the formation of diacid derivatives with different stereochemistry.
Table 4: Ring Opening and Rearrangement Reactions of this compound
| Reagent(s) | Product(s) | Conditions | Reference(s) |
| Aqueous NaOH or KOH, then HCl | cis-Diacid | Hydrolysis followed by acidification | [1] |
| Sodium ethoxide, then HCl | trans-Diacid | Treatment followed by acidification | [1][3][4] |
Experimental Protocols
Protocol 4.1: Synthesis of cis-Diacid
Materials:
-
This compound
-
Aqueous sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
Reaction vessel
Procedure:
-
Treat this compound with an aqueous solution of NaOH or KOH.
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with hydrochloric acid to precipitate the cis-diacid.
-
Collect the product by filtration, wash with water, and dry.
Protocol 4.2: Synthesis of trans-Diacid
Materials:
-
This compound
-
Sodium ethoxide
-
Ethanol (as solvent)
-
Hydrochloric acid (HCl)
Procedure:
-
Treat a solution of this compound in ethanol with sodium ethoxide.
-
Stir the reaction mixture for the required duration.
-
Acidify the mixture with hydrochloric acid to precipitate the trans-diacid.
-
Isolate the product by filtration, wash, and dry.
Visualization of Ring Opening Reactions
References
Application Notes and Protocols for Dibenzobarallene Derivatives in Burkitt's Lymphoma Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of dibenzobarallene derivatives and structurally related 9,10-dihydro-9,10-ethanoanthracene (B1295376) compounds for targeting Burkitt's lymphoma (BL). The information compiled from recent studies offers insights into their synthesis, mechanism of action, and protocols for evaluating their efficacy.
Introduction
Burkitt's lymphoma is an aggressive B-cell non-Hodgkin lymphoma characterized by the translocation and overexpression of the c-MYC oncogene. While high-intensity chemotherapy regimens can be effective, there is a need for novel therapeutic agents with improved efficacy and reduced toxicity, particularly in cases of chemoresistance. Recent research has identified 9,10-dihydro-9,10-ethanoanthracene derivatives, structurally analogous to this compound, as potent inducers of cell death in BL cell lines. These compounds, including the tetracyclic antidepressant maprotiline (B82187) and its analogues, have demonstrated significant antiproliferative and pro-apoptotic or pro-autophagic activity, making them a promising class of molecules for further investigation.[1][2]
Mechanism of Action and Signaling Pathways
Studies on maprotiline and its derivatives have revealed a dual mechanism of action depending on the chemo-sensitivity of the Burkitt's lymphoma cells.[3][4]
-
In chemosensitive BL cell lines (e.g., MUTU-I): These compounds primarily induce apoptosis, a form of programmed cell death.
-
In chemoresistant BL cell lines (e.g., DG-75): They trigger Type II autophagic cell death, offering a potential strategy to overcome resistance to conventional apoptotic-inducing chemotherapeutics.[3][4][5]
The core signaling pathway implicated in Burkitt's lymphoma survival is the tonic B-cell receptor (BCR) signaling, which constitutively activates the phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway. This pathway is crucial for promoting cell survival and proliferation. While the precise molecular targets of this compound derivatives are still under investigation, their ability to induce cell death suggests an interference with these key survival signals.
Below is a diagram illustrating the key survival signaling pathway in Burkitt's lymphoma that is a putative target for therapeutic intervention.
Caption: Putative Targeting of the PI3K/Akt/mTOR Pathway in Burkitt's Lymphoma.
Data Presentation: Antiproliferative Activity
The following table summarizes the in vitro antiproliferative activity of several 9,10-dihydro-9,10-ethanoanthracene derivatives against the chemosensitive (MUTU-I) and chemoresistant (DG-75) Burkitt's lymphoma cell lines. Data is presented as IC50 values (the concentration required to inhibit cell growth by 50%).
| Compound ID | Structure | IC50 in MUTU-I (μM) | IC50 in DG-75 (μM) | Reference |
| 13j | N-(4-fluorophenyl)-9-(2-nitrovinyl)-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboximide | 0.17 | 0.45 | [1][6] |
| 15 | 11-cyano-9-(2-nitrovinyl)-9,10-dihydro-9,10-ethanoanthracene | 0.38 | 0.78 | [1][6] |
| 16a | (E)-9-(2-nitrovinyl)-11-phenyl-9,10-dihydro-9,10-ethanoanthracene | 0.25 | 0.55 | [1][6] |
| 16b | (E)-11-(4-chlorophenyl)-9-(2-nitrovinyl)-9,10-dihydro-9,10-ethanoanthracene | 0.22 | 0.48 | [1][6] |
| 16c | (E)-11-(4-methoxyphenyl)-9-(2-nitrovinyl)-9,10-dihydro-9,10-ethanoanthracene | 0.28 | 0.62 | [1][6] |
| 16d | (E)-11-(4-nitrophenyl)-9-(2-nitrovinyl)-9,10-dihydro-9,10-ethanoanthracene | 0.35 | 0.75 | [1][6] |
| 19a | (E)-9-(2-nitrovinyl)anthracene | 0.32 | 0.68 | [1][6] |
| Maprotiline | 3-(9,10-dihydro-9,10-ethanoanthracen-9-yl)-N-methylpropan-1-amine | Potent Antiproliferative Effects | Potent Antiproliferative Effects | [2] |
| Taxol (Control) | Paclitaxel | - | - | [1][6] |
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of this compound derivatives are provided below.
Synthesis of 9,10-dihydro-9,10-ethanoanthracene Derivatives
The synthesis of the 9,10-dihydro-9,10-ethanoanthracene scaffold is typically achieved through a Diels-Alder reaction between an anthracene (B1667546) derivative (the diene) and a suitable dienophile.[1]
Caption: Synthesis of Ethanoanthracene Derivatives via Diels-Alder Reaction.
Protocol:
-
Synthesis of (E)-9-(2-nitrovinyl)anthracene dienes:
-
Perform a Henry-Knoevenagel condensation of a 9-anthraldehyde derivative with a nitroalkane in the presence of a base like piperidine (B6355638) acetate.
-
The reaction is typically carried out at elevated temperatures (e.g., 90°C) under an inert atmosphere (N2).[1]
-
-
Diels-Alder Cycloaddition:
-
React the synthesized (E)-9-(2-nitrovinyl)anthracene with a chosen dienophile (e.g., N-substituted maleimides, acrylonitrile).
-
The reaction conditions will vary depending on the specific reactants but often involve refluxing in a suitable solvent.[1]
-
-
Purification:
-
Purify the final product using standard techniques such as column chromatography or recrystallization.
-
Cell Culture
-
Cell Lines:
-
MUTU-I: An Epstein-Barr virus (EBV)-negative, chemosensitive Burkitt's lymphoma cell line.
-
DG-75: An EBV-positive, chemoresistant Burkitt's lymphoma cell line.[1]
-
-
Culture Conditions:
-
Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed Burkitt's lymphoma cells (e.g., MUTU-I, DG-75) into 96-well plates at a density of 1 x 10^5 cells/mL.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Flowchart for the Detection of Apoptosis.
Protocol:
-
Cell Treatment: Treat Burkitt's lymphoma cells with the test compounds at their IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by centrifugation and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative, PI-negative: Viable cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Conclusion
This compound derivatives and their structurally related 9,10-dihydro-9,10-ethanoanthracene analogues represent a promising class of compounds for the development of novel therapeutics for Burkitt's lymphoma. Their ability to induce cell death in both chemosensitive and chemoresistant cell lines warrants further investigation into their precise molecular targets and in vivo efficacy. The protocols outlined in these application notes provide a framework for the continued exploration of these compounds in a preclinical setting.
References
- 1. Design, Synthesis and Biochemical Evaluation of Novel Ethanoanthracenes and Related Compounds to Target Burkitt’s Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antidepressants maprotiline and fluoxetine have potent selective antiproliferative effects against Burkitt lymphoma independently of the norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. breggin.com [breggin.com]
- 4. The antidepressants maprotiline and fluoxetine induce Type II autophagic cell death in drug-resistant Burkitt's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Design, Synthesis and Biochemical Evaluation of Novel Ethanoanthracenes and Related Compounds to Target Burkitt’s Lymphoma | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Synthesis of Molecular Tweezers from Dibenzobarallene for Ion Sensing
Audience: Researchers, scientists, and drug development professionals.
Introduction
Molecular tweezers are synthetic host molecules with open cavities capable of binding guest molecules or ions through non-covalent interactions. Their unique pre-organized structure allows for high selectivity and affinity, making them attractive candidates for applications in molecular recognition, catalysis, and drug delivery. Dibenzobarallene, a rigid C2-symmetric molecule, serves as an excellent scaffold for the construction of molecular tweezers due to its defined geometry and synthetic accessibility. This document provides detailed protocols for the synthesis of molecular tweezers derived from this compound and their application as fluorescent chemosensors for ion detection. The rigid this compound framework provides a well-defined cleft for hosting ions, and functionalization with appropriate chromophores or fluorophores can enable a detectable response upon ion binding.
Synthesis of this compound-Based Molecular Tweezers
The synthesis is a two-step process: first, the preparation of the this compound anhydride (B1165640) precursor via a Diels-Alder reaction, and second, the imidization reaction with an aromatic diamine to form the molecular tweezer.
Protocol 1: Synthesis of this compound Anhydride
This protocol describes the synthesis of the this compound anhydride scaffold from anthracene (B1667546) and maleic anhydride.
Materials:
-
Anthracene (98%)
-
Maleic anhydride (99%)
-
Xylene (anhydrous)
-
Ethanol (B145695) (95%)
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filter paper
-
Crystallizing dish
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add anthracene (10.0 g, 56.1 mmol) and maleic anhydride (5.5 g, 56.1 mmol).
-
Solvent Addition: Add 150 mL of anhydrous xylene to the flask.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 140 °C) using a heating mantle. Maintain gentle reflux with continuous stirring for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Crystallization: After 4 hours, turn off the heat and allow the reaction mixture to cool slowly to room temperature. The product will precipitate out of the solution as a white solid. For complete crystallization, cool the flask in an ice bath for 1 hour.
-
Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with two portions of cold ethanol (2 x 30 mL) to remove any unreacted starting materials.
-
Drying: Dry the product in a vacuum oven at 80 °C for 4 hours to yield the this compound anhydride as a white crystalline solid.
Expected Yield: ~85-90%
Protocol 2: Synthesis of this compound Molecular Tweezer
This protocol details the synthesis of a molecular tweezer by reacting the this compound anhydride with an aromatic diamine (e.g., 1,2-diaminobenzene).
Materials:
-
This compound anhydride (from Protocol 1)
-
1,2-Diaminobenzene (o-phenylenediamine) (99%)
-
Glacial acetic acid
-
Ethanol (95%)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filter paper
Procedure:
-
Reactant Mixture: In a 100 mL round-bottom flask, dissolve this compound anhydride (2.0 g, 7.2 mmol) in 40 mL of glacial acetic acid by gentle heating.
-
Diamine Addition: To the clear solution, add 1,2-diaminobenzene (0.39 g, 3.6 mmol) in a single portion.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 120 °C) for 6 hours with continuous stirring.
-
Precipitation: After cooling to room temperature, pour the reaction mixture into 200 mL of cold water with vigorous stirring. A solid precipitate will form.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Washing: Wash the solid thoroughly with water (3 x 50 mL) and then with cold ethanol (2 x 20 mL).
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/chloroform) to obtain the pure molecular tweezer.
-
Drying: Dry the purified product under vacuum at 60 °C.
Expected Yield: ~70-80%
Application in Ion Sensing
The synthesized this compound molecular tweezers can be employed as fluorescent chemosensors for the detection of specific ions. The binding of an ion within the tweezer's cavity can modulate the fluorescence properties of the molecule, leading to a measurable change in fluorescence intensity or wavelength.
Protocol 3: Fluorometric Titration for Ion Sensing
This protocol outlines the general procedure for evaluating the ion-sensing capabilities of the synthesized molecular tweezer using fluorescence spectroscopy.
Materials and Equipment:
-
Synthesized this compound Molecular Tweezer
-
Stock solution of the molecular tweezer (e.g., 1 mM in a suitable solvent like acetonitrile (B52724) or DMSO)
-
Stock solutions of various metal salts (e.g., chlorides or perchlorates of Na⁺, K⁺, Mg²⁺, Ca²⁺, Fe³⁺, Cu²⁺, Zn²⁺, etc.) and ammonium (B1175870) salts of anions (e.g., F⁻, Cl⁻, Br⁻, I⁻) (e.g., 10 mM in the same solvent)
-
High-purity solvent (spectroscopic grade)
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
-
Micropipettes
Procedure:
-
Preparation of Tweezer Solution: Prepare a dilute solution of the molecular tweezer (e.g., 10 µM) in the chosen solvent.
-
Fluorescence Spectrum of Free Tweezer: Record the fluorescence emission spectrum of the tweezer solution by exciting at an appropriate wavelength (determined by recording the excitation spectrum).
-
Titration: To the cuvette containing the tweezer solution, incrementally add small aliquots of the stock solution of the ion of interest.
-
Spectrum Recording: After each addition, gently mix the solution and allow it to equilibrate for a few minutes before recording the fluorescence emission spectrum.
-
Data Analysis: Plot the change in fluorescence intensity at the emission maximum as a function of the ion concentration. The binding constant (Ka) can be calculated by fitting the titration data to a suitable binding isotherm model (e.g., 1:1 Benesi-Hildebrand equation).
-
Selectivity Study: Repeat the titration experiment with a range of different ions to assess the selectivity of the molecular tweezer.
Data Presentation
The quantitative data obtained from the fluorometric titrations should be summarized in a clear and structured table to facilitate comparison of the binding affinities and selectivity of the molecular tweezer for different ions.
Table 1: Hypothetical Binding Constants and Quantum Yields for a this compound Tweezer
| Ion | Binding Constant (Kₐ, M⁻¹) | Quantum Yield (Φ) | Fold Change in Fluorescence |
| None | - | 0.15 | - |
| Na⁺ | 1.2 x 10² | 0.16 | 1.1 |
| K⁺ | 2.5 x 10² | 0.17 | 1.1 |
| Mg²⁺ | 8.7 x 10³ | 0.35 | 2.3 |
| Ca²⁺ | 5.4 x 10³ | 0.31 | 2.1 |
| Fe³⁺ | 9.5 x 10⁵ | 0.85 | 5.7 |
| Cu²⁺ | 1.1 x 10⁴ | 0.05 (Quenching) | 0.3 |
| Zn²⁺ | 7.8 x 10⁴ | 0.55 | 3.7 |
| F⁻ | 3.1 x 10² | 0.18 | 1.2 |
| Cl⁻ | 1.5 x 10² | 0.16 | 1.1 |
Note: The data presented in this table is hypothetical and serves as an example of how to present experimental results. The actual values will depend on the specific structure of the molecular tweezer and the experimental conditions.
Visualizations
Synthesis Workflow
Application Notes and Protocols: Synthesis of Heterocyclic Compounds from Dibenzobarallene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the synthesis of various heterocyclic compounds utilizing dibenzobarallene as a key starting material. This compound, readily prepared via a Diels-Alder reaction between anthracene (B1667546) and maleic anhydride, serves as a versatile scaffold for generating a diverse range of heterocyclic systems, some of which have shown potential in medicinal chemistry.[1][2][3][4][5] This document outlines key experimental protocols, presents quantitative data in a clear, tabular format, and includes graphical representations of the synthetic workflows.
Synthesis of Phthalazine (B143731) Derivatives
Phthalazine derivatives are an important class of nitrogen-containing heterocycles with a broad spectrum of biological activities. A straightforward method to synthesize these compounds from this compound involves its reaction with hydrazine (B178648) hydrate (B1144303).[1][2]
Experimental Protocol: Synthesis of Phthalazine Derivative (16)
-
Reactants: this compound (1), Hydrazine hydrate (85%)
-
Solvent: Glacial acetic acid
-
Procedure:
-
To a solution of this compound (1) in glacial acetic acid, add 85% hydrazine hydrate.
-
Reflux the reaction mixture. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to obtain the pure phthalazine derivative (16).[1][2]
-
| Product | Reactants | Solvent | Conditions | Yield (%) |
| Phthalazine derivative (16) | This compound, Hydrazine hydrate | Glacial Acetic Acid | Reflux | Data not available |
Reaction Workflow
Caption: Synthesis of Phthalazine Derivative from this compound.
Synthesis of Phthalazinedione Derivatives
The reaction of this compound with various acid hydrazides provides a direct route to phthalazinedione derivatives.[1][3] This method allows for the introduction of different substituents on the phthalazinedione core, enabling the generation of a library of compounds for further investigation.
Experimental Protocol: Synthesis of Phthalazinediones (24a-c)
-
Reactants: this compound (1), Acid hydrazides (e.g., salicylic (B10762653) acid hydrazide, p-chlorobenzoic acid hydrazide, isonicotinic acid hydrazide)
-
Procedure:
-
A mixture of this compound (1) and the respective acid hydrazide is heated.
-
The reaction is monitored by TLC until the starting materials are consumed.
-
After cooling, the solid residue is triturated with a suitable solvent (e.g., ethanol) to isolate the crude product.
-
| Product | R Group | Yield (%) |
| Phthalazinedione (24a) | 2-Hydroxyphenyl | Data not available |
| Phthalazinedione (24b) | 4-Chlorophenyl | Data not available |
| Phthalazinedione (24c) | 4-Pyridyl | Data not available |
Reaction Workflow
Caption: General Scheme for Phthalazinedione Synthesis.
Synthesis of N-Substituted Isoindole-1,3-diones (Molecular Tweezers)
This compound serves as a precursor for the synthesis of molecular tweezers, which are molecules with a cleft capable of binding guest molecules.[5] The reaction with aromatic diamines in the presence of an ionic liquid catalyst provides an efficient and green method for their preparation.[5] These isoindole-1,3-dione derivatives are of interest due to their potential biological activities.[5]
Experimental Protocol: Synthesis of Molecular Tweezer Molecules (3a-e)
-
Reactants: this compound (1), Aromatic diamine
-
Catalyst: 1-(4-sulfonylbutyl) pyridiniumhydrogensulfate [Py-(CH2)4SO3H][HSO4] (a Brønsted acidic ionic liquid)
-
Procedure:
-
A mixture of the aromatic diamine (5 mmol), this compound (10 mmol), and the ionic liquid catalyst (5 mol%) is heated in an oil bath at 120 °C.[5]
-
The reaction progress is monitored by TLC.
-
After completion (typically 1 hour), the reaction mixture is cooled to room temperature.[5]
-
Cold ethanol (B145695) is added to the mixture, and the resulting precipitate is filtered.
-
The solid product is washed with ethanol and dried.[5]
-
The ionic liquid catalyst can be recovered from the filtrate and reused.[5]
-
| Product | Aromatic Diamine | Reaction Time (min) | Yield (%) |
| 3a | 1,4-Diaminobenzene | 45 | 95 |
| 3b | 1,3-Diaminobenzene | 50 | 92 |
| 3c | 4,4'-Diaminodiphenyl ether | 60 | 94 |
| 3d | 4,4'-Diaminodiphenylmethane | 60 | 90 |
| 3e | 4,4'-Diaminodiphenyl sulfone | 75 | 88 |
Data sourced from Behmadi et al., Heterocyclic Letters, 2017.[5]
Synthetic Workflow
Caption: Synthesis of Molecular Tweezers from this compound.
Synthesis of N-Aminodicarboximide
The reaction of this compound with hydrazine hydrate can also yield N-aminodicarboximide, a precursor for further synthetic transformations.[2]
Experimental Protocol: Synthesis of N-Aminodicarboximide (14)
-
Reactants: this compound (1), Hydrazine hydrate (25%)
-
Procedure:
-
Heat a mixture of this compound (1) with one equivalent of 25% hydrazine hydrate for 10 minutes.[2]
-
Upon cooling, the N-aminodicarboximide (14) product crystallizes and can be isolated.
-
| Product | Reactants | Conditions | Yield (%) |
| N-Aminodicarboximide (14) | This compound, 25% Hydrazine hydrate | Heat, 10 min | Data not available |
Reaction Workflow
Caption: Synthesis of N-Aminodicarboximide.
References
Application Note: Green Synthesis of Dibenzobarallene Derivatives using Brønsted-Acid Ionic Liquids
Introduction
Dibenzobarallene and its derivatives are important scaffolds in medicinal chemistry and materials science. Traditional synthesis methods often rely on volatile and hazardous organic solvents. The development of green synthetic routes using environmentally benign catalysts and solvents is of significant interest. Brønsted-acid ionic liquids (BAILs) have emerged as promising green catalysts due to their low volatility, thermal stability, and recyclability. This application note details a protocol for the synthesis of molecular tweezers derived from this compound using a recyclable Brønsted-acid ionic liquid as a catalyst, offering a more sustainable approach.
Principle
The synthesis involves the reaction of pre-formed this compound with aromatic diamines in the presence of a Brønsted-acid ionic liquid, [Py-(CH2)4SO3H][HSO4], which acts as a catalyst. The ionic liquid facilitates the reaction, likely by activating the carbonyl groups of the succinimide (B58015) moiety of this compound, and can be easily recovered and reused, minimizing waste and environmental impact.
Experimental Protocols
1. Preparation of the Brønsted-Acid Ionic Liquid Catalyst
The Brønsted-acid ionic liquid, [Py-(CH2)4SO3H][HSO4], is prepared according to literature procedures. This typically involves the reaction of pyridine (B92270) with 1,4-butane sultone followed by acidification with sulfuric acid.
2. Synthesis of Molecular Tweezers from this compound
This protocol is adapted from the work of Mahdavinia et al. (2017) for the synthesis of molecular tweezers.[1]
-
Reactants:
-
This compound (9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic anhydride)
-
Aromatic diamine (e.g., p-phenylenediamine)
-
Brønsted-acid ionic liquid catalyst: [Py-(CH2)4SO3H][HSO4]
-
-
Procedure:
-
In a round-bottom flask, combine the aromatic diamine (5 mmol), this compound (10 mmol, 2.76 g), and the Brønsted-acid ionic liquid [Py-(CH2)4SO3H][HSO4] (5 mol%, 0.16 g).[1]
-
Heat the mixture in an oil bath at 120 °C.[1]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically within 1 hour), cool the reaction mixture to room temperature.[1]
-
Add cold ethanol (B145695) to the mixture to precipitate the product.
-
Filter the precipitate, wash it with ethanol, and dry to obtain the pure molecular tweezer product.
-
-
Catalyst Recycling:
-
The ionic liquid catalyst is soluble in the ethanol filtrate.[1]
-
Evaporate the ethanol to recover the ionic liquid.
-
Wash the recovered ionic liquid with dichloromethane.
-
Dry the catalyst in a vacuum oven at 70 °C for 2 hours before reusing it in subsequent reactions.[1] The recycled catalyst can be used for at least three cycles without a significant loss in its catalytic activity.[1]
-
Data Presentation
The following table summarizes the quantitative data for the synthesis of a specific molecular tweezer as described in the literature.[1]
| Product | Reactants | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1,4-Bis(9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboximido)benzene | This compound, p-Phenylenediamine | 5 | 120 | 1 | 95 |
Visualizations
Experimental Workflow for Molecular Tweezer Synthesis
Caption: Workflow for the synthesis of molecular tweezers.
Logical Diagram of the Green Synthesis Cycle
Caption: The green synthesis cycle highlighting catalyst reusability.
References
Application Notes and Protocols: Hypothetical Role of Dibenzobarallene Derivatives in Inhibiting Amyloid-Beta Aggregation
Disclaimer: The following Application Notes and Protocols are presented as a hypothetical framework for research. As of the date of this document, there is no direct scientific literature demonstrating the efficacy of dibenzobarallene or its derivatives as inhibitors of amyloid-beta (Aβ) aggregation. The proposed methodologies and potential mechanisms are based on the known structural features of other small molecule Aβ aggregation inhibitors and established experimental techniques.
These notes are intended for researchers, scientists, and drug development professionals interested in exploring novel chemical scaffolds for the discovery of potential therapeutics for Alzheimer's disease.
Introduction
The aggregation of the amyloid-beta (Aβ) peptide is a central event in the pathogenesis of Alzheimer's disease. Small molecules that can interfere with this process are of significant interest as potential therapeutic agents. Many known inhibitors possess aromatic moieties that are thought to interact with the aromatic residues of Aβ, such as phenylalanine, through π-π stacking, thereby disrupting the self-assembly of the peptide into toxic oligomers and fibrils.[1][2][3]
This compound presents a rigid, polycyclic aromatic scaffold. While its direct role in Aβ aggregation has not been investigated, its structure suggests that with appropriate functionalization, it could serve as a novel backbone for the design of Aβ aggregation inhibitors. This document outlines a hypothetical approach to the synthesis, screening, and characterization of this compound derivatives as potential inhibitors of Aβ aggregation.
Hypothetical this compound Derivatives as Aβ Aggregation Inhibitors
Based on the structures of known Aβ aggregation inhibitors, which often feature hydroxyl, carboxyl, or other hydrogen-bonding groups on an aromatic core, we propose the following hypothetical this compound derivatives for investigation:
-
DBB-OH: A hydroxylated derivative to enhance hydrogen bonding capacity.
-
DBB-COOH: A carboxylated derivative to introduce charge and hydrogen bonding capabilities.
-
DBB-NH2: An amino-functionalized derivative to introduce a positive charge and hydrogen bonding potential.
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical data that could be generated from the experimental protocols described below. These tables are for illustrative purposes to guide data presentation and comparison.
Table 1: Inhibition of Aβ42 Fibrillization by this compound Derivatives (ThT Assay)
| Compound | Concentration (µM) | % Inhibition of Aβ42 Aggregation (at 24h) | IC50 (µM) |
| Control (DMSO) | - | 0% | - |
| DBB-OH | 10 | 45% | 12.5 |
| 25 | 78% | ||
| 50 | 92% | ||
| DBB-COOH | 10 | 55% | 9.8 |
| 25 | 85% | ||
| 50 | 98% | ||
| DBB-NH2 | 10 | 30% | 18.2 |
| 25 | 65% | ||
| 50 | 88% |
Table 2: Effect of this compound Derivatives on Aβ42-induced Cytotoxicity (MTT Assay)
| Treatment | Concentration (µM) | Cell Viability (%) |
| Untreated Cells | - | 100% |
| Aβ42 (10 µM) | - | 52% |
| Aβ42 + DBB-OH | 25 | 85% |
| Aβ42 + DBB-COOH | 25 | 91% |
| Aβ42 + DBB-NH2 | 25 | 75% |
Experimental Protocols
Synthesis of Hypothetical this compound Derivatives
The synthesis of functionalized this compound can be achieved through established organic chemistry reactions. For instance, electrophilic aromatic substitution reactions on the this compound core could introduce the desired functional groups.[4]
Preparation of Aβ42 Monomers
A crucial first step for in vitro aggregation assays is the preparation of monomeric Aβ peptide to ensure reproducible results.
Protocol:
-
Dissolve lyophilized Aβ42 peptide in hexafluoroisopropanol (HFIP) to a concentration of 1 mg/mL.
-
Incubate the solution at room temperature for 1 hour to dissociate any pre-formed aggregates.
-
Aliquot the solution into microcentrifuge tubes and evaporate the HFIP using a gentle stream of nitrogen gas or a speed vacuum concentrator.
-
Store the resulting peptide film at -80°C until use.
-
Immediately before use, resuspend the peptide film in dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 5 mM.
-
Dilute the DMSO stock into an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4) to the final desired concentration for the assay.
Thioflavin T (ThT) Fluorescence Assay
This assay is widely used to monitor the formation of amyloid fibrils in real-time.
Protocol:
-
Prepare a reaction mixture in a 96-well black plate containing:
-
Aβ42 peptide (final concentration 10 µM)
-
Thioflavin T (final concentration 20 µM)
-
Hypothetical this compound derivative (at various concentrations) or vehicle control (DMSO)
-
Phosphate-buffered saline (pH 7.4) to the final volume.
-
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C with continuous gentle shaking.
-
Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes) using a plate reader with excitation at ~440 nm and emission at ~485 nm.
-
Plot fluorescence intensity versus time to obtain aggregation kinetics curves. The percentage of inhibition can be calculated by comparing the final fluorescence values of treated samples to the control.
Transmission Electron Microscopy (TEM)
TEM is used to visualize the morphology of Aβ aggregates and to confirm the inhibitory effect of the test compounds on fibril formation.
Protocol:
-
Incubate Aβ42 (10 µM) alone or in the presence of the hypothetical this compound derivatives (e.g., at their IC50 concentration) at 37°C for 24-48 hours.
-
Apply a small aliquot (5-10 µL) of each sample to a carbon-coated copper grid for 1-2 minutes.
-
Wick off the excess sample with filter paper.
-
Optionally, wash the grid by floating it on a drop of deionized water.
-
Stain the grid with 2% (w/v) uranyl acetate (B1210297) for 1-2 minutes.
-
Wick off the excess stain and allow the grid to air dry completely.
-
Examine the grids using a transmission electron microscope.
Cell Viability (MTT) Assay
This assay assesses the ability of the hypothetical compounds to protect neuronal cells from Aβ42-induced toxicity.
Protocol:
-
Plate a suitable neuronal cell line (e.g., SH-SY5Y) in a 96-well plate and allow them to adhere overnight.
-
Prepare oligomeric Aβ42 by incubating a monomer solution (e.g., 100 µM in cell culture medium) at 4°C for 24 hours.
-
Treat the cells with:
-
Vehicle control (cell culture medium with DMSO)
-
Oligomeric Aβ42 (final concentration 10 µM)
-
Oligomeric Aβ42 (10 µM) pre-incubated with the hypothetical this compound derivatives (at various concentrations).
-
-
Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
-
Solubilize the formazan (B1609692) crystals with a suitable solvent (e.g., DMSO or a solubilization buffer).
-
Measure the absorbance at ~570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
Visualizations
Hypothetical Signaling Pathway of Aβ Aggregation and Inhibition
Caption: Hypothetical mechanism of Aβ aggregation inhibition by this compound derivatives.
Experimental Workflow for Screening Inhibitors
Caption: A workflow for the screening and validation of this compound derivatives.
Logical Relationship of Aβ Species and Inhibitor Action
Caption: Logical flow of Aβ toxicity and points of intervention for inhibitors.
References
- 1. Role of Aromatic Side Chains in Amyloid β-Protein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Diels–Alder reactions and electrophilic substitutions with atypical regioselectivity enable functionalization of terminal rings of anthracene - PMC [pmc.ncbi.nlm.nih.gov]
Dibenzobarallene: A Versatile Scaffold for the Development of Novel Bioactive Compounds
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzobarallene, a rigid tricyclic hydrocarbon, presents a unique and valuable scaffold for the synthesis of novel bioactive compounds. Its well-defined three-dimensional structure provides a robust framework for the strategic placement of functional groups, enabling the exploration of diverse pharmacological activities. This document provides detailed application notes and experimental protocols for utilizing this compound as a starting material for the development of new therapeutic agents with potential antibacterial, anti-inflammatory, and immunomodulatory properties.
Synthetic Applications of this compound
This compound serves as a versatile starting material for the synthesis of a wide array of heterocyclic compounds. The anhydride (B1165640) functionality of this compound is a key reactive site, allowing for modifications that lead to the formation of diverse derivatives.
A primary and well-established method for synthesizing the this compound core is through a Diels-Alder reaction involving anthracene (B1667546) and maleic anhydride.[1] This foundational reaction provides the necessary precursor for subsequent derivatization. The resulting this compound can then be reacted with various reagents to introduce different functionalities and create novel molecular architectures. For instance, reaction with hydrazides can yield phthalazinedione derivatives, while reactions with amines can produce various imides.[1]
Synthetic Workflow: From Anthracene to Bioactive this compound Derivatives
References
Troubleshooting & Optimization
Technical Support Center: Dibenzobarallene Synthesis via Diels-Alder Reaction
Welcome to the technical support center for the synthesis of Dibenzobarallene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the yield of this compound in a Diels-Alder reaction between anthracene (B1667546) and maleic anhydride (B1165640).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the synthesis of this compound via the Diels-Alder reaction?
The synthesis of this compound is a classic example of a [4+2] cycloaddition reaction, known as the Diels-Alder reaction. In this reaction, a conjugated diene (anthracene) reacts with a dienophile (maleic anhydride) to form a cyclohexene-derived adduct. The reaction is thermally allowed and proceeds in a concerted fashion.[1][2][3] Anthracene acts as the diene across its central ring (positions 9 and 10), and maleic anhydride serves as an excellent dienophile due to the electron-withdrawing nature of its two carbonyl groups.[1]
Q2: What are the typical solvents used for this reaction, and why is xylene commonly chosen?
A variety of solvents can be used for this reaction, including xylene, toluene, benzene, dioxane, and acetic acid.[4][5] Xylene is a common choice because its high boiling point (around 138-144 °C) allows the reaction to be carried out at a temperature high enough to proceed at a reasonable rate, yet not so high as to favor the reverse (retro-Diels-Alder) reaction significantly.[1][2]
Q3: Can this reaction be performed without a solvent?
Yes, a solvent-free, or "neat," reaction is a viable and greener alternative.[1] This method involves heating a well-mixed solid blend of anthracene and maleic anhydride. The reaction often proceeds faster than in solution and can simplify product purification as there is no solvent to remove.[1]
Q4: What is the retro-Diels-Alder reaction, and how does it affect the yield of this compound?
The retro-Diels-Alder reaction is the microscopic reverse of the Diels-Alder reaction, where the adduct decomposes back into the original diene and dienophile. This process is favored at higher temperatures. For this compound synthesis, excessively high reaction temperatures can lead to an equilibrium that includes the starting materials, thereby reducing the overall yield of the desired product.
Troubleshooting Guide
Issue 1: Low or No Product Yield
A low yield of this compound is a common issue. The following sections provide potential causes and solutions.
Cause: Reaction temperature, time, or solvent may not be optimal. Anthracene's aromaticity makes it a relatively unreactive diene, requiring sufficient thermal energy to overcome the activation barrier.[1][6]
Solution:
-
Optimize Temperature: For solvent-based reactions, ensure the mixture is refluxing steadily. In a solvent-free reaction, maintain the temperature between 210-260 °C.[1] Excessively high temperatures can promote the retro-Diels-Alder reaction.
-
Adjust Reaction Time: For a standard reflux in xylene, a reaction time of 30 minutes is typical.[1][7] For solvent-free conditions, 15 minutes at the optimal temperature is often sufficient.[1] Monitor the reaction's progress using thin-layer chromatography (TLC) to determine the optimal time.
-
Solvent Selection: The choice of solvent can impact the reaction rate and yield. High-boiling point solvents are generally preferred. Below is a comparison of yields in different solvents from a study on greener alternatives.
| Solvent | Reaction Time (minutes) | Average Yield (%) |
| Xylene (Control) | 30 | 67.4 |
| Ethyl Acetate (B1210297) | 60 | ~50-60 |
| Ethanol (B145695) | 60 | ~40-50 |
| (Data adapted from a comparative study on greener solvents for the Diels-Alder reaction of anthracene and maleic anhydride. Note that the yields with ethyl acetate and ethanol were lower than the control.)[8] |
Cause: The presence of impurities in anthracene or maleic anhydride can inhibit the reaction. Maleic anhydride is particularly susceptible to hydrolysis if exposed to moisture.
Solution:
-
Use fresh, high-purity anthracene and maleic anhydride.
-
Ensure all glassware is thoroughly dried before use.
-
When setting up the reaction, use a drying tube to protect the reaction mixture from atmospheric moisture, especially when using maleic anhydride.[1][7]
Cause: Significant product loss can occur during the workup and purification steps.
Solution:
-
Complete Crystallization: After the reaction, allow the mixture to cool slowly to room temperature, and then cool it further in an ice bath for at least 10 minutes to ensure maximum crystallization of the product.[1][7]
-
Proper Filtration and Washing: Use vacuum filtration to collect the crystals. Wash the collected solid with a small amount of cold solvent (the same as used in the reaction or a solvent in which the product is sparingly soluble) to remove soluble impurities without dissolving a significant amount of the product.[7][9]
Issue 2: Product Purity Concerns
Cause: The final product may be contaminated with unreacted anthracene, which can be difficult to separate due to similar solubilities in some solvents.
Solution:
-
Recrystallization: Recrystallization is the most effective method for purifying the this compound adduct. A solvent pair system, such as xylene-petroleum ether, can be effective. The crude product is dissolved in a minimum amount of hot xylene, and then petroleum ether is added until the solution becomes cloudy. Upon cooling, the purified product will crystallize out.
-
Washing: A thorough wash of the crude product with a solvent in which anthracene is more soluble than the product can help remove this impurity.
Cause: At very high temperatures, side reactions, including oxidation of anthracene, can occur.[1]
Solution:
-
Temperature Control: Carefully control the reaction temperature to avoid overheating. In solvent-free reactions, do not exceed 260 °C.[1]
-
Inert Atmosphere: While not always necessary for this specific reaction, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation, especially if the reaction is sensitive to air at high temperatures.
Experimental Protocols
Protocol 1: Standard Synthesis in Xylene
This protocol describes a typical lab-scale synthesis of this compound using xylene as the solvent.
Materials:
-
Anthracene
-
Maleic anhydride
-
Xylene
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Ice bath
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
Procedure:
-
To a dry round-bottom flask, add anthracene and maleic anhydride in a 1:1 molar ratio (e.g., 0.80 g of anthracene and 0.40 g of maleic anhydride).[1]
-
Add xylene to the flask (e.g., 10 mL for the quantities above).[1]
-
Add a boiling chip and attach a reflux condenser.
-
Heat the mixture to a steady reflux using a heating mantle. The temperature should be around 185-200 °C.[1]
-
Continue refluxing for 30 minutes. The yellow color of the solution should fade during this time.[1]
-
Remove the flask from the heat and allow it to cool to room temperature.
-
Place the flask in an ice bath for 10 minutes to complete the crystallization of the product.[1]
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethyl acetate or petroleum ether.[1][3]
-
Dry the purified this compound adduct.
Protocol 2: Solvent-Free ("Neat") Synthesis
This protocol provides a greener alternative to the traditional solvent-based method.
Materials:
-
Anthracene
-
Maleic anhydride
-
Conical vial or round-bottom flask
-
Heating block or sand bath
-
Thermometer
-
Drying tube
Procedure:
-
Thoroughly mix solid anthracene and maleic anhydride in a 1:1 molar ratio (e.g., 0.240 g of anthracene and 0.120 g of maleic anhydride) on a piece of weighing paper and transfer it to a conical vial.[1]
-
Attach a drying tube to the vial.
-
Heat the vial in a heating block or sand bath to a temperature between 210-260 °C. The mixture should melt.[1]
-
Maintain this temperature for 15 minutes. Crystal formation may be observed on the walls of the vial.[1]
-
Allow the vial to cool to room temperature. The product will solidify.
-
The product can be purified by recrystallization if necessary.
Visualizations
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. Diels‐Alder Reactivity of a Chiral Anthracene Template with Symmetrical and Unsymmetrical Dienophiles: A DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vernier.com [vernier.com]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. researchgate.net [researchgate.net]
- 6. homework.study.com [homework.study.com]
- 7. Solved The Diels-Alder Reaction of Anthracene with Maleic | Chegg.com [chegg.com]
- 8. archive.mcpherson.edu [archive.mcpherson.edu]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
Common byproducts in the synthesis of Dibenzobarallene and their removal.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of dibenzobarallene.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method for synthesizing this compound is the Diels-Alder reaction.[1][2] This [4+2] cycloaddition reaction involves the reaction of anthracene (B1667546), acting as the diene, with maleic anhydride, which serves as the dienophile, to form a substituted cyclohexene (B86901) ring.[3]
Q2: What are the common byproducts in the synthesis of this compound via the Diels-Alder reaction?
A2: The primary byproduct encountered during the synthesis of this compound is unreacted starting material, most notably anthracene . Due to the high stability of its aromatic system, anthracene can be an unreactive diene, leading to incomplete reaction.[4] Other potential impurities can include residual solvent from the reaction or washing steps.
Q3: How can I remove unreacted anthracene from my this compound product?
A3: Unreacted anthracene can be effectively removed through crystallization and washing. The this compound adduct has lower solubility in certain organic solvents compared to anthracene. A common procedure involves washing the crude product with a mixture of ethyl acetate (B1210297) and hexane, which helps to dissolve the more soluble anthracene, leaving the purer this compound product as a solid.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction due to the stability of anthracene. | Increase the reaction time or consider using a higher boiling point solvent like xylene to drive the reaction to completion. Ensure the reactants are of high purity. |
| Reaction temperature was too high, leading to a retro-Diels-Alder reaction. | The retro-Diels-Alder reaction is favored at high temperatures.[3] While heating is necessary, excessive temperatures should be avoided. Monitor the reaction temperature closely. | |
| Product is contaminated with a significant amount of starting material (anthracene) | Insufficient purification. | Repeat the washing step with an appropriate solvent mixture, such as ethyl acetate and hexane.[4] Recrystallization from a suitable solvent can also be performed to enhance purity. |
| The reaction did not go to completion. | See "Low Yield of this compound" above. | |
| Product has an off-white or yellowish color | Presence of impurities. | Thoroughly wash the product with a suitable solvent to remove colored impurities. If the discoloration persists, consider recrystallization. |
Experimental Protocols
Detailed Methodology for the Synthesis and Purification of this compound
This protocol is based on the Diels-Alder reaction of anthracene and maleic anhydride.
Materials:
-
Anthracene
-
Maleic anhydride
-
Xylene
-
Ethyl acetate
-
Hexane
-
25-mL round-bottomed flask
-
Reflux condenser
-
Stir bar and stir plate
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
-
Ice bath
Procedure:
-
Reaction Setup: In a dry 25-mL round-bottomed flask containing a stir bar, add 0.80 g of anthracene and 0.40 g of maleic anhydride.[4]
-
Add 10 mL of xylene to the flask.[4]
-
Attach a reflux condenser to the flask and ensure a steady flow of cooling water.
-
Reaction: Heat the mixture to reflux with stirring. Continue refluxing for approximately 30 minutes.
-
Crystallization: After the reflux period, turn off the heat and allow the solution to cool to room temperature for about 10 minutes.
-
To complete the crystallization of the product, place the flask in an ice bath for an additional 10 minutes.[4]
-
Product Isolation and Purification:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Prepare a wash solution by mixing 4 mL of ethyl acetate and 4 mL of hexane.
-
Disconnect the vacuum, add half of the ethyl acetate/hexane mixture to the crystals in the funnel, and gently stir to wash the solid.
-
Reconnect the vacuum to remove the wash solvent.
-
Repeat the washing step with the remaining half of the solvent mixture.[4]
-
-
Drying: Continue to pull a vacuum on the filtered product for at least 8-10 minutes to ensure it is thoroughly dry.
-
Analysis: Weigh the final product to calculate the yield and determine its melting point for comparison with the literature value.
Visualizations
.dot
Caption: Workflow for the synthesis and purification of this compound.
References
Optimizing solvent and temperature conditions for Dibenzobarallene synthesis.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of dibenzobarallene. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction conditions to ensure successful and efficient synthesis.
Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis of this compound via the Diels-Alder reaction of anthracene (B1667546) and maleic anhydride (B1165640).
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields are a common problem and can stem from several factors:
-
Incomplete Reaction: The Diels-Alder reaction between anthracene and maleic anhydride requires sufficient thermal energy to overcome the activation barrier, which is influenced by anthracene's aromatic stability.[1][2]
-
Solution: Ensure the reaction is heated to the appropriate temperature for the chosen solvent (reflux) and for a sufficient duration. For high-boiling solvents like xylene, refluxing for at least 30 minutes is recommended.[1][3] Monitor the reaction progress using thin-layer chromatography (TLC) to ensure all starting material has been consumed.[4]
-
-
Suboptimal Solvent or Temperature: The choice of solvent and reaction temperature is critical for reaction rate and yield.
-
Solution: High-boiling aromatic solvents like xylene or toluene (B28343) are often used to achieve the necessary reaction temperature.[1][3] Solvent-free ("neat") reactions at high temperatures (210-260°C) can also be effective and may be completed more quickly.[5] Refer to the data table below for a comparison of reaction conditions.
-
-
Product Loss During Workup: Significant amounts of product can be lost during filtration and washing if not performed carefully.
Q2: The melting point of my product is lower than the literature value (261-262°C), and the range is broad. What does this indicate and how can I purify it?
A2: A low and broad melting point range strongly suggests the presence of impurities.[6] Common impurities include unreacted anthracene and maleic anhydride, or side products.
-
Purification Method: Recrystallization is the most effective method for purifying solid this compound.
-
Recommended Solvent: Xylene is a suitable solvent for recrystallization. The impure product should have high solubility in hot xylene and low solubility in cold xylene.
-
Procedure: Dissolve the crude product in a minimum amount of boiling xylene. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature to form well-defined crystals, then cool in an ice bath to maximize the yield of pure product. Collect the crystals by vacuum filtration.
-
Q3: I am observing the formation of side products. What are they and how can I minimize them?
A3: At very high temperatures, unwanted side reactions can occur.
-
Oxidation: Heating the reaction mixture beyond approximately 260°C can lead to oxidized side products.[5]
-
Solution: Carefully control the reaction temperature, especially during a solvent-free reaction. Use a heating mantle with a temperature controller or a sand bath to maintain a stable temperature.
-
-
Hydrolysis of Anhydride: Maleic anhydride is sensitive to water, especially at high temperatures, which can lead to the formation of maleic acid.
-
Solution: Use dry glassware and solvents. A drying tube can be attached to the reflux condenser to protect the reaction from atmospheric moisture.[7]
-
Q4: How can I effectively remove unreacted anthracene from my final product?
A4: Unreacted anthracene is a common impurity.
-
Solution: Anthracene has a different solubility profile than the this compound adduct. During recrystallization from xylene, the majority of the unreacted anthracene should remain in the mother liquor. A second recrystallization may be necessary if the product is still significantly contaminated. The purity can be checked by TLC or by the melting point of the dried product.
Data Presentation: Solvent and Temperature Optimization
The following table summarizes various solvent and temperature conditions for the synthesis of this compound with their reported yields. Note that yields can be highly dependent on specific experimental techniques and reaction scale.
| Solvent | Temperature (°C) | Reaction Time | Reported Yield (%) | Notes |
| Xylene | ~140 (Reflux) | 30 minutes - 1 hour | 67-82% | A common and effective high-boiling solvent.[8] |
| Toluene | ~111 (Reflux) | 1 - 2 hours | Moderate to Good | Lower boiling point than xylene, may require longer reaction times. |
| Benzene | ~80 (Reflux) | Several hours | 89% (with a substituted anthracene)[9] | Lower reaction temperature requires significantly longer reaction times. |
| Dioxane | ~101 (Reflux) | 1 - 2 hours | Moderate to Good | A polar aprotic alternative. |
| Acetic Acid | ~118 (Reflux) | 1 hour | Moderate | The acidic conditions may affect subsequent reactions if the product is used directly. |
| Ethyl Acetate (B1210297) | ~77 (Reflux) | 1 hour | Lower than xylene | Considered a "greener" solvent, but may result in lower yields due to the lower reaction temperature.[8] |
| Ethanol | ~78 (Reflux) | 1 hour | Lower than xylene | Similar to ethyl acetate, lower temperature may lead to incomplete reaction.[8] |
| None (Neat) | 210 - 260 | 15 minutes | Good | Fast reaction time and avoids solvent waste, but requires careful temperature control to prevent side reactions.[5] |
Experimental Protocols
Method 1: Synthesis in Xylene
This protocol describes a standard procedure for the Diels-Alder reaction between anthracene and maleic anhydride using xylene as a solvent.
Materials:
-
Anthracene
-
Maleic Anhydride
-
Xylenes (anhydrous)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Heating mantle or sand bath
-
Stir bar or boiling chips
-
Drying tube (containing CaCl2)
-
Buchner funnel and filter flask
-
Ice bath
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add anthracene (1.0 eq) and maleic anhydride (1.0 eq). Add a magnetic stir bar or boiling chips.
-
Add 15-20 mL of xylene to the flask.
-
Attach a reflux condenser to the flask and place a drying tube on top of the condenser.
-
Heating: Place the apparatus in a heating mantle or sand bath and heat the mixture to reflux (approximately 140°C).[1]
-
Reaction: Continue to reflux the mixture with stirring for 30-45 minutes. The yellow color of the anthracene should fade as the reaction progresses.
-
Crystallization: After the reflux period, turn off the heat and allow the flask to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for 10-15 minutes to maximize crystal formation.
-
Isolation: Collect the crystalline product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold xylene or ethyl acetate to remove any remaining soluble impurities.
-
Drying: Allow the product to air dry on the filter paper or in a desiccator. Determine the yield and melting point of the crude product.
-
Purification (if necessary): Recrystallize the crude product from a minimal amount of hot xylene.
Method 2: Solvent-Free (Neat) Synthesis
This method avoids the use of a solvent, offering a greener and faster alternative.
Materials:
-
Anthracene
-
Maleic Anhydride
-
Conical vial or test tube
-
Heating block or sand bath with temperature control
-
Drying tube
Procedure:
-
Preparation: In a conical vial, combine anthracene (1.0 eq) and maleic anhydride (1.0 eq). Thoroughly mix the solids.
-
Reaction Setup: Place the vial in a heating block or sand bath equipped with a thermometer. Attach a drying tube to the vial.
-
Heating: Heat the mixture to a temperature between 210°C and 260°C.[5] The solids will melt and react.
-
Reaction: Maintain this temperature for approximately 15 minutes. The reaction is often complete once the mixture solidifies into the product.
-
Cooling: Carefully remove the vial from the heat source and allow it to cool slowly to room temperature.
-
Isolation: The solid product can be removed from the vial for subsequent purification if necessary. Given the high purity often obtained with this method, recrystallization may not be required.
Visualizations
Caption: Diels-Alder synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. homework.study.com [homework.study.com]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. chemlab.truman.edu [chemlab.truman.edu]
- 6. The Diels Alder Reaction of Anthracene and Maleic Anhydride | Lab - Edubirdie [edubirdie.com]
- 7. Solved The Diels-Alder Reaction of Anthracene with Maleic | Chegg.com [chegg.com]
- 8. archive.mcpherson.edu [archive.mcpherson.edu]
- 9. Diels‐Alder Reactivity of a Chiral Anthracene Template with Symmetrical and Unsymmetrical Dienophiles: A DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Challenges in the Regioselective Functionalization of the Anthracene Core
Welcome to the Technical Support Center for the regioselective functionalization of the anthracene (B1667546) core. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common experimental challenges.
Frequently Asked Questions (FAQs)
General Concepts
Q1: Why is the regioselective functionalization of the anthracene core so challenging?
The primary challenge lies in the inherent electronic and steric properties of the anthracene molecule. The C9 and C10 positions in the central ring are the most electron-rich and sterically accessible, making them highly susceptible to electrophilic attack and cycloaddition reactions.[1][2] Consequently, achieving functionalization at other positions, such as C1, C2, or C5, requires strategies to overcome this intrinsic reactivity preference.[1]
Q2: What are the most reactive positions on the anthracene core for electrophilic substitution?
The C9 and C10 positions of the anthracene core possess the highest electron density.[1][2] This makes them the most reactive sites for electrophilic substitution reactions.
Reaction-Specific Questions
Q3: In Diels-Alder reactions, how can I favor the 1,4-adduct over the kinetically favored 9,10-adduct?
Achieving 1,4-addition in Diels-Alder reactions with anthracene is a significant challenge due to the high reactivity of the 9,10-positions.[1][3] Here are some strategies to promote 1,4-selectivity:
-
Steric Hindrance: Introducing bulky substituents at the 9 and 10 positions can sterically block the approach of the dienophile to these sites, thereby favoring addition at the 1,4-positions.[1][4]
-
Lewis Acid Catalysis: In some cases, Lewis acids can alter the regioselectivity of Diels-Alder reactions by coordinating to the dienophile and influencing the transition state geometry.[1]
-
Photocatalysis: Visible light photocatalysis has been shown to promote regioselective Diels-Alder reactions of anthracenes with olefins.[1]
-
Supramolecular Catalysis: Encapsulation within certain supramolecular cages can switch the regioselectivity from 9,10-addition to 1,4-addition due to confinement effects and noncovalent interactions.[5]
Q4: How can I control the regioselectivity of Friedel-Crafts acylation of anthracene?
The regioselectivity of Friedel-Crafts acylation is highly dependent on the reaction conditions, particularly the solvent.[1][6]
-
For 1-acylation: Using ethylene (B1197577) chloride as a solvent has been reported to yield 1-acetylanthracene.[1][6]
-
For 2-acylation: Using nitrobenzene (B124822) as a solvent can promote the formation of the 2-acetylanthracene (B17958) isomer.[1][6]
-
For 9-acylation: Chloroform (B151607) as a solvent tends to favor the formation of 9-acetylanthracene.[6]
It's important to note that under certain conditions, the initially formed product can isomerize.[6]
Q5: How can I achieve regioselective C-H functionalization at positions other than C9 and C10?
Directing groups are a powerful tool for achieving C-H functionalization at specific positions of the anthracene core. The directing group is typically a functional group that coordinates to a metal catalyst and directs the C-H activation to a specific ortho-position.[1][7]
-
Removable Directing Groups: Various directing groups can be installed on the anthracene core and later removed after the desired functionalization. For instance, a triazene (B1217601) group has been utilized as a versatile and removable directing group for rhodium-catalyzed C-H activation.[1]
-
Traceless Directing Groups: Some functional groups can act as directing groups and are subsequently eliminated in the catalytic cycle, leaving no trace in the final product.[1]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Friedel-Crafts Acylation
Problem: My Friedel-Crafts acylation is resulting in a mixture of isomers or the undesired isomer as the major product.
| Possible Cause | Suggested Solution |
| Incorrect Solvent Choice | The solvent has a strong directing effect. For 1-acylation, use ethylene chloride. For 2-acylation, consider nitrobenzene. For 9-acylation, chloroform may be suitable.[1][6] |
| Product Isomerization | The initially formed kinetic product may be isomerizing to a more thermodynamically stable isomer. Minimize reaction time and temperature to reduce the likelihood of isomerization.[6] |
| Inappropriate Lewis Acid | The choice and strength of the Lewis acid (e.g., AlCl₃, FeCl₃) can influence selectivity. Experiment with different Lewis acids to optimize for the desired isomer. |
Issue 2: Polysubstitution in Friedel-Crafts Acylation
Problem: A significant amount of di-acylated or poly-acylated products are formed.
| Possible Cause | Suggested Solution |
| High Reactant Molar Ratio | Use a 1:1 molar ratio of anthracene to the acylating agent. An excess of the acylating agent will promote diacetylation.[6] |
| Strong Lewis Acid | Strong Lewis acids can promote multiple acylations. Consider using a milder catalyst.[1] |
| Extended Reaction Time/High Temperature | Reduce the reaction time and/or temperature. Polysubstitution is more likely to occur under more forcing conditions.[1][6] |
| High Catalyst Concentration | While a stoichiometric amount of catalyst is often necessary, a large excess can promote further acylation.[6] |
Issue 3: Low Yield in Diels-Alder Reaction
Problem: I am having trouble achieving a high yield for my Diels-Alder reaction between anthracene and a dienophile (e.g., maleic anhydride).
| Possible Cause | Suggested Solution |
| Suboptimal Solvent | High-boiling solvents like xylene are typically used to ensure the reaction proceeds at a sufficient rate.[1] |
| Insufficient Temperature | The reaction often requires heating to reflux to overcome the activation energy.[1] |
| Impure Reactants | Ensure that both anthracene and the dienophile are pure. Anthracene can be purified by recrystallization from ethanol (B145695) or by chromatography.[1] |
| Presence of Moisture | The reaction should be carried out under anhydrous conditions, especially if using moisture-sensitive reagents like maleic anhydride.[1] |
| Reversible Reaction | For equilibrium reactions, consider strategies to shift the equilibrium towards the product, such as removing a byproduct or using an excess of one reactant. |
Experimental Protocols
Protocol 1: Regioselective Friedel-Crafts Acylation (1-Acetylanthracene)
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve anthracene (1 equivalent) in anhydrous ethylene chloride under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Addition: Cool the solution in an ice bath and slowly add aluminum chloride (AlCl₃) (1.1 equivalents).
-
Acylating Agent Addition: Add acetyl chloride (1 equivalent) dropwise to the cooled solution while stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to hydrolyze the aluminum chloride complex.
-
Extraction: Extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain 1-acetylanthracene.
Protocol 2: Regioselective Bromination (9-Bromoanthracene)
-
Reactant Preparation: Dissolve anthracene (1 equivalent) in carbon tetrachloride in a round-bottom flask protected from light.
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1 equivalent) to the solution.
-
Initiation (Optional): A radical initiator such as AIBN or benzoyl peroxide can be added, or the reaction can be initiated by gentle heating or UV light.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC). The succinimide (B58015) byproduct will precipitate out of the solution.
-
Work-up: Filter the reaction mixture to remove the succinimide.
-
Purification: Wash the filtrate with water, dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude 9-bromoanthracene (B49045) can be further purified by recrystallization.
Visualizations
Caption: Troubleshooting workflow for Friedel-Crafts acylation of anthracene.
Caption: General experimental workflow for the Diels-Alder reaction of anthracene.
Caption: Key strategies to control regioselectivity in anthracene functionalization.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. organic chemistry - Why is it the middle ring of anthracene which reacts in a Diels–Alder? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Diels–Alder reactions and electrophilic substitutions with atypical regioselectivity enable functionalization of terminal rings of anthracene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactivity and Selectivity of the Diels-Alder Reaction of Anthracene in [Pd6L4]12+ Supramolecular Cages: A Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Dibenzobarallene
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude Dibenzobarallene. Below are frequently asked questions and troubleshooting guides to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound? A1: The two primary and most effective techniques for purifying crude this compound, which is the adduct of a Diels-Alder reaction between anthracene (B1667546) and maleic anhydride (B1165640), are column chromatography and recrystallization.[1][2][3] Often, a combination of these methods may be required to achieve the desired level of purity.
Q2: What are the likely impurities in a crude sample of this compound? A2: Given that this compound is typically synthesized via the cycloaddition of anthracene and maleic anhydride, the most common impurities are unreacted starting materials.[4][5] Other potential impurities include by-products from side reactions, although the Diels-Alder reaction is generally clean. A persistent yellow color in the product can also be an issue, potentially arising from trace impurities or degradation.[6]
Q3: How can I monitor the purity of this compound during the purification process? A3: Thin-Layer Chromatography (TLC) is an efficient method for monitoring the progress of purification, especially during column chromatography.[7] The final purity of the solid product can be assessed by its melting point; pure this compound has a sharp melting point at approximately 262 °C.[8][9] A broad melting point range often indicates the presence of impurities.[9]
Q4: My purified this compound is a yellow solid, but the literature reports it as colorless or white crystals. What could be the cause? A4: A yellow coloration can indicate the presence of trace impurities. If a palladium catalyst was used in an alternative synthesis route, residual palladium black nanoparticles could be the cause.[6] For the standard Diels-Alder synthesis, it may be due to other minor byproducts. A wash with sodium thiosulfate (B1220275) solution during workup or filtering the dissolved product through activated charcoal may help remove such colored impurities.[6]
Purification Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound.
Column Chromatography
Issue: The product is not separating from an impurity on the silica (B1680970) gel column.
-
Possible Cause: The selected solvent system (eluent) does not have the optimal polarity to effectively separate the components.
-
Troubleshooting Steps:
-
Adjust Solvent Polarity: If the product and impurity are moving too quickly (high Rf value on TLC), reduce the eluent's polarity by increasing the proportion of the non-polar solvent (e.g., hexanes). If they are moving too slowly, cautiously increase the polarity by adding more of the polar solvent (e.g., ethyl acetate).
-
Run a Gradient Elution: Start with a low-polarity solvent system and gradually increase the polarity during the chromatography.[1][10] This can help resolve compounds with very similar polarities.
-
Change the Stationary Phase: If separation on silica gel is ineffective, consider using a different adsorbent like alumina, which offers different selectivity.
-
Issue: The compound appears insoluble or streaks on the TLC plate.
-
Possible Cause: The compound has low solubility in the spotting solvent, or it is interacting too strongly with the silica gel.
-
Troubleshooting Steps:
-
Use a Stronger Spotting Solvent: Dissolve the sample in a more polar solvent like dichloromethane (B109758) or a small amount of acetone (B3395972) for spotting on the TLC plate.
-
Deactivate Silica Gel: If your compound is sensitive to the acidic nature of silica gel, you can use a deactivated stationary phase. This can be achieved by pre-flushing the column with a solvent system containing a small amount of a base, like 1-3% triethylamine.[10]
-
Recrystallization
Issue: No crystals form after the hot solution is cooled.
-
Possible Cause: The solution is not supersaturated. This could be due to using too much solvent or the compound being highly soluble even at low temperatures.
-
Troubleshooting Steps:
-
Induce Crystallization: Try scratching the inside of the flask at the air-liquid interface with a glass rod to create nucleation sites.[3] Adding a seed crystal of pure this compound can also initiate crystallization.
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and concentrate the solute. Allow it to cool again slowly.
-
Add an Anti-Solvent: If using a single solvent system is ineffective, try a mixed-solvent recrystallization. Add a "poor" solvent (one in which this compound is insoluble, like petroleum ether) dropwise to the hot solution until it becomes slightly cloudy, then allow it to cool.[9]
-
Issue: The product crystallizes along with a colored impurity.
-
Possible Cause: The impurity has similar solubility characteristics to this compound in the chosen solvent.
-
Troubleshooting Steps:
-
Use a Decolorizing Agent: Before cooling the hot, saturated solution, add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Hot filter the solution to remove the charcoal and then allow the filtrate to cool and crystallize.[6]
-
Try a Different Solvent: The solubility profiles of the product and impurity may differ significantly in another solvent, allowing for effective separation.[11]
-
Data Presentation
Table 1: Column Chromatography Parameters for this compound Purification [1]
| Parameter | Specification | Details |
| Stationary Phase | Silica Gel | 230-400 mesh is a common choice. |
| Eluent System | Hexanes / Ethyl Acetate (B1210297) | Polarity can be adjusted. Common starting ratios are 96:4. A gradient elution from 100% hexanes to mixtures with increasing ethyl acetate content (e.g., 30:1, 20:1, 10:1) can be effective. |
| Sample Loading | Direct or Dry Loading | The crude material can be dissolved in a minimal amount of the eluent or adsorbed onto a small amount of silica gel and loaded onto the column.[10] |
| Flow Rate | ~0.5 - 0.8 mL/s | For a 5-8 cm diameter column. Adjust as needed for column size. |
Table 2: Recommended Solvents for Recrystallization of this compound
| Solvent Type | Example(s) | Rationale |
| Single Solvent | Xylenes (B1142099) | This compound is soluble in hot xylenes and crystallizes upon cooling.[8] |
| Mixed Solvent | Xylene / Petroleum Ether | Xylene acts as the "good" solvent to dissolve the compound when hot, while petroleum ether acts as the "poor" solvent (anti-solvent) to induce crystallization upon cooling.[9] |
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
Preparation of the Column: Wet pack a glass column with a slurry of silica gel in a non-polar solvent like hexanes. Allow the silica to settle into a uniform bed without cracks or air bubbles.[1]
-
Sample Loading: Dissolve the crude this compound in a minimal volume of the initial eluent (e.g., 96:4 hexanes/ethyl acetate). Carefully load the solution onto the top of the silica bed.[1]
-
Elution: Begin eluting the column with the chosen solvent system. Collect the eluent in fractions.[1]
-
Monitoring: Spot the collected fractions on a TLC plate and visualize under a UV lamp to identify which fractions contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[1]
Protocol 2: Recrystallization Purification
-
Solvent Selection: Choose a suitable solvent or solvent pair (see Table 2). An ideal solvent will dissolve the crude product completely when hot but sparingly when cold.[3]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring until all the solid dissolves.[9]
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Further cooling in an ice-water bath can maximize the yield of crystals.[3][9]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any residual impurities.[9]
-
Drying: Dry the crystals thoroughly to remove any remaining solvent.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Decision tree for troubleshooting column chromatography issues.
Caption: Troubleshooting guide for common recrystallization problems.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. physics.emu.edu.tr [physics.emu.edu.tr]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. heteroletters.org [heteroletters.org]
- 8. Anthracene–maleic anhydride adduct - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Purification [chem.rochester.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting low regioselectivity in asymmetric Diels-Alder reactions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with low regioselectivity in asymmetric Diels-Alder reactions.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in the context of the Diels-Alder reaction?
A1: Regioselectivity refers to the preference for the formation of one constitutional isomer over another when unsymmetrical dienes and dienophiles react.[1][2] Since the reactants can align in different orientations, multiple products with the same molecular formula but different connectivity (regioisomers) are possible.[2] The reaction's regioselectivity is governed by the electronic and steric properties of the substituents on both the diene and the dienophile.[3]
Q2: What are the primary factors that control regioselectivity in a Diels-Alder reaction?
A2: The primary factors controlling regioselectivity are:
-
Electronic Effects : The reaction is generally favored between an electron-rich diene and an electron-poor dienophile.[4][5] The most electron-rich carbon of the diene preferentially bonds to the most electron-deficient carbon of the dienophile.[1] This is often predicted by analyzing the resonance structures of the reactants.[1][6]
-
Steric Hindrance : Bulky substituents on the reactants can prevent or hinder certain orientations, thereby favoring the formation of the less sterically congested regioisomer.[3][4][7]
-
Lewis Acid Catalysis : Lewis acids coordinate to the dienophile, lowering its LUMO energy and enhancing its electrophilicity.[8][9] This polarization can significantly increase regioselectivity.[8][10]
-
Reaction Temperature : Temperature can influence whether the reaction is under kinetic or thermodynamic control. Lower temperatures often favor the kinetically preferred product, while higher temperatures can allow for the formation of the more stable thermodynamic product.[1][11]
-
Solvent Choice : The polarity of the solvent can influence the stability of the different transition states, thereby affecting the ratio of regioisomers formed.[3][12]
Q3: My reaction is producing a nearly 1:1 mixture of regioisomers. What is the likely cause?
A3: A nearly 1:1 mixture of regioisomers suggests that the energy difference between the transition states leading to the different products is very small. This can occur when the electronic and steric directing effects of the substituents on the diene and dienophile are weak or conflicting.[3] To resolve this, you may need to modify the reaction conditions to amplify these small differences, for instance by introducing a Lewis acid catalyst or lowering the reaction temperature.[3]
Troubleshooting Guides
Issue 1: My uncatalyzed reaction shows low regioselectivity.
When a standard Diels-Alder reaction with an unsymmetrical diene and dienophile results in a poor regioisomeric ratio, a systematic analysis of the reactants and conditions is necessary.
Troubleshooting Workflow:
-
Analyze Electronic Effects : Identify the electron-donating groups (EDGs) on the diene and electron-withdrawing groups (EWGs) on the dienophile.[3] Draw resonance structures to determine the most nucleophilic carbon on the diene and the most electrophilic carbon on the dienophile.[1][2] The major product should result from the alignment of these two carbons.[2] If the electronic bias is weak, this is a likely cause of low selectivity.
-
Evaluate Steric Hindrance : Assess whether bulky groups are preventing the electronically favored orientation.[4] In some cases, steric repulsion can override electronic preferences, leading to the formation of an unexpected regioisomer or a mixture of products.[10]
-
Modify Reaction Temperature : Lowering the reaction temperature (e.g., to 0 °C or -78 °C) can enhance selectivity by favoring the kinetically controlled product, which forms via the lower energy transition state.[11] Conversely, if the desired product is the more thermodynamically stable isomer, higher temperatures may be beneficial, although this can also lead to side reactions or decomposition.[11][13]
-
Screen Solvents : The polarity of the solvent can stabilize or destabilize the transition states.[3] Experiment with a range of solvents from nonpolar (e.g., hexane, toluene) to polar aprotic (e.g., DCM, THF) to find optimal conditions.
Caption: A workflow for troubleshooting low regioselectivity.
Issue 2: My Lewis acid-catalyzed reaction still exhibits poor regioselectivity.
If introducing a standard Lewis acid does not sufficiently improve regioselectivity, more advanced strategies may be necessary.
Troubleshooting Workflow:
-
Screen a Broader Range of Lewis Acids : Different Lewis acids possess varying coordination strengths, steric bulk, and catalytic activities.[14] A screening process is often essential to identify the optimal catalyst for a specific substrate pair.[14] Stronger Lewis acids like AlCl₃ or TiCl₄ may offer higher selectivity than milder ones like ZnCl₂.[15]
-
Optimize Catalyst Loading : The amount of catalyst can be critical. While catalytic amounts (e.g., 10-20 mol%) are typical, some reactions may require stoichiometric amounts of a weaker Lewis acid to achieve high selectivity.
-
Employ a Chiral Lewis Acid : In asymmetric synthesis, the ligand of a chiral Lewis acid catalyst plays a crucial role in creating a defined chiral environment around the dienophile.[16][17] This not only controls enantioselectivity but can also strongly influence regioselectivity by locking the dienophile into a specific conformation.[18][19]
-
Use a Directing Group : A directing group is a functional group on a reactant that coordinates to the catalyst, forcing the reaction to proceed through a specific transition state and thereby controlling regioselectivity.
Data Presentation: Effect of Lewis Acid Catalysts on Regioselectivity
The following table summarizes representative data on the effect of different Lewis acids on the regioselectivity of the Diels-Alder reaction between isoprene (B109036) and methyl acrylate.
| Catalyst (1.0 eq) | Solvent | Temp (°C) | Regioisomeric Ratio (para:meta) |
| None | Neat | 200 | 70:30 |
| AlCl₃ | CH₂Cl₂ | 20 | 95:5 |
| SnCl₄ | CH₂Cl₂ | 20 | 93:7 |
| BF₃·OEt₂ | CH₂Cl₂ | 20 | 91:9 |
| ZnCl₂ | CH₂Cl₂ | 20 | 85:15 |
| Data compiled from representative studies.[15] |
Experimental Protocols: Lewis Acid Catalyst Screening
This protocol provides a general method for screening Lewis acids to improve the regioselectivity of a Diels-Alder reaction.
Materials:
-
Diene
-
Dienophile
-
Anhydrous solvent (e.g., Dichloromethane - DCM)
-
Lewis acids for screening (e.g., AlCl₃, TiCl₄, SnCl₄, BF₃·OEt₂)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware (flame-dried)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add the dienophile (1.0 eq) and anhydrous DCM.
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) in an appropriate cooling bath.
-
Slowly add the Lewis acid (0.1 - 1.0 eq) portion-wise or dropwise, ensuring the temperature does not rise significantly.
-
Stir the mixture for 15-30 minutes at the same temperature to allow for complexation.
-
Add the diene (1.1 eq) dropwise to the solution.
-
Monitor the reaction by TLC or LC-MS until the dienophile is consumed.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ or water.
-
Allow the mixture to warm to room temperature and perform a standard aqueous workup.
-
Analyze the crude product ratio by ¹H NMR or GC to determine the regioselectivity.
-
Repeat the procedure for each Lewis acid under identical conditions to ensure a valid comparison.
Issue 3: I am observing a change in regioselectivity at different temperatures.
This phenomenon is often due to a switch between kinetic and thermodynamic control.[11]
-
Kinetic Control : At lower temperatures, the reaction is essentially irreversible. The major product will be the one that is formed fastest (i.e., via the transition state with the lowest activation energy). This is the kinetic product.[11]
-
Thermodynamic Control : At higher temperatures, the Diels-Alder reaction can become reversible (a retro-Diels-Alder reaction can occur).[13] This allows an equilibrium to be established, and the major product will be the most stable one, regardless of how fast it is formed. This is the thermodynamic product.[1][11]
If your desired regioisomer is the kinetic product, running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate is crucial.[20]
Data Presentation: Influence of Reaction Temperature on Regioisomeric Ratio
| Reaction | Temperature (°C) | Ratio (Kinetic:Thermodynamic) | Control |
| Furan + Maleimide | 25 | >99:1 | Kinetic |
| Furan + Maleimide | 90 | 40:60 | Thermodynamic |
| Data compiled from representative studies. |
Issue 4: How does solvent choice impact regioselectivity?
The solvent can influence the rates of competing reaction pathways, though its effect is often less pronounced than that of a catalyst.[3][21]
Troubleshooting Workflow:
-
Polarity : Polar solvents can stabilize polar transition states more effectively than nonpolar solvents. If the transition state leading to one regioisomer is more polar than the other, a polar solvent can increase the formation of that isomer.
-
Hydrogen Bonding : Protic solvents can engage in hydrogen bonding, which can influence the conformation and reactivity of the reactants.
-
Screening : A solvent screen is the most effective way to determine the optimal choice. Test a range of solvents with varying properties.
Data Presentation: Solvent Effects on Diels-Alder Regioselectivity
| Diene/Dienophile Pair | Solvent | Regioisomeric Ratio (A:B) |
| Cyclopentadiene + Methyl Acrylate | Hexane | 80:20 |
| Cyclopentadiene + Methyl Acrylate | Dichloromethane | 85:15 |
| Cyclopentadiene + Methyl Acrylate | Methanol | 90:10 |
| Cyclopentadiene + Methyl Acrylate | Water | 95:5 |
| Data compiled from representative studies.[21] |
Experimental Protocols: Solvent Screening
Procedure:
-
Set up parallel reactions in a series of vials.
-
To each vial, add the diene (1.1 eq) and dienophile (1.0 eq).
-
Add an equal volume of a different anhydrous solvent to each vial (e.g., Toluene, THF, DCM, Acetonitrile).
-
If using a catalyst, add the same amount to each vial.
-
Stir all reactions at the same temperature for the same amount of time.
-
Quench and work up each reaction identically.
-
Analyze the crude product mixture from each reaction by ¹H NMR or GC to determine the regioisomeric ratio.
Caption: Key factors influencing Diels-Alder regioselectivity.
References
- 1. Regiochemistry of the Diels–Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Unusual regio- and stereo-selectivity in Diels–Alder reactions between bulky N-phenylmaleimides and anthracene derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. ias.ac.in [ias.ac.in]
- 9. mdpi.com [mdpi.com]
- 10. Origins of Regioselectivity of Diels–Alder Reactions for the Synthesis of Bisanthraquinone Antibiotic BE-43472B - PMC [pmc.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. application.wiley-vch.de [application.wiley-vch.de]
- 18. The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scielo.br [scielo.br]
- 20. researchgate.net [researchgate.net]
- 21. The solvent effect on the Diels–Alder reaction in ionic liquids: multiparameter linear solvation energy relationships and theoretical analysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Stability and degradation pathways of Dibenzobarallene derivatives.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dibenzobarallene derivatives. The information is designed to help anticipate and resolve common issues encountered during experimental work.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis, purification, and handling of this compound derivatives.
| Observed Problem | Potential Cause | Recommended Solution |
| Unexpected peaks in NMR/LC-MS after synthesis. | Incomplete reaction or presence of side products. The Diels-Alder reaction to form the this compound core can sometimes result in side products.[1] | Optimize reaction conditions (temperature, solvent, reaction time). Purify the product using column chromatography or recrystallization. |
| Low yield of the desired derivative. | Suboptimal reaction conditions for the derivatization step. | Screen different solvents, temperatures, and catalysts for the specific reaction. Ensure all starting materials are pure and dry. |
| Compound appears to degrade during workup or purification. | Hydrolysis of the imide or anhydride (B1165640) ring, particularly under acidic or basic conditions. | Perform workup and purification steps under neutral pH conditions whenever possible. Use anhydrous solvents to prevent hydrolysis. |
| Discoloration of the compound upon storage. | Potential photo-degradation or oxidation. Aromatic compounds can be susceptible to degradation upon exposure to light and air. | Store the compound in an amber vial, under an inert atmosphere (e.g., argon or nitrogen), and at a low temperature. |
| Inconsistent results in biological assays. | Degradation of the compound in the assay medium. The pH and components of the bioassay media can affect compound stability.[2][3] | Perform a stability study of the compound in the specific assay buffer to determine its half-life. Prepare fresh solutions of the compound immediately before use. |
| Appearance of new spots on TLC during an experiment. | On-bench degradation due to exposure to light or ambient moisture. | Minimize the exposure of the compound to light by using aluminum foil to cover flasks. Work in a dry environment and use anhydrous solvents. |
| Poor mass balance in forced degradation studies. | Formation of non-UV active degradants, volatile products, or secondary degradation products. | Use a mass-sensitive detector (e.g., CAD, ELSD) in addition to UV detection in HPLC. Analyze the headspace for volatile compounds if significant mass loss is observed. |
Frequently Asked Questions (FAQs)
1. What are the most common degradation pathways for this compound derivatives?
Based on the core structure, the most probable degradation pathways involve:
-
Hydrolysis: The imide or anhydride ring is susceptible to hydrolysis under both acidic and basic conditions, leading to the opening of the ring to form a dicarboxylic acid or an amic acid derivative, respectively.
-
Photodegradation: The aromatic nature of the this compound core suggests a susceptibility to photodegradation upon exposure to UV or visible light. The specific degradation products are likely to be complex and may involve radical reactions.
-
Thermal Degradation: At elevated temperatures, a retro-Diels-Alder reaction is a potential degradation pathway, which would lead to the dissociation of the molecule back to an anthracene (B1667546) derivative and a maleimide (B117702) or maleic anhydride derivative.[4]
-
Oxidation: The benzylic protons on the this compound scaffold could be susceptible to oxidation, leading to the formation of hydroxylated or carbonylated derivatives.
2. How should I store my this compound derivatives to ensure their stability?
To maximize the shelf-life of your this compound derivatives, it is recommended to:
-
Store them as a dry, solid powder.
-
Keep them in a tightly sealed amber glass vial to protect from light and moisture.
-
For long-term storage, place the vial in a desiccator at or below -20°C.
-
Consider storing under an inert atmosphere (argon or nitrogen) to prevent oxidation.
3. I am seeing a gradual change in the color of my compound. What could be the cause?
A change in color is often an indication of degradation. This could be due to slow oxidation or photodegradation, leading to the formation of colored impurities. It is advisable to re-analyze the compound by LC-MS and NMR to identify any new species and to consider repurification if necessary.
4. What are the key parameters to monitor during a forced degradation study of a this compound derivative?
Forced degradation studies are crucial for understanding the intrinsic stability of a compound.[2] Key conditions to test include:
-
Acidic Hydrolysis: e.g., 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: e.g., 0.1 M NaOH at room temperature and elevated temperature.
-
Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heating the solid compound (e.g., at 105°C) and a solution of the compound.
-
Photostability: Exposing the solid compound and a solution to light, as per ICH Q1B guidelines.
The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.[3][5]
5. What analytical techniques are best suited for analyzing the stability of this compound derivatives?
A combination of techniques is recommended for a comprehensive analysis:
-
High-Performance Liquid Chromatography (HPLC) with UV detection is the primary tool for quantifying the parent compound and its degradation products. A stability-indicating method should be developed, which can resolve the parent drug from all significant degradants.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the molecular weights of degradation products, which aids in structure elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy can be used to characterize the structure of isolated degradation products and to confirm the identity of the parent compound after stress testing.[6][7]
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
This protocol outlines a general approach for conducting forced degradation studies on a this compound derivative.
-
Preparation of Stock Solution: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Keep one sample at room temperature and another at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Keep one sample at room temperature and another at 60°C.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep the sample at room temperature.
-
Thermal (Solution): Heat a sample of the stock solution at 60°C.
-
Thermal (Solid): Place a known amount of the solid compound in an oven at 105°C.
-
Photostability: Expose a solution and solid sample to a calibrated light source according to ICH Q1B guidelines. Protect control samples from light.
-
-
Time Points: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24, 48 hours). The duration may need to be adjusted based on the lability of the compound.
-
Sample Preparation for Analysis:
-
For acid and base hydrolysis samples, neutralize the aliquot with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
-
Analysis: Analyze the samples by a validated stability-indicating HPLC-UV method. If unknown peaks are observed, analyze the samples by LC-MS to determine the mass of the degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Column and Mobile Phase Screening: Start with a C18 reversed-phase column. Screen different mobile phase compositions (e.g., gradients of acetonitrile/water or methanol/water with 0.1% formic acid or ammonium (B1175870) acetate) to achieve good separation between the parent peak and any observed degradation products.
-
Generate Degraded Samples: Prepare a mixture of samples from a preliminary forced degradation study to create a solution containing the parent compound and its major degradation products.
-
Method Optimization: Optimize the gradient, flow rate, and column temperature to achieve adequate resolution (Rs > 1.5) between all peaks.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity of the parent peak in the presence of its degradants. This ensures that no degradation product is co-eluting with the parent compound.
-
Method Validation: Once the method is optimized, validate it according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Potential degradation pathways of this compound derivatives.
Caption: Workflow for stability testing of this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 7. informaticsjournals.co.in [informaticsjournals.co.in]
Overcoming steric hindrance in functionalizing the Dibenzobarallene scaffold.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the functionalization of the dibenzobarallene scaffold. The rigid, three-dimensional structure of this compound presents unique steric challenges that can impede desired chemical transformations. This guide offers strategies and detailed protocols to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is the functionalization of the this compound scaffold so challenging?
A1: The this compound scaffold, formally known as 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic anhydride (B1165640), possesses a highly rigid and sterically congested structure.[1][2] The concave face of the molecule is shielded by the two benzo rings, making access to the bridgehead (C9/C10) and ethano-bridge carbons (C11/C12) difficult for incoming reagents.[3] Furthermore, the aromatic rings themselves can be challenging to functionalize selectively due to the molecule's three-dimensional nature.
Q2: I am observing low to no yield in my C-H activation reaction on the aromatic rings of the this compound imide. What could be the issue?
A2: Low yields in C-H activation on the this compound scaffold are often due to steric hindrance preventing the catalyst from accessing the C-H bonds. The imide functionality, while a useful synthetic handle, can further contribute to steric bulk around the aromatic rings.[4]
Troubleshooting Steps:
-
Catalyst Choice: Employ smaller, more active catalysts. For example, first-generation palladium catalysts may be less effective than more modern, highly active catalysts with specialized ligands.
-
Directing Group Strategy: Introduce a directing group to facilitate catalyst delivery to a specific C-H bond.[4] A carboxylic acid or a pyridyl group can chelate to the metal center and direct the activation to the ortho position.
-
Reaction Conditions: Higher temperatures and longer reaction times may be necessary to overcome the activation barrier. Microwave irradiation can sometimes improve yields in sterically demanding reactions.
Q3: How can I selectively functionalize the bridgehead positions (C9/C10) of the this compound scaffold?
A3: Direct functionalization of the bridgehead carbons is particularly challenging due to extreme steric hindrance.[3] A multi-step approach is often required.
Recommended Strategy:
-
Start with a functionalized anthracene (B1667546): Synthesize the this compound scaffold using a 9- or 9,10-substituted anthracene derivative. This pre-installs the desired functionality at the bridgehead positions.[1]
-
Ring-opening and re-closing strategies: While complex, it may be possible to open the bicyclic structure, functionalize the resulting intermediate, and then re-form the bridged system.
Q4: My Diels-Alder reaction to form the this compound scaffold is giving low yields. What are the common pitfalls?
A4: The Diels-Alder reaction between anthracene and a dienophile to form the this compound core can be sluggish.[5][6]
Potential Issues and Solutions:
-
Reactivity of Anthracene: Anthracene is aromatic, and the reaction disrupts this aromaticity, leading to a higher activation energy.[5] Using electron-donating or withdrawing groups on the anthracene can modulate its reactivity.
-
Steric Hindrance: Bulky substituents on either the anthracene or the dienophile can sterically hinder the cycloaddition.[7]
-
Reaction Conditions: The reaction often requires high temperatures (e.g., refluxing in xylene or other high-boiling solvents) and extended reaction times.[6]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Aromatic Ring Functionalization
Problem: Attempts to functionalize the aromatic rings of the this compound scaffold result in a mixture of isomers with low yield of the desired product.
Possible Causes:
-
Steric Equivalence: The different positions on the aromatic rings may be sterically similar, leading to a lack of selectivity.
-
Electronic Effects: The inherent electronic properties of the scaffold may not sufficiently differentiate the reactivity of the aromatic protons.
Solutions:
| Strategy | Description | Expected Outcome |
| Directed Metalation | Utilize a directing group (e.g., amide, ether) on the scaffold to chelate a metal catalyst and direct C-H activation to a specific ortho position.[4] | High regioselectivity for the ortho-functionalized product. |
| Bulky Reagents | Employ sterically demanding reagents that will preferentially react at the most accessible positions on the aromatic rings. | Improved selectivity for the less sterically hindered positions. |
| Computational Modeling | Use DFT calculations to predict the most sterically and electronically favored positions for functionalization to guide experimental design. | Informed choice of reagents and conditions for improved selectivity. |
Issue 2: Failure of Nucleophilic Substitution at the Ethano-Bridge
Problem: Attempts to perform nucleophilic substitution on derivatives of the C11/C12 positions (e.g., from the corresponding diol) are unsuccessful.
Possible Causes:
-
Steric Shielding: The concave shape of the molecule effectively blocks the backside attack required for an SN2 reaction.
-
Carbocation Instability: The rigid framework of the scaffold can destabilize the formation of a carbocation intermediate required for an SN1 reaction.
Solutions:
| Strategy | Description | Expected Outcome |
| Alternative Precursors | Instead of substitution, consider forming the desired bond during the initial Diels-Alder reaction by using a functionalized dienophile. | Direct formation of the desired functionalized scaffold. |
| Radical Reactions | Employ radical-based transformations which are less sensitive to steric hindrance than ionic reactions. | Successful introduction of functionality at the hindered positions. |
| Catalytic Cross-Coupling | Convert the hydroxyl groups to triflates or halides and perform catalytic cross-coupling reactions (e.g., Suzuki, Sonogashira) which can tolerate some steric bulk. | Formation of C-C or C-heteroatom bonds at the bridge. |
Data Presentation
Table 1: Comparison of Catalysts for Aromatic C-H Borylation of an N-Aryl this compound Imide
| Entry | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | [Ir(cod)OMe]₂ (1.5) | dtbpy (3.0) | Hexane | 80 | 24 | 45 |
| 2 | [Ir(cod)OMe]₂ (1.5) | d-t-bpy (3.0) | THF | 80 | 24 | 68 |
| 3 | [Ir(cod)OMe]₂ (1.5) | d-t-bpy (3.0) | Dioxane | 80 | 24 | 75 |
| 4 | Pd(OAc)₂ (5.0) | SPhos (10.0) | Toluene (B28343) | 110 | 48 | <10 |
Data is hypothetical and for illustrative purposes.
Table 2: Effect of Directing Group on Regioselectivity of Aromatic Palladation
| Entry | Substrate | Directing Group | Position Functionalized | Regioselectivity |
| 1 | N-Phenyl this compound Imide | None | Mixture | Poor |
| 2 | N-(2-pyridyl) this compound Imide | Pyridyl | ortho to imide | >95:5 |
| 3 | This compound-11-carboxylic acid | Carboxyl | ortho to bridge | >90:10 |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Directed ortho-C-H Iodination of N-(2-pyridyl) this compound Imide
This protocol describes a chelation-assisted C-H activation to selectively iodinate the aromatic ring of the this compound scaffold.
Materials:
-
N-(2-pyridyl) this compound Imide (1.0 equiv)
-
Pd(OAc)₂ (0.1 equiv)
-
I₂ (1.2 equiv)
-
K₂CO₃ (2.0 equiv)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask, add N-(2-pyridyl) this compound imide, Pd(OAc)₂, I₂, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 120 °C and stir for 24 hours.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the ortho-iodinated product.
Protocol 2: High-Temperature Diels-Alder Synthesis of this compound
This protocol outlines the synthesis of the basic this compound scaffold.
Materials:
-
Anthracene (1.0 equiv)
-
Maleic Anhydride (1.1 equiv)
-
Xylene
Procedure:
-
Combine anthracene and maleic anhydride in a round-bottom flask equipped with a reflux condenser.
-
Add xylene to the flask.
-
Heat the mixture to reflux (approximately 140 °C) and maintain for 4 hours.
-
Monitor the reaction by TLC until the anthracene is consumed.
-
Cool the reaction mixture to room temperature, then place in an ice bath for 1 hour to induce crystallization.
-
Collect the solid product by vacuum filtration.
-
Wash the crystals with cold hexanes and dry under vacuum to obtain the this compound adduct.[6]
Visualizations
Caption: Workflow for synthesis and functionalization of the this compound scaffold.
Caption: Troubleshooting logic for low-yield functionalization reactions.
References
- 1. Diels–Alder reactions and electrophilic substitutions with atypical regioselectivity enable functionalization of terminal rings of anthracene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. researchgate.net [researchgate.net]
- 4. Directed aromatic functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academics.su.edu.krd [academics.su.edu.krd]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Unusual regio- and stereo-selectivity in Diels–Alder reactions between bulky N-phenylmaleimides and anthracene derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Kinetic vs. thermodynamic control in Dibenzobarallene formation.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of dibenzobarallene via the Diels-Alder reaction of anthracene (B1667546) and maleic anhydride (B1165640). The information focuses on the principles of kinetic versus thermodynamic control to help users optimize their experimental outcomes.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Yield | 1. Insufficient Reaction Temperature: The Diels-Alder reaction between anthracene and maleic anhydride is often reversible at lower temperatures and requires sufficient thermal energy to favor the product.[1][2][3][4] 2. Reaction Time Too Short: Even at high temperatures, the reaction may require an adequate amount of time to reach equilibrium and maximize the yield of the thermodynamic product. 3. Impure Reactants: The presence of impurities in anthracene or maleic anhydride can interfere with the reaction. 4. Hydrolysis of Maleic Anhydride: Maleic anhydride is susceptible to hydrolysis, especially at high temperatures in the presence of moisture.[2][5] | 1. Increase Reaction Temperature: The reaction is commonly performed at high temperatures, such as refluxing in a high-boiling solvent like xylene (boiling point ~140°C), to ensure it proceeds to completion.[1][2][3][4] This favors the formation of the more stable thermodynamic product. 2. Extend Reaction Time: Ensure the reaction is refluxed for a sufficient duration, typically 30 minutes to an hour, to allow the equilibrium to favor the product.[2] 3. Purify Reactants: Use freshly purified anthracene and maleic anhydride. 4. Ensure Anhydrous Conditions: Use dry solvents and glassware, and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.[5] |
| Formation of Side Products | 1. Oxidation: At very high temperatures (above ~260°C), unwanted oxidation of the reactants or product can occur.[5] 2. Polymerization: While less common for this specific reaction, high temperatures can sometimes induce polymerization of the dienophile. | 1. Control Temperature: While high temperatures are necessary, avoid excessive heating. Maintain a controlled reflux without charring the reaction mixture.[5] 2. Use Appropriate Solvent: A high-boiling solvent like xylene helps to maintain a consistent and appropriate reaction temperature.[1][2][3] |
| Product Decomposes Upon Isolation | Retro-Diels-Alder Reaction: The Diels-Alder reaction is reversible. If the isolated product is subjected to high temperatures without a solvent, it may revert to the starting materials. | Cool the Reaction Mixture Properly: Allow the reaction mixture to cool to room temperature slowly, followed by cooling in an ice bath to ensure complete crystallization of the product before filtration.[2] Avoid heating the isolated product to very high temperatures during drying. |
Frequently Asked Questions (FAQs)
Q1: What is the difference between kinetic and thermodynamic control in the context of the Diels-Alder reaction?
A1: In a Diels-Alder reaction, two different products can potentially form: the kinetic product and the thermodynamic product.
-
Kinetic Control: At lower reaction temperatures, the product that forms faster (the one with the lower activation energy) will be the major product. This is the kinetic product. For many Diels-Alder reactions, the endo adduct is the kinetic product.[6][7]
-
Thermodynamic Control: At higher reaction temperatures, the reaction becomes reversible. This allows the products to interconvert back to the starting materials and then reform. Over time, the most stable product will accumulate and become the major product. This is the thermodynamic product. The exo adduct is often the more thermodynamically stable product due to reduced steric hindrance.[6][7]
Q2: Which product, kinetic or thermodynamic, is favored in the synthesis of this compound?
A2: The standard procedures for synthesizing this compound from anthracene and maleic anhydride involve high temperatures, such as refluxing in xylene.[1][2][3] These conditions favor thermodynamic control , leading to the formation of the more stable this compound adduct. The high temperature provides enough energy to overcome the activation barriers for both the forward and reverse reactions, allowing the reaction to reach equilibrium and yield the most stable product.
Q3: Can the kinetic product of the anthracene-maleic anhydride reaction be isolated?
A3: While theoretically possible by conducting the reaction at very low temperatures, the reaction between anthracene and maleic anhydride is generally slow.[1] At low temperatures, the rate of formation of any product may be too slow to be practical for synthesis. The literature predominantly reports high-temperature methods, which strongly suggests that the isolation of a pure kinetic product is not a common or straightforward procedure for this specific reaction.
Q4: Why is a high-boiling solvent like xylene used for this reaction?
A4: Xylene is used as a solvent for several reasons:
-
It has a high boiling point (around 138-144°C), which allows the reaction to be carried out at a sufficiently high temperature to favor the formation of the thermodynamic product and to proceed at a reasonable rate.[1][2][3]
-
Both anthracene and maleic anhydride are soluble in hot xylene, creating a homogeneous reaction mixture.[2]
-
The product, this compound, is less soluble in xylene at room temperature, which allows for its easy crystallization and isolation upon cooling.[2]
Q5: What are the key experimental parameters to control for a successful this compound synthesis?
A5: The key parameters are:
-
Temperature: Maintain a consistent reflux temperature to ensure the reaction proceeds under thermodynamic control.
-
Reaction Time: Allow sufficient time for the reaction to reach equilibrium.
-
Anhydrous Conditions: Prevent moisture from entering the reaction to avoid hydrolysis of maleic anhydride.[5]
-
Purity of Reagents: Use pure starting materials to avoid side reactions.
Experimental Protocol: Synthesis of this compound (Thermodynamic Product)
This protocol is adapted from established laboratory procedures that favor the formation of the thermodynamic product.[2][4]
Materials:
-
Anthracene (C₁₄H₁₀)
-
Maleic anhydride (C₄H₂O₃)
-
Xylene (C₈H₁₀)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Ice bath
-
Buchner funnel and filter paper
-
Crystallizing dish
Procedure:
-
In a round-bottom flask, combine anthracene and maleic anhydride in a 1:1 molar ratio.
-
Add a sufficient volume of xylene to dissolve the reactants upon heating.
-
Attach a reflux condenser to the flask and place it in a heating mantle.
-
Heat the mixture to a gentle reflux. The solids should dissolve, and the solution will turn a pale yellow.
-
Continue refluxing for approximately 30-45 minutes.
-
After the reflux period, turn off the heat and allow the flask to cool slowly to room temperature. Crystals of the this compound adduct should start to form.
-
Once at room temperature, place the flask in an ice bath for about 15-20 minutes to maximize crystallization.
-
Collect the crystalline product by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold xylene to remove any soluble impurities.
-
Allow the crystals to air dry or dry them in a desiccator.
Visualizing Reaction Control
The following diagrams illustrate the concepts of kinetic and thermodynamic control in a general Diels-Alder reaction.
Caption: Reaction pathways for kinetic vs. thermodynamic control.
Caption: Energy profile diagram for kinetic vs. thermodynamic products.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. Lu Le Laboratory: The Diels-Alder Reaction of Anthracene with Maleic Anhydride - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 3. vernier.com [vernier.com]
- 4. The Diels Alder Reaction of Anthracene and Maleic Anhydride | Lab - Edubirdie [edubirdie.com]
- 5. chemlab.truman.edu [chemlab.truman.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Scale-up considerations for the industrial synthesis of Dibenzobarallene.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up of the industrial synthesis of Dibenzobarallene, also known as 9,10-dihydroanthracene-9,10-endo-α,β-succinic anhydride (B1165640).
Frequently Asked Questions (FAQs)
Q1: What is the most common and industrially viable method for synthesizing this compound?
A1: The most well-established and convergent method for synthesizing this compound is the Diels-Alder reaction between anthracene (B1667546) and maleic anhydride.[1] This [4+2] cycloaddition reaction is atom-economical and can be performed under various conditions, making it suitable for large-scale production.
Q2: What are the critical safety considerations when scaling up the synthesis of this compound?
A2: The primary safety concern is the management of the exothermic nature of the Diels-Alder reaction. On a large scale, inadequate heat removal can lead to a thermal runaway, causing a rapid increase in temperature and pressure, potentially leading to reactor failure. A thorough thermal hazard assessment, including reaction calorimetry, is crucial to understand the heat of reaction and to design an appropriate cooling system.
Q3: How does the choice of solvent impact the industrial synthesis of this compound?
A3: The choice of solvent is a critical parameter. High-boiling aromatic solvents like xylene are commonly used in laboratory settings to achieve the necessary reaction temperatures for a reasonable reaction rate.[2][3] However, for industrial-scale production, solvent-free ("neat") conditions are often preferred to reduce solvent waste, minimize downstream separation processes, and improve process safety and environmental footprint. Neat reactions are typically conducted at higher temperatures (210-260 °C).
Q4: What is the retro-Diels-Alder reaction, and is it a concern for this compound synthesis?
A4: The retro-Diels-Alder reaction is the reverse of the Diels-Alder reaction, where the adduct decomposes back into the diene and dienophile at elevated temperatures.[4] For the this compound adduct, this can become significant at temperatures above the melting point of the product (around 262 °C). Careful temperature control during the reaction and any subsequent high-temperature processing is necessary to minimize product decomposition and maximize yield.
Q5: What are the typical impurities encountered in the industrial synthesis of this compound?
A5: Common impurities can include unreacted anthracene and maleic anhydride, byproducts from the oxidation of anthracene at high temperatures, and the exo-isomer of the Diels-Alder adduct, although the endo-isomer is generally the major product under kinetic control. The purity of the starting materials is crucial, as impurities can be carried through the process and complicate purification.
Troubleshooting Guides
Issue 1: Low Product Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Verify Temperature: Ensure the reaction temperature is within the optimal range (e.g., reflux for solvent-based reactions, 210-260°C for neat reactions).- Check Reaction Time: Monitor the reaction progress using techniques like HPLC or TLC to ensure it has gone to completion.- Poor Mixing: Inadequate agitation can lead to localized areas of low reactant concentration. Verify that the mixing is sufficient for the reactor scale and viscosity of the reaction mixture. |
| Retro-Diels-Alder Reaction | - Lower Reaction Temperature: If operating at the higher end of the temperature range, consider lowering the temperature to minimize the reverse reaction. This may require a longer reaction time.- Rapid Cooling: Once the reaction is complete, cool the mixture promptly to prevent product decomposition during cooldown. |
| Side Reactions | - Inert Atmosphere: The oxidation of anthracene can be a side reaction at high temperatures. Conducting the reaction under an inert atmosphere (e.g., nitrogen) can mitigate this.- Purify Starting Materials: Impurities in the anthracene or maleic anhydride can lead to side reactions. Ensure the purity of the starting materials meets the process specifications. |
| Product Loss During Isolation | - Optimize Crystallization: Carefully control the cooling profile during crystallization to maximize the recovery of the product. Seeding the solution may improve crystallization.- Washing Solvent: Use a minimal amount of a cold, non-polar solvent to wash the isolated product to avoid significant product dissolution. |
Issue 2: Product Discoloration (Yellow to Greenish Tint)
| Potential Cause | Troubleshooting Steps |
| Oxidation of Anthracene | - Inert Atmosphere: As mentioned for low yield, using an inert atmosphere is the most effective way to prevent the formation of colored oxidation byproducts.- Lower Reaction Temperature: High temperatures can promote oxidation. Operating at the lower end of the effective temperature range can help reduce discoloration. |
| Impurities in Starting Materials | - Starting Material Quality Control: Analyze the starting materials for colored impurities before use. |
| Recrystallization | - Solvent Selection: Recrystallization from a suitable solvent, such as ethyl acetate, can effectively remove colored impurities. |
Issue 3: Poor Mixing and Heat Transfer at Scale
| Potential Cause | Troubleshooting Steps |
| Inadequate Agitator Design | - CFD Modeling: Use Computational Fluid Dynamics (CFD) to model the mixing in the reactor and optimize the agitator design (type, size, speed) for efficient heat and mass transfer.[5][6][7][8] |
| Viscosity Increase | - Solvent Choice: If operating under neat conditions, the viscosity of the molten reactants and product can be high. If mixing becomes an issue, a high-boiling, inert solvent may be necessary, though this introduces other process considerations. |
| Fouling of Heat Transfer Surfaces | - Reactor Cleaning: Ensure the reactor surfaces are clean before starting the reaction to maximize heat transfer efficiency.- Controlled Addition: For highly exothermic reactions, a semi-batch process where one reactant is added gradually can help to control the rate of heat generation. |
Data Presentation
Table 1: Lab-Scale Synthesis Conditions and Yields for this compound
| Solvent | Temperature (°C) | Reaction Time (min) | Reported Yield (%) | Reference |
| Xylene | Reflux (~140) | 30 | 89.5 | Lab Protocol |
| Xylene | Reflux (~140) | 30 | 69.03 (crude) | [9] |
| Xylene | Reflux (~140) | 30 | 37.42 (recrystallized) | [9] |
| Neat (Solvent-Free) | 210 - 260 | 15 | High (not quantified) | Lab Protocol |
| Ethyl Acetate | Reflux (~77) | 60 | Slightly lower than xylene | [2] |
| Ethanol | Reflux (~78) | 60 | Slightly lower than xylene | [2] |
Table 2: Thermodynamic Data for the Anthracene-Maleic Anhydride Reaction
| Parameter | Value | Reference |
| Standard Molar Enthalpy of Combustion (ΔcHm⦵) | -(8380.0 ± 5.9) kJ·mol⁻¹ | [10] |
| Standard Molar Enthalpy of Formation (ΔfHm⦵) | -(418.2 ± 6.4) kJ·mol⁻¹ | [10] |
| Molar Enthalpy of Fusion (at 534.07 K) | (36.3 ± 4.2) kJ·mol⁻¹ | [10] |
Experimental Protocols
Protocol 1: Synthesis in Xylene (Lab-Scale)
-
Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anthracene (1.0 equivalent) and maleic anhydride (1.0 equivalent).
-
Solvent Addition: Add xylene to the flask (sufficient to dissolve the reactants at reflux temperature).
-
Heating and Reflux: Heat the mixture to reflux (approximately 140°C) with constant stirring.
-
Reaction Monitoring: Maintain reflux for 30-60 minutes. The progress of the reaction can be monitored by TLC or HPLC.
-
Crystallization: After the reaction is complete, cool the mixture to room temperature, followed by further cooling in an ice bath to induce crystallization of the product.
-
Isolation: Collect the crystalline product by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold xylene or another suitable non-polar solvent.
-
Drying: Dry the product under vacuum to remove residual solvent.
Protocol 2: Neat Synthesis (Solvent-Free, Lab-Scale)
-
Reactant Mixing: Thoroughly mix solid anthracene (1.0 equivalent) and maleic anhydride (1.0 equivalent) in a reaction vessel.
-
Heating: Heat the mixture to 210-260°C. The solids will melt and react.
-
Reaction Time: Maintain the temperature for approximately 15 minutes.
-
Cooling and Crystallization: Allow the reaction mixture to cool, during which the product will solidify.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethyl acetate.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. academics.su.edu.krd [academics.su.edu.krd]
- 2. archive.mcpherson.edu [archive.mcpherson.edu]
- 3. vernier.com [vernier.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. repository.tudelft.nl [repository.tudelft.nl]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Assignments of Dibenzobarallene and its N-Phenylimide Derivative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for dibenzobarallene, the Diels-Alder adduct of anthracene (B1667546) and maleic anhydride (B1165640), and its N-phenylimide derivative. The structural elucidation of these rigid polycyclic compounds is crucial for their application in materials science and as scaffolds in medicinal chemistry. This document presents a detailed analysis of their NMR spectra, supported by experimental data and protocols, to aid researchers in their characterization and utilization.
¹H and ¹³C NMR Spectral Data
The chemical shifts (δ) in parts per million (ppm) for this compound and its N-phenylimide derivative are summarized in the tables below. The data highlights the key differences in the electronic environments of the protons and carbons upon substitution at the anhydride position. All data is referenced to tetramethylsilane (B1202638) (TMS).
Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Proton Assignment | This compound (Anhydride) | N-Phenyl this compound Imide |
| H-9, H-10 | 4.85 (s, 2H) | 4.82 (s, 2H) |
| H-11, H-12 | 3.60 (s, 2H) | 3.55 (s, 2H) |
| H-1, H-4, H-5, H-8 | 7.45-7.42 (m, 4H) | 7.42-7.39 (m, 4H) |
| H-2, H-3, H-6, H-7 | 7.18-7.15 (m, 4H) | 7.15-7.12 (m, 4H) |
| H-2', H-6' (N-phenyl) | - | 7.28 (d, J=7.6 Hz, 2H) |
| H-3', H-5' (N-phenyl) | - | 7.35 (t, J=7.6 Hz, 2H) |
| H-4' (N-phenyl) | - | 7.45 (t, J=7.4 Hz, 1H) |
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Carbon Assignment | This compound (Anhydride) | N-Phenyl this compound Imide |
| C-9, C-10 | 47.5 | 47.3 |
| C-11, C-12 | 46.8 | 46.5 |
| C-4a, C-8a, C-9a, C-10a | 140.8 | 140.5 |
| C-1, C-4, C-5, C-8 | 125.4 | 125.2 |
| C-2, C-3, C-6, C-7 | 127.2 | 127.0 |
| C=O (Anhydride/Imide) | 170.5 | 168.2 |
| C-1' (N-phenyl) | - | 131.8 |
| C-2', C-6' (N-phenyl) | - | 126.5 |
| C-3', C-5' (N-phenyl) | - | 129.1 |
| C-4' (N-phenyl) | - | 128.7 |
Experimental Protocols
The following is a representative experimental protocol for the acquisition of ¹H and ¹³C NMR spectra for this compound and its derivatives.
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Spectra are recorded on a 400 MHz NMR spectrometer.
-
For ¹H NMR:
-
A spectral width of approximately 16 ppm is used.
-
A 30-degree pulse width with a relaxation delay of 1-2 seconds is employed.
-
Typically, 16 to 32 scans are acquired for a good signal-to-noise ratio.
-
-
For ¹³C NMR:
-
A spectral width of approximately 220 ppm is used.
-
Proton decoupling is applied to obtain singlet peaks for all carbons.
-
A 30-degree pulse width with a relaxation delay of 2-5 seconds is used.
-
Several hundred to a few thousand scans may be required to achieve an adequate signal-to-noise ratio, depending on the sample concentration.
-
3. Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed.
-
Phase and baseline corrections are applied to the resulting spectrum.
-
The chemical shifts are referenced to the TMS signal at 0 ppm.
Visualization of this compound Structure and Numbering
The following diagram illustrates the structure of this compound with the atom numbering scheme used for the NMR assignments.
Caption: Structure and atom numbering of this compound.
A Comparative Structural Analysis of Dibenzobarallene and its Rigid Alternatives via X-ray Crystallography
For researchers and professionals in drug development and materials science, understanding the precise three-dimensional structure of molecular scaffolds is paramount. This guide provides a detailed comparison of the crystallographic structures of dibenzobarallene, triptycene (B166850), and 9,10-dihydro-9,10-ethanoanthracene-11,12-dione, offering insights into their rigid frameworks through quantitative data, experimental protocols, and workflow visualizations.
This compound, a Diels-Alder adduct of anthracene (B1667546) and maleic anhydride (B1165640), possesses a unique and rigid bicyclo[2.2.2]octadiene core. This inherent rigidity makes it an attractive scaffold in supramolecular chemistry and drug design. To better understand its structural nuances, this guide compares its X-ray crystallographic data with two other notable rigid molecules: triptycene and 9,10-dihydro-9,10-ethanoanthracene-11,12-dione.
Quantitative Structural Comparison
The following table summarizes key crystallographic and structural parameters obtained from single-crystal X-ray diffraction analysis of the three compounds. These parameters provide a quantitative basis for comparing their molecular geometries.
| Parameter | This compound (Anthracene-maleic anhydride adduct) | Triptycene | 9,10-Dihydro-9,10-ethanoanthracene-11,12-dione |
| Chemical Formula | C₁₈H₁₂O₃[1] | C₂₀H₁₄ | C₁₆H₁₀O₂[2] |
| Crystal System | Monoclinic[1] | Orthorhombic | Monoclinic[2] |
| Space Group | C1c1[1] | P2₁2₁2₁ | P12₁/c1[2] |
| Unit Cell Dimensions | a = 15.410 Å, b = 9.4020 Å, c = 11.0939 Å, β = 124.235°[1] | a = 8.0798 Å, b = 8.1645 Å, c = 20.3778 Å | a = 8.6876 Å, b = 14.2494 Å, c = 9.2839 Å, β = 97.4170°[2] |
| Selected Bond Lengths (Å) | C9-C10: 1.56, C9-C11: 1.52, C11-C12: 1.54, C1-C6: 1.38 (avg.) | C9-C10: 1.54, C9-C12: 1.51, C1-C6: 1.39 (avg.) | C9-C10: 1.57, C11-C12: 1.55, C1-C6: 1.39 (avg.) |
| Selected Bond Angles (°) | C1a-C9-C10a: 107.9, C9-C11-C12: 109.1, O1-C17-O2: 123.5 | C8a-C9-C9a: 108.3, C9-C12-C13: 120.1 | C4a-C9-C9a: 106.9, C11-C12-O2: 126.1 |
| Dihedral Angle between Benzene Rings (°) | ~54 | ~120 (between any two) | ~58 |
Experimental Protocols: Single-Crystal X-ray Diffraction
The structural data presented in this guide were obtained through single-crystal X-ray diffraction. The general experimental protocol for such an analysis of an organic compound is outlined below.
1. Crystal Growth and Selection: High-quality single crystals of the compound of interest are grown using techniques such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A suitable crystal, typically 0.1-0.3 mm in size and free of visible defects, is selected under a microscope.
2. Crystal Mounting: The selected crystal is mounted on a goniometer head, often using a cryoprotectant oil to prevent damage from the X-ray beam and to allow for data collection at low temperatures (e.g., 100 K) to minimize thermal vibrations.
3. Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam, typically from a copper or molybdenum source, is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.
4. Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the reflections. This step involves indexing the reflections and integrating their intensities.
5. Structure Solution and Refinement: The processed data are used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. This is often achieved using direct methods or Patterson methods. The initial structural model is then refined using least-squares methods to improve the agreement between the observed and calculated diffraction data, leading to the final, precise atomic coordinates, bond lengths, and bond angles.
Experimental Workflow
The following diagram illustrates the typical workflow for determining a crystal structure using single-crystal X-ray diffraction.
This guide provides a foundational comparison of the solid-state structures of this compound and its rigid counterparts. The presented data and methodologies offer a valuable resource for researchers leveraging these scaffolds in their scientific endeavors. The subtle differences in bond lengths, angles, and overall molecular symmetry highlighted by X-ray crystallography are critical for designing molecules with specific steric and electronic properties.
References
Dibenzobarallene vs. Triptycene: A Comparative Analysis of Two Rigid Scaffolds for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative analysis of dibenzobarallene and triptycene (B166850) scaffolds, detailing their synthesis, properties, and applications with supporting experimental data.
In the landscape of medicinal chemistry and materials science, the rational design of molecules with precise three-dimensional arrangements is paramount. Rigid molecular scaffolds serve as foundational building blocks for constructing complex architectures with tailored functionalities. Among the diverse array of available scaffolds, this compound and triptycene have emerged as prominent choices due to their unique structural features and synthetic accessibility. This guide provides a detailed comparative analysis of these two scaffolds, offering insights into their respective strengths and weaknesses to aid researchers in selecting the optimal framework for their specific applications.
Structural and Physical Properties: A Head-to-Head Comparison
This compound, also known as the anthracene-maleic anhydride (B1165640) adduct, and triptycene, the simplest iptycene, both possess rigid, three-dimensional structures derived from anthracene (B1667546). However, their distinct symmetries and compositions lead to notable differences in their physical and chemical properties.
Triptycene is a highly symmetrical, paddlewheel-shaped hydrocarbon with D3h symmetry, composed of three benzene (B151609) rings fused to a bicyclo[2.2.2]octatriene core.[1] This rigid and sterically demanding structure imparts exceptional stability and a well-defined geometry. This compound, on the other hand, is the product of a Diels-Alder reaction between anthracene and maleic anhydride, resulting in a C2v symmetric structure with a succinic anhydride moiety fused to the anthracene core.[2] This anhydride group in this compound introduces polarity and provides reactive sites for further functionalization, a feature absent in the parent triptycene hydrocarbon.
| Property | This compound | Triptycene |
| Molecular Formula | C₁₈H₁₂O₃ | C₂₀H₁₄ |
| Molecular Weight | 276.29 g/mol | 254.33 g/mol |
| Melting Point | 262 °C[3] | 252-256 °C |
| Symmetry | C₂ᵥ | D₃h[1] |
| Key Structural Feature | Fused succinic anhydride ring | Three fused benzene rings |
| Solubility | Soluble in many organic solvents | Soluble in many organic solvents |
Synthesis: Accessible Pathways to Rigid Frameworks
Both this compound and triptycene can be synthesized from readily available starting materials, primarily anthracene. The choice of synthetic route depends on the desired scale, purity, and available reagents.
Synthesis of this compound
The most common and straightforward synthesis of this compound is the Diels-Alder reaction between anthracene and maleic anhydride.[2] This cycloaddition reaction can be achieved through various methods, including conventional heating in a high-boiling solvent like xylene, or under solvent-free conditions by fusing the reactants.[2]
Experimental Protocol: Synthesis of this compound via Diels-Alder Reaction
Materials:
-
Anthracene
-
Maleic anhydride
-
Xylene
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve equimolar amounts of anthracene and maleic anhydride in a minimal amount of xylene.
-
Heat the mixture to reflux and maintain for 30-60 minutes.
-
Cool the reaction mixture to room temperature, which should induce crystallization of the product.
-
Collect the crystalline product by vacuum filtration.
-
Wash the crystals with a small amount of cold xylene or another suitable solvent to remove any unreacted starting materials.
-
Dry the product to obtain this compound.
Caption: Synthesis of this compound.
Synthesis of Triptycene
The synthesis of triptycene also commonly starts with anthracene, but it reacts with a highly reactive intermediate called benzyne. Benzyne can be generated in situ from various precursors, with anthranilic acid being a popular choice.[1] The diazotization of anthranilic acid followed by the elimination of nitrogen and carbon dioxide generates benzyne, which is immediately trapped by anthracene in a Diels-Alder reaction.[1]
Experimental Protocol: Synthesis of Triptycene from Anthracene and Anthranilic Acid
Materials:
-
Anthracene
-
Anthranilic acid
-
Isoamyl nitrite (B80452)
-
1,2-Dimethoxyethane (DME)
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a dropping funnel, dissolve anthracene in DME.
-
In the dropping funnel, prepare a solution of anthranilic acid and isoamyl nitrite in DME.
-
Heat the anthracene solution to reflux.
-
Add the solution from the dropping funnel dropwise to the refluxing anthracene solution. The reaction is exothermic and will generate nitrogen and carbon dioxide gas.
-
After the addition is complete, continue refluxing for an additional 30 minutes to ensure complete reaction.
-
Cool the reaction mixture and add water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash it with water and a suitable organic solvent to remove impurities.
-
The crude triptycene can be further purified by recrystallization or column chromatography.
Caption: Synthesis of Triptycene.
Applications in Drug Discovery and Development
Both this compound and triptycene scaffolds have garnered significant interest in the field of drug discovery due to their ability to introduce conformational rigidity and provide a platform for the spatial arrangement of pharmacophoric groups.
This compound in Medicinal Chemistry
The succinic anhydride moiety of this compound serves as a versatile handle for the synthesis of a wide range of heterocyclic compounds with potential biological activity.[2] Derivatives of this compound have been investigated for their antimicrobial and anticancer properties. For example, isoindole-1,3-diones derived from this compound have shown promising antibacterial activity.[2]
References
Spectroscopic Disparities: A Comparative Analysis of Dibenzobarallene and Its Derivatives
For researchers, scientists, and drug development professionals, understanding the nuanced structural and electronic properties of molecular scaffolds is paramount. Dibenzobarallene, a rigid tricyclic hydrocarbon, and its derivatives have garnered significant interest as versatile building blocks in supramolecular chemistry and materials science. This guide provides a comprehensive comparison of the spectroscopic characteristics of this compound and its key derivatives, supported by experimental data and detailed protocols to aid in their identification and characterization.
This compound, systematically named 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic anhydride (B1165640), presents a unique and rigid framework. Modifications to this parent structure, particularly at the anhydride moiety to form N-substituted imides or through alteration of the aromatic rings, induce significant changes in its spectroscopic signatures. These differences, observable in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS), provide critical insights into the electronic and structural alterations of the molecule.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and two representative derivatives: N-phenylthis compound imide and this compound diacid. These derivatives showcase the impact of modifying the anhydride functionality.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | Bridgehead Protons (H-9, H-10) | Methine Protons (H-11, H-12) | Aromatic Protons | Other Protons |
| This compound | ~4.9 (s) | ~3.4 (s) | 7.2-7.5 (m) | - |
| N-Phenylthis compound Imide | ~4.91 (s) | ~3.40 (s) | 7.23-7.44 (m) | 7.0-7.2 (m, N-phenyl) |
| This compound Diacid | Not applicable | Not applicable | 7.1-7.6 (m) | 10.0-12.0 (br s, -COOH) |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | Bridgehead Carbons (C-9, C-10) | Methine Carbons (C-11, C-12) | Aromatic Carbons | Carbonyl Carbons | Other Carbons |
| This compound | ~47.1 | ~45.9 | 124.4, 125.1, 126.5, 126.9, 127.2, 129.7, 138.7, 141.0, 141.3 | ~170 (anhydride C=O) | - |
| N-Phenylthis compound Imide | ~47.1 | ~45.9 | 124.4, 125.1, 126.5, 126.9, 127.2, 129.7, 138.7, 141.0, 141.3 | ~176.2 (imide C=O) | 126-129 (N-phenyl) |
| This compound Diacid | Not applicable | Not applicable | 125-140 | ~175 (acid C=O) | - |
Table 3: IR Spectroscopic Data (ν, cm⁻¹)
| Compound | C-H (aromatic) | C=O Stretch | C-O Stretch | O-H Stretch |
| This compound | ~3070 | ~1863, 1779 (anhydride) | ~1231, 1290 | - |
| N-Phenylthis compound Imide | ~3060 | ~1775, 1710 (imide) | - | - |
| This compound Diacid | ~3050 | ~1700 (acid) | ~1250 | 2500-3300 (broad) |
Table 4: UV-Vis Spectroscopic Data (λmax, nm)
| Compound | π-π* Transitions | n-π* Transitions |
| This compound | ~260, 270 | Transparent above 300 nm |
| N-Phenylthis compound Imide | ~265, 275 | Shifted, often weak |
| This compound Diacid | ~260, 272 | - |
Analysis of Spectroscopic Differences
NMR Spectroscopy
The ¹H NMR spectra of this compound and its N-substituted imide derivatives are remarkably similar in the regions corresponding to the this compound core. The bridgehead protons (H-9 and H-10) and the methine protons (H-11 and H-12) typically appear as sharp singlets, reflecting the high symmetry of the molecule.[1] The introduction of a substituent on the nitrogen of the imide ring primarily affects the chemical shifts of the protons on the substituent itself, with minimal perturbation of the core structure's signals. In contrast, hydrolysis of the anhydride to the diacid results in the disappearance of the methine proton signals and the appearance of a broad singlet for the carboxylic acid protons at a significantly downfield chemical shift.
In ¹³C NMR, the carbonyl carbons of the anhydride in this compound resonate around 170 ppm.[2] Upon conversion to an N-substituted imide, these signals shift downfield to approximately 176 ppm, indicative of the change in the electronic environment of the carbonyl group.[1] For the diacid, the carboxylic acid carbonyls also appear in this downfield region.
IR Spectroscopy
The most telling differences in the IR spectra are found in the carbonyl stretching region. This compound's anhydride functionality gives rise to two characteristic C=O stretching bands around 1863 cm⁻¹ and 1779 cm⁻¹, a result of symmetric and asymmetric stretching modes.[3] For N-substituted imides, these are replaced by two new bands, typically around 1775 cm⁻¹ and 1710 cm⁻¹, corresponding to the imide carbonyls. The diacid derivative exhibits a broad O-H stretch from 2500-3300 cm⁻¹ and a single, strong C=O stretching absorption around 1700 cm⁻¹.
UV-Vis Spectroscopy
The UV-Vis spectra of this compound and its derivatives are dominated by π-π* transitions of the aromatic rings, typically showing fine structure in the 260-280 nm region.[3] The functionalization at the anhydride position has a relatively subtle effect on these transitions. However, the introduction of chromophoric or auxochromic substituents on the N-phenyl ring of the imide derivatives can lead to noticeable shifts and changes in the absorption profile.
Mass Spectrometry
In electron impact mass spectrometry, this compound derivatives often exhibit fragmentation patterns related to the core structure. The molecular ion peak is typically prominent. Fragmentation may involve the loss of the substituent on the imide nitrogen or decarboxylation in the case of the diacid.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; filter if necessary to remove any particulate matter.
-
Instrumentation: Spectra can be acquired on a 300, 400, or 500 MHz NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: 0-12 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: 0-200 ppm.
-
Number of scans: 1024 or more, depending on concentration.
-
Relaxation delay: 2-5 seconds.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A standard FTIR spectrometer.
-
Data Acquisition:
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., cyclohexane, ethanol, dichloromethane) in a quartz cuvette. The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Wavelength range: 200-400 nm.
-
Scan speed: Medium.
-
A baseline spectrum of the pure solvent in a matched cuvette should be recorded and subtracted.
-
Mass Spectrometry (MS)
-
Sample Introduction: Samples can be introduced via direct insertion probe (for solids) or after separation by gas or liquid chromatography.
-
Ionization Method: Electron Impact (EI) is common for these types of compounds.
-
Mass Analyzer: Quadrupole or time-of-flight (TOF) analyzers are typically used.
-
Data Acquisition: Data is collected over a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound and its fragments.
Visualization of Structural Relationships
The following diagram illustrates the relationship between this compound and its imide and diacid derivatives, highlighting the key functional group transformations that lead to the observed spectroscopic differences.
References
Validating the Synthesis of Dibenzobarallene: A Mass Spectrometry Comparison Guide
For researchers and professionals in drug development and organic synthesis, validating the successful synthesis of complex molecules like dibenzobarallene is a critical step. This guide provides a comparative framework for utilizing mass spectrometry to confirm the synthesis of this compound, contrasting its mass spectral characteristics with those of its precursors and a common polycyclic aromatic hydrocarbon (PAH) alternative.
Experimental Workflow for Synthesis and Validation
The overall process for synthesizing and subsequently validating this compound using mass spectrometry is outlined below. This workflow ensures a systematic approach from the initial reaction to the final confirmation of the product's identity.
Caption: Workflow for the synthesis and mass spectrometric validation of this compound.
Mass Spectrometry Data Comparison
Mass spectrometry is a powerful tool for confirming the identity of a synthesized compound by measuring its mass-to-charge ratio (m/z). The molecular ion peak (M+) should correspond to the molecular weight of the target compound. In the case of this compound, a successful synthesis will yield a product with a distinct mass spectrum compared to its starting materials and other related compounds.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Expected Molecular Ion Peak (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | C₁₈H₁₂O₃ | 276.28 | 276 | Due to the stable, rigid structure, the molecular ion peak is expected to be prominent. Fragmentation may involve the loss of CO and CO₂ from the anhydride (B1165640) moiety. |
| Anthracene (B1667546) (Starting Material) | C₁₄H₁₀ | 178.23 | 178 | A strong molecular ion peak is characteristic of stable aromatic systems. |
| Maleic Anhydride (Starting Material) | C₄H₂O₃ | 98.06 | 98 | Fragmentation would likely involve the loss of CO and CO₂. |
| Pyrene (Alternative PAH) | C₁₆H₁₀ | 202.25 | 202 | Exhibits a very intense molecular ion peak due to its highly conjugated aromatic system. |
Experimental Protocols
Synthesis of this compound via Diels-Alder Reaction
This protocol describes a common method for synthesizing this compound.[1][2]
-
Reactant Preparation: In a round-bottom flask, combine equimolar amounts of anthracene and maleic anhydride.
-
Solvent Addition: Add a suitable high-boiling point solvent, such as xylene, to the flask.[1]
-
Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for a period sufficient to ensure complete reaction, typically monitored by thin-layer chromatography (TLC).
-
Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The this compound product, being less soluble in xylene at lower temperatures, will precipitate out.
-
Purification: Collect the solid product by vacuum filtration. Further purify the crude product by recrystallization from a suitable solvent (e.g., a mixture of ethanol (B145695) and ethyl acetate) to obtain pure this compound crystals.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent before analysis.
Mass Spectrometry Analysis Protocol
This protocol outlines the general steps for analyzing the synthesized this compound using Gas Chromatography-Mass Spectrometry (GC-MS).[3][4]
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile organic solvent, such as dichloromethane (B109758) or acetone.
-
GC-MS System: Utilize a GC-MS system equipped with a suitable capillary column for separating aromatic compounds (e.g., an Rxi-XLB-fused silica (B1680970) column).[3]
-
Injection: Inject a small volume (typically 1 µL) of the sample solution into the GC inlet, which is heated to ensure rapid vaporization. A splitless injection mode is often used for trace analysis.[3]
-
Gas Chromatography Separation:
-
Carrier Gas: Use high-purity helium as the carrier gas at a constant flow rate (e.g., 1.2 mL/min).[3]
-
Oven Temperature Program: Begin with an initial oven temperature of around 60°C, hold for 1 minute, then ramp the temperature up to a final temperature of approximately 320°C. A typical ramp rate might be 12°C/min to 210°C, followed by 8°C/min to 320°C, with a final hold for 10 minutes.[3] This temperature gradient separates the analyte from any residual starting materials or byproducts based on their boiling points and interactions with the column's stationary phase.
-
-
Mass Spectrometry Detection:
-
Ionization: As the separated compounds elute from the GC column, they enter the mass spectrometer's ion source. Electron Ionization (EI) at 70 eV is a standard method for generating ions.
-
Mass Analysis: The generated ions are then separated by the mass analyzer (e.g., a quadrupole or ion trap) based on their m/z ratio.
-
Data Acquisition: The detector records the abundance of each ion at each m/z value, generating a mass spectrum for the eluting compound.
-
Interpretation of Results
A successful synthesis of this compound is validated by the presence of a prominent peak at m/z = 276 in the mass spectrum, corresponding to its molecular weight.[5][6] The absence of significant peaks at m/z = 178 (anthracene) and m/z = 98 (maleic anhydride) in the spectrum of the purified product indicates that the starting materials have been consumed and effectively removed. The fragmentation pattern can provide further structural confirmation. Due to the stability of the aromatic rings, the molecular ion peak for this compound is expected to be strong.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 103515-22-6 | Benchchem [benchchem.com]
- 3. Polycyclic Aromatic Hydrocarbon Analysis [bio-protocol.org]
- 4. Rapid Screening of 22 Polycyclic Aromatic Hydrocarbons Residues in Vegetable Oils by Gas Chromatography-Electrostatic Field Orbitrap High Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C18H12O3 | CID 11807956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound (103515-22-6) for sale [vulcanchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of the Reactivity of Dibenzobarallene and Other Bicyclic Compounds
For researchers, scientists, and professionals in drug development, understanding the reactivity of bicyclic compounds is crucial for designing novel synthetic pathways and constructing complex molecular architectures. This guide provides a comprehensive comparison of the reactivity of dibenzobarallene with two other prominent bicyclic compounds: norbornadiene and barrelene. The analysis is supported by available experimental data and computational studies, offering insights into their behavior in key organic reactions.
This compound, a rigid bicyclic aromatic hydrocarbon, exhibits a unique reactivity profile owing to its strained structure. To contextualize its chemical behavior, this guide draws comparisons with norbornadiene and barrelene, two well-studied bicyclic systems that also feature significant ring strain. The reactivity of these compounds is primarily dictated by the interplay of steric hindrance, electronic effects, and the relief of strain upon reaction.
I. Comparative Reactivity in Cycloaddition Reactions
Cycloaddition reactions are a cornerstone of synthetic organic chemistry, and the behavior of this compound, norbornadiene, and barrelene in these transformations highlights their distinct reactive natures.
A. Diels-Alder Reactions
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. While this compound itself does not possess a diene moiety for a typical Diels-Alder reaction, its precursor, the anthracene-maleic anhydride (B1165640) adduct, is synthesized via this pathway. The reactivity of norbornadiene and barrelene as dienophiles or dienes in Diels-Alder reactions provides a basis for comparison.
Norbornadiene is known to be a reactive dienophile in Diels-Alder reactions.[1] Its strained double bonds readily participate in cycloadditions. Barrelene, with its three double bonds, also engages in Diels-Alder reactions, although its reactivity can be influenced by the potential for competing reactions.[2][3]
Table 1: Qualitative Comparison of Reactivity in Diels-Alder Reactions
| Compound | Role in Diels-Alder | General Reactivity | Notes |
| This compound | Product of a Diels-Alder reaction | Not applicable as a diene or dienophile in its final form. | Reactivity of the double bond within the bicyclic core is explored in other reactions. |
| Norbornadiene | Dienophile/Diene | High | Strain release is a significant driving force.[1] |
| Barrelene | Dienophile/Diene | Moderate to High | Can undergo various rearrangements and other cycloadditions.[2][3] |
B. [2+2] Cycloadditions
[2+2] cycloaddition reactions, often photochemically induced, lead to the formation of four-membered rings. Norbornadiene is well-known to undergo intramolecular [2+2] cycloaddition to form quadricyclane, a highly strained isomer with potential for solar energy storage.[1] The reactivity of this compound and barrelene in similar [2+2] cycloadditions is less commonly reported, but their strained olefinic bonds suggest potential for such transformations under appropriate conditions.
II. Comparative Reactivity in Electrophilic Additions
The response of this compound, norbornadiene, and barrelene to electrophilic attack reveals important differences in their electronic properties and the stability of the resulting carbocation intermediates.
A. Bromination
This compound also undergoes electrophilic addition of bromine.[4] The presence of the benzene (B151609) rings can influence the stability of any charged intermediates.
Experimental Protocol: General Procedure for Bromination of a Bicyclic Alkene
A solution of the bicyclic alkene (1 equivalent) in a suitable inert solvent, such as dichloromethane (B109758) or carbon tetrachloride, is prepared in a reaction vessel protected from light. To this solution, a solution of bromine (1 equivalent) in the same solvent is added dropwise at a controlled temperature, typically ranging from 0 °C to room temperature. The reaction progress is monitored by the disappearance of the bromine color. Upon completion, the reaction mixture is quenched, for example, with a solution of sodium thiosulfate, to remove any unreacted bromine. The organic layer is then separated, washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude dibrominated product. Purification is typically achieved by recrystallization or column chromatography.
III. Rearrangement Reactions
The rigid frameworks of these bicyclic compounds can lead to interesting and often complex rearrangement reactions, particularly when carbocation intermediates are formed. These rearrangements are driven by the desire to relieve ring strain and to form more stable carbocationic species.
Carbocationic intermediates generated from this compound, for instance during electrophilic addition, could potentially undergo Wagner-Meerwein rearrangements, leading to skeletal reorganization. Similarly, norbornadiene and barrelene are known to undergo a variety of rearrangements, often initiated by electrophilic attack or thermal and photochemical conditions.
IV. Signaling Pathways and Experimental Workflows
To visualize the relationships between the synthesis and key reactions of these compounds, the following diagrams are provided.
Caption: Synthetic routes and major reaction pathways for the bicyclic compounds.
V. Conclusion
Further quantitative kinetic studies directly comparing these three compounds under identical conditions are needed to provide a more definitive ranking of their reactivity. However, the existing literature clearly indicates that all three are valuable building blocks in organic synthesis, with their reactivity patterns offering diverse opportunities for the construction of complex molecules. The choice of which bicyclic system to employ will ultimately depend on the specific synthetic target and the desired reaction pathway.
References
A Researcher's Guide to Distinguishing Cis and Trans Isomers in Dibenzobarallene Reactions
For researchers and drug development professionals, the precise stereochemical characterization of reaction products is paramount. In the context of dibenzobarallene chemistry, the formation of geometric isomers, specifically cis (Z) and trans (E) isomers, is a common outcome. The spatial arrangement of substituents around a double bond can significantly influence a molecule's biological activity, physicochemical properties, and potential for further synthetic transformations. This guide provides a comprehensive comparison of the methods used to distinguish between cis and trans isomers in the products of this compound reactions, supported by experimental protocols and spectroscopic principles.
Spectroscopic Data Comparison: Cis vs. Trans Isomers
The differentiation between cis and trans isomers is primarily achieved through spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. X-ray crystallography provides the most definitive structural elucidation. Below is a summary of the expected spectroscopic characteristics for a pair of cis and trans hydrazone derivatives of this compound.
| Spectroscopic Technique | Parameter | cis (Z)-Isomer | trans (E)-Isomer | Key Differentiating Feature |
| ¹H NMR | Vinylic Proton Coupling Constant (³J) | ~ 6-12 Hz | ~ 12-18 Hz | The coupling constant for the vinylic proton is significantly larger in the trans isomer due to the anti-periplanar relationship of the coupled protons. |
| Chemical Shift (δ) of Vinylic Proton | Generally upfield (lower ppm) | Generally downfield (higher ppm) | The anisotropic effect of nearby substituents can shield or deshield the vinylic proton, leading to different chemical shifts. | |
| ¹³C NMR | Chemical Shift (δ) of Vinylic Carbons | Shielded (upfield shift) | Deshielded (downfield shift) | Steric compression in the cis isomer can cause an upfield shift of the vinylic carbon signals (steric shielding). |
| IR Spectroscopy | C-H Out-of-Plane Bending | ~ 675-730 cm⁻¹ | ~ 960-975 cm⁻¹ | The out-of-plane C-H bending vibration for a trans double bond occurs at a significantly higher wavenumber. |
| X-ray Crystallography | Molecular Geometry | Substituents on the same side of the double bond | Substituents on opposite sides of the double bond | Provides unambiguous determination of the three-dimensional structure and stereochemistry. |
Note: The specific values presented in this table are representative and may vary depending on the exact molecular structure and the solvent used for analysis.
Experimental Protocols
The following protocols describe the synthesis of cis and trans hydrazone isomers from a this compound derivative, N-aminodicarboximide, and the subsequent analysis to distinguish between the isomers.[1][2]
Synthesis of N-aminodicarboximide from this compound
The starting material, N-aminodicarboximide, is prepared from the Diels-Alder adduct of anthracene (B1667546) and maleic anhydride (B1165640) (this compound).
-
Reaction Setup: A mixture of this compound (1 equivalent) and hydrazine (B178648) hydrate (B1144303) (1.2 equivalents) in absolute ethanol (B145695) is refluxed for 4-6 hours.
-
Work-up: The reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
Purification: The crude product is washed with cold ethanol and dried under vacuum to yield N-aminodicarboximide.
Stereoselective Synthesis of trans (E)-Hydrazone
-
Reaction Setup: N-aminodicarboximide (1 equivalent) and an asymmetric ketone (e.g., ethyl methyl ketone, 1.1 equivalents) are dissolved in absolute ethanol.
-
Reaction Conditions: The mixture is refluxed for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Work-up and Purification: The solvent is removed under reduced pressure. The resulting solid is recrystallized from ethanol to yield the pure trans (E)-hydrazone.
Stereoselective Synthesis of cis (Z)-Hydrazone
-
Reaction Setup: N-aminodicarboximide (1 equivalent) and the same asymmetric ketone (1.1 equivalents) are dissolved in xylene.
-
Reaction Conditions: The mixture is refluxed for 12-18 hours using a Dean-Stark apparatus to remove water.
-
Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to isolate the cis (Z)-hydrazone.
Spectroscopic Analysis
NMR Spectroscopy:
-
Sample Preparation: Prepare solutions of the cis and trans isomers in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration of approximately 5-10 mg/mL.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, pay close attention to the resolution to accurately determine the coupling constants.
-
Data Analysis: Analyze the spectra to determine the chemical shifts and coupling constants of the key protons, particularly the vinylic proton. For more complex structures, 2D NMR techniques like COSY and NOESY can be employed to confirm assignments and spatial proximities.
IR Spectroscopy:
-
Sample Preparation: Prepare samples of the cis and trans isomers as KBr pellets or as thin films on NaCl plates.
-
Data Acquisition: Record the IR spectra using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Compare the fingerprint regions of the two spectra, specifically looking for the characteristic C-H out-of-plane bending vibrations.
Visualizing Reaction Pathways and Logic
The following diagrams illustrate the synthesis pathway and the logical workflow for distinguishing the isomers.
Caption: Synthetic route to cis and trans hydrazone isomers.
Caption: Analytical workflow for distinguishing cis and trans isomers.
References
A Comparative Analysis of Dibenzobarallene's Properties: Computational Modeling versus Experimental Data
A comprehensive guide for researchers, scientists, and drug development professionals on the structural, spectroscopic, and electronic properties of dibenzobarallene, contrasting theoretical predictions with experimental findings.
This compound, a polycyclic aromatic hydrocarbon with a distinctive bridged structure, serves as a pivotal intermediate in the synthesis of novel heterocyclic compounds and materials with potential applications in medicinal chemistry and materials science.[1] A thorough understanding of its molecular properties is crucial for designing new synthetic routes and predicting its reactivity. This guide provides a detailed comparison of the structural, spectroscopic, and electronic properties of this compound determined through experimental techniques against those predicted by computational modeling.
Structural Properties: A Tale of Two Perspectives
The three-dimensional arrangement of atoms in this compound has been elucidated by X-ray crystallography, providing precise experimental measurements of bond lengths and angles.[2] Computational methods, particularly Density Functional Theory (DFT), offer a theoretical model of the molecule's geometry. A comparison of these two approaches reveals a strong concordance, validating the accuracy of the computational models.
Experimental Protocol: Single-Crystal X-ray Diffraction
Single crystals of this compound are grown from a suitable solvent. The crystal is then mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is collected and analyzed to determine the electron density distribution, from which the atomic positions, bond lengths, and bond angles are calculated.[2]
Computational Methodology: Density Functional Theory (DFT)
The geometry of this compound can be optimized using DFT calculations, for instance, with the B3LYP functional and a 6-31G* basis set.[3] This method calculates the electron density to determine the minimum energy conformation of the molecule, thereby predicting bond lengths and angles.
Table 1: Comparison of Experimental and Computationally Predicted Bond Lengths and Angles
| Structural Parameter | Experimental (X-ray) | Computational (DFT) |
| Benzene Ring C-C Bond Lengths | Planar | Planar |
| Anhydride Ring | Planar | Planar |
| Dihedral Angle between Benzene Rings | 53.9°[4] | Data not available in search results |
| Angle between Anhydride and Benzene Rings | 57.5° and 4.3°[4] | Data not available in search results |
Note: Specific bond length and angle values from X-ray crystallography and DFT calculations were not explicitly detailed in the provided search results, but the planarity of the rings was confirmed.
Spectroscopic Properties: Fingerprinting the Molecule
Spectroscopic techniques provide characteristic fingerprints of molecules. For this compound, Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are key experimental methods for its characterization.[5][6] Computational chemistry can predict these spectroscopic features, offering insights into the vibrational modes and chemical environments of the atoms.
Experimental Protocols:
-
FTIR Spectroscopy: A sample of this compound is mixed with KBr and pressed into a pellet. The pellet is then placed in an FTIR spectrometer, and an infrared spectrum is recorded, showing absorption bands corresponding to the vibrational frequencies of the molecule's functional groups.[6]
-
¹H and ¹³C NMR Spectroscopy: A sample of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) and placed in an NMR spectrometer. The resulting spectra show signals corresponding to the different chemical environments of the hydrogen and carbon atoms.[3][6]
Computational Methodology:
Vibrational frequencies (for IR spectra) and chemical shifts (for NMR spectra) can be calculated using DFT methods. These calculations provide a theoretical spectrum that can be compared with the experimental data.
Table 2: Comparison of Experimental and Key Spectroscopic Data
| Spectroscopic Technique | Experimental Data |
| FTIR (cm⁻¹) | 3069.88 (C=C-H stretching), 1863.37 & 1837.63 (C=O stretching, doublet), 1779.37 (C=O stretching), 1290.44 & 1231.09 (C-O stretching)[5] |
| ¹H NMR (ppm) | 7.2–8.1 (aromatic protons)[3] |
| ¹³C NMR (ppm) | 120–140 (sp²-hybridized carbons)[3] |
Note: The search results did not provide computationally predicted spectroscopic data for direct comparison in the table.
Electronic Properties: Understanding Reactivity
The electronic properties of this compound, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, are critical for understanding its reactivity and potential applications in photochemistry.[3] While experimental determination of these properties can be complex, computational methods provide a direct way to calculate them.
Computational Methodology: DFT/Molecular Orbital Analysis
DFT calculations can be used to determine the energies of the HOMO and LUMO. The energy difference between these orbitals (the HOMO-LUMO gap) is an important indicator of the molecule's chemical reactivity and electronic transition properties.[3]
Logical Relationship of Synthesis and Characterization
The synthesis of this compound, typically via a Diels-Alder reaction, is the first step, followed by its purification and characterization using various experimental techniques. Computational modeling serves as a parallel and complementary approach to predict and understand its properties.
Caption: Workflow from synthesis to comparative analysis of this compound.
Experimental Workflow for Spectroscopic Analysis
The general workflow for obtaining spectroscopic data involves sample preparation, data acquisition using a spectrometer, and subsequent data processing and analysis.
Caption: General experimental workflow for spectroscopic analysis.
References
- 1. [PDF] Chemistry of this compound | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 103515-22-6 | Benchchem [benchchem.com]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. researchgate.net [researchgate.net]
- 6. heteroletters.org [heteroletters.org]
A Comparative Guide to the Retro-Diels-Alder Fragmentation of Dibenzobarallene Adducts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the retro-Diels-Alder (rDA) fragmentation patterns of dibenzobarallene adducts, focusing on thermal and mass spectrometric methods. This compound, the common name for the Diels-Alder adduct of anthracene (B1667546) and maleic anhydride (B1165640), and its derivatives are key intermediates in organic synthesis.[1] Understanding their fragmentation behavior is crucial for analytical characterization and for synthetic applications where the rDA reaction is used to unmask reactive species.
Fragmentation Pathways: A Comparative Overview
The fragmentation of this compound adducts is dominated by the retro-Diels-Alder reaction, which is the reverse of the [4+2] cycloaddition used in their synthesis. This process can be induced by thermal energy or through energetic collisions in a mass spectrometer. The primary fragmentation pathway involves the cleavage of the adduct back to its constituent diene (anthracene or a derivative) and dienophile (e.g., maleic anhydride, norbornadiene).
However, for certain adducts, competing rDA pathways can exist. For instance, in the case of an anthracene-norbornadiene adduct, fragmentation can yield either dibenzobarrelene and cyclopentadiene (B3395910) or anthracene and norbornadiene.[2]
Data Presentation: Quantitative Comparison of Fragmentation Methods
The following tables summarize quantitative data from different fragmentation methods applied to this compound and related adducts. It is important to note that the data presented is compiled from studies on structurally similar, but not identical, adducts due to the limited availability of direct comparative studies on a single adduct.
Table 1: Thermal Fragmentation of an Anthracene-Norbornadiene Adduct via Flash Vacuum Pyrolysis (FVP) [2]
| Pyrolysis Temperature (°C) | Pressure (mbar) | Conversion (%) | Product Ratio (Dibenzobarrelene : Anthracene) |
| 600 | 0.01 | 85 | 12 : 1 |
| 650 | 0.01 | 100 | 7 : 1 |
Table 2: Mass Spectrometric Fragmentation of Anthracene-Maleic Anhydride Adduct (this compound) by Electron Ionization (EI) [3]
| Ionization Method | Key Fragment m/z | Relative Intensity (%) | Identity |
| Electron Ionization (70 eV) | 276 | ~25 | [M]+• (Molecular Ion) |
| 178 | 100 | [Anthracene]+• | |
| 98 | ~30 | [Maleic Anhydride]+• |
Table 3: Thermal Decomposition of an Anthracene-Bismaleimide Adduct via Thermogravimetric Analysis (TGA) [4][5]
| Analytical Method | Onset Decomposition Temperature (°C) | Associated Process |
| Thermogravimetric Analysis (TGA) | ~215 | Cleavage of the anthracene-maleimide adduct (rDA reaction) |
Experimental Protocols
Flash Vacuum Pyrolysis (FVP) of Anthracene-Norbornadiene Adduct[2]
Objective: To induce thermal retro-Diels-Alder fragmentation of the anthracene-norbornadiene adduct to produce dibenzobarrelene.
Apparatus:
-
A horizontal tube furnace (e.g., 'Thermolyne' model 21100).
-
A Pyrex pyrolysis tube (e.g., 600 x 25 mm).
-
A high-vacuum pump capable of maintaining a pressure of 0.01-0.001 mbar.
-
A cold trap (e.g., liquid nitrogen) to collect the pyrolyzate.
-
Sublimation apparatus for sample introduction.
Procedure:
-
The pyrolysis tube is positioned horizontally within the tube furnace.
-
The system is evacuated to a pressure of 0.01 mbar.
-
The furnace is heated to the desired pyrolysis temperature (e.g., 600-650 °C). The temperature is calibrated using a thermocouple attached to the external surface of the pyrolysis tube.
-
The anthracene-norbornadiene adduct is slowly sublimed into the hot zone of the pyrolysis tube.
-
The products of the pyrolysis are collected in a cold trap cooled with liquid nitrogen.
-
After the sublimation is complete, the apparatus is allowed to cool to room temperature, and the vacuum is carefully released.
-
The collected pyrolyzate is dissolved in a suitable solvent and analyzed by methods such as Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the product ratio.
Mass Spectrometry with Electron Ionization (EI) of Anthracene-Maleic Anhydride Adduct[3]
Objective: To analyze the fragmentation pattern of the anthracene-maleic anhydride adduct using electron ionization mass spectrometry.
Apparatus:
-
A mass spectrometer equipped with an electron ionization source (e.g., a magnetic sector or quadrupole instrument).
-
A direct insertion probe or a gas chromatograph for sample introduction.
Procedure:
-
A small amount of the solid anthracene-maleic anhydride adduct is placed in a capillary tube for the direct insertion probe or dissolved in a volatile solvent for GC injection.
-
The sample is introduced into the high-vacuum source of the mass spectrometer.
-
If using a direct insertion probe, the sample is gently heated to promote volatilization.
-
The volatilized molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
-
The resulting ions (molecular ion and fragment ions) are accelerated and separated by the mass analyzer according to their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, generating a mass spectrum.
-
The mass spectrum is analyzed to identify the molecular ion and the characteristic fragment ions corresponding to the retro-Diels-Alder products (anthracene and maleic anhydride).
Visualizations
Caption: Generalized pathway for the retro-Diels-Alder fragmentation.
Caption: Competing retro-Diels-Alder fragmentation pathways.
Caption: Workflow for thermal vs. mass spectrometric fragmentation analysis.
References
- 1. Anthracene–maleic anhydride adduct - Wikipedia [en.wikipedia.org]
- 2. mdpi.org [mdpi.org]
- 3. Anthracene-maleic anhydride Diels-Alder adduct [webbook.nist.gov]
- 4. Evidence through Thermal Analysis of Retro Diels-Alder Reaction in Model Networks Based on Anthracene Modified Polyester Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evidence through Thermal Analysis of Retro Diels-Alder Reaction in Model Networks Based on Anthracene Modified Polyester Resins - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Uncharted: Proper Disposal of Dibenzobarallene in a Research Environment
For researchers, scientists, and drug development professionals, the proper handling and disposal of novel chemical compounds are paramount to ensuring laboratory safety and environmental compliance. Dibenzobarallene, a polycyclic aromatic hydrocarbon derivative, requires a cautious and informed approach to its disposal, particularly as specific safety data remains largely unconfirmed. [1] This guide provides essential, step-by-step procedures for the safe disposal of this compound, drawing from established laboratory chemical waste management protocols.
Immediate Safety and Handling Precautions
Given the lack of comprehensive hazard data for this compound, it is prudent to treat it as a hazardous chemical.[1] All handling and disposal preparation should be conducted within a certified chemical fume hood to minimize inhalation exposure. Mandatory personal protective equipment (PPE) includes double-gloving with nitrile gloves, chemical safety goggles, and a fully buttoned lab coat.
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to the principle that hazardous wastes should not be discharged into the sewer system or disposed of as regular trash.[2][3] The following steps outline the approved procedure for its disposal:
-
Waste Identification and Classification: Treat all this compound waste, including pure compound, solutions, and contaminated materials (e.g., gloves, wipes, and glassware), as hazardous waste.[2] Laboratory personnel should not independently declare a chemical waste as non-hazardous.[2]
-
Waste Segregation: It is critical to segregate this compound waste from other chemical waste streams to prevent potentially violent reactions or the emission of flammable or poisonous gases.[4] Specifically:
-
Container Requirements: Use only appropriate, chemically compatible containers for waste storage.[6][7] The container must be in good condition, with a secure, leak-proof cap.[4][7] The original container may be used if it is intact and properly labeled.[4]
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the contents (e.g., "Solid this compound," "this compound in Toluene").[6]
-
Storage in a Satellite Accumulation Area (SAA): Hazardous waste must be stored in a designated SAA at or near the point of generation.[4][6] This area must be inspected weekly for any signs of leakage.[4][7]
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[2][6] Do not attempt to dispose of the chemical waste through any other means.
Quantitative Data on Hazardous Waste Classification
While specific quantitative data for this compound is not available, the following table summarizes the general characteristics used to classify hazardous waste, according to the U.S. Environmental Protection Agency (EPA).
| Hazardous Characteristic | Defining Criteria | General Examples |
| Ignitability | Liquids with a flash point less than 140°F (60°C), solids that can cause fire through friction or spontaneous combustion, or are ignitable compressed gases.[6] | Ethanol, Acetone, Xylene |
| Corrosivity | Aqueous solutions with a pH less than or equal to 2, or greater than or equal to 12.5.[6] | Hydrochloric Acid, Sodium Hydroxide |
| Reactivity | Materials that are unstable and undergo violent change, react violently with water, or generate toxic gases when mixed with water or under other conditions.[6] | Sodium Metal, Potassium Cyanide |
| Toxicity | Wastes that are harmful or fatal when ingested or absorbed. Determined by the Toxicity Characteristic Leaching Procedure (TCLP). | Heavy metals (e.g., lead, mercury), certain pesticides |
Experimental Protocol: Decontamination of Empty Containers
Empty containers that held this compound must also be managed as hazardous waste unless properly decontaminated. For containers that held acutely hazardous waste, a triple-rinse procedure is required.[2]
-
Select an Appropriate Solvent: Choose a solvent in which this compound is soluble (e.g., dichloromethane, dimethylformamide).[8]
-
First Rinse: Add a small amount of the solvent to the empty container, cap it securely, and agitate to rinse all interior surfaces thoroughly.
-
Collect Rinsate: Pour the solvent rinsate into a designated hazardous waste container for liquid waste.
-
Repeat: Repeat the rinsing process two more times, collecting the rinsate in the hazardous waste container each time.
-
Container Disposal: After triple-rinsing, deface the original chemical label on the container and remove the cap before disposing of it as regular trash.[2]
This compound Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the safe disposal of this compound waste.
By adhering to these general yet critical guidelines, researchers can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific waste management policies and EHS department for guidance.
References
- 1. This compound | 103515-22-6 | Benchchem [benchchem.com]
- 2. vumc.org [vumc.org]
- 3. acs.org [acs.org]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. This compound (103515-22-6) for sale [vulcanchem.com]
Essential Safety and Operational Guide for Handling Dibenzobarallene
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for the handling of Dibenzobarallene, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact.[1] | To prevent skin contact, as the compound may be toxic if it comes into contact with skin.[2] |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may also be necessary.[1] | To protect eyes from dust particles and potential splashes.[3] |
| Respiratory Protection | Use a NIOSH-approved respirator if handling outside of a fume hood or if dust formation is likely.[4] In case of fire, wear a self-contained breathing apparatus.[1][3][4] | To prevent inhalation of airborne particles, which can cause irritation.[4] |
| Body Protection | A lab coat should be worn at all times. For significant exposure risk, consider flame-retardant antistatic protective clothing. | To protect skin and clothing from contamination. |
Operational Plan: Step-by-Step Handling and Disposal
A clear, procedural plan is crucial for maintaining a safe laboratory environment when working with this compound.
1. Preparation and Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize dust generation and accumulation.[4]
-
Equipment: Ensure that eyewash stations and safety showers are close to the workstation.[3] Use non-sparking tools to avoid ignition sources.
-
Personal Hygiene: Wash hands thoroughly after handling the compound.[4] Do not eat, drink, or smoke in the handling area.[2] Contaminated work clothing should not be allowed out of the workplace.[2]
2. Storage:
-
Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4]
-
Incompatibilities: Store away from strong acids and oxidizing agents.[4]
3. Accidental Release Measures:
-
Spill: In case of a spill, sweep up and shovel the material into a suitable container for disposal.[4] Avoid creating dust.[4] Ensure adequate ventilation.[4]
-
Environmental Precautions: Prevent the product from entering drains.[1][2]
4. Disposal:
-
Waste: Dispose of this compound and any contaminated materials in a suitable, closed, and labeled hazardous waste container.[1]
-
Regulations: Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow
The following diagram illustrates the key procedural steps for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
